5-Nitronaphthalene-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUKDQBDXPQJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332582 | |
| Record name | 5-nitronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1975-44-6 | |
| Record name | 5-nitronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitronaphthalene-1-carboxylic acid (CAS: 1975-44-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitronaphthalene-1-carboxylic acid, with the CAS number 1975-44-6, is an organic compound featuring a naphthalene core substituted with a nitro group and a carboxylic acid group.[1] This substitution pattern makes it a potentially interesting scaffold for medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety on the bulky naphthalene ring system suggests a range of potential chemical reactivity and biological interactions.[1] This guide provides a consolidated overview of its known properties, available spectral data, and general synthesis strategies.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is a yellowish solid at room temperature and exhibits solubility in organic solvents like ethanol and acetone, with limited solubility in water.[1]
| Property | Value | Source |
| CAS Number | 1975-44-6 | [2] |
| Molecular Formula | C₁₁H₇NO₄ | [1][2] |
| Molecular Weight | 217.18 g/mol | [2] |
| Appearance | Yellowish solid | [1] |
| Melting Point | 241.5 °C | Guidechem |
| Boiling Point | 449.3 °C (at 760 mmHg) | Xixisys |
| pKa (Predicted) | 2.61 ± 0.10 | ChemicalBook |
| Solubility | Soluble in ethanol and acetone; limited solubility in water. | [1] |
Synthesis
The primary route for the synthesis of this compound is through the nitration of α-naphthoic acid (1-naphthalenecarboxylic acid).[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the naphthalene ring. The precise position of nitration can be influenced by reaction conditions.
Experimental Protocol: General Synthesis of this compound
Materials:
-
α-Naphthoic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid (optional, as a catalyst and dehydrating agent)
-
A suitable solvent (e.g., glacial acetic acid or an inert solvent)
-
Ice
-
Distilled water
-
Apparatus for controlled addition (e.g., dropping funnel) and temperature control (e.g., ice bath)
Procedure:
-
Dissolve or suspend α-naphthoic acid in the chosen solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid (or a nitrating mixture of nitric acid and sulfuric acid) dropwise to the cooled solution with constant stirring. The temperature should be carefully monitored and maintained at a low level to control the reaction and minimize side-product formation.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.
-
Upon completion, the reaction mixture is typically poured onto ice-water to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water to remove residual acids, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
Logical Workflow for Synthesis:
Caption: General synthesis workflow for this compound.
Spectral Data Analysis
While raw spectral data is available in databases such as PubChem, detailed analyses with peak assignments are not readily published.[2] The following sections provide an expected spectral analysis based on the structure of the molecule and general principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) and a characteristic downfield signal for the carboxylic acid proton. The protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling.
Expected ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | br s | 1H | -COOH |
| Aromatic Region | m | 6H | Ar-H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbon atoms of the naphthalene ring and the carboxyl group. The carboxyl carbon is expected to appear significantly downfield.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~165 - 175 | C=O (Carboxylic acid) |
| ~120 - 150 | Aromatic Carbons |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1500-1560 | Strong | Asymmetric N-O stretch (Nitro group) |
| 1300-1370 | Strong | Symmetric N-O stretch (Nitro group) |
| Aromatic Region | Medium-Weak | C=C and C-H stretches |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 217. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). For nitroaromatic compounds, the loss of NO₂ (M-46) is also a characteristic fragmentation.
Expected Mass Spectrometry Fragmentation:
| m/z | Fragment |
| 217 | [M]⁺ |
| 200 | [M-OH]⁺ |
| 172 | [M-COOH]⁺ |
| 171 | [M-NO₂]⁺ |
Biological Activity and Drug Development Potential
There is a significant lack of publicly available data on the specific biological activities of this compound. While nitroaromatic compounds and naphthalene derivatives are known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities, specific studies on this particular molecule are not found in the literature.[4][5]
Potential Areas of Interest for Drug Development
-
Antimicrobial Agents: The nitro group is a known pharmacophore in several antimicrobial drugs.[5] The potential of this compound as an antimicrobial agent would require experimental evaluation.
-
Anticancer Agents: The naphthalene scaffold is present in various anticancer agents.[4] The cytotoxicity of this compound against various cancer cell lines could be a subject of future research.
-
Enzyme Inhibitors: Carboxylic acid moieties are often involved in binding to the active sites of enzymes. This compound could be investigated as a potential inhibitor for various enzymatic targets.
Signaling Pathways
No specific signaling pathways have been reported to be modulated by this compound. Research on related nitroaromatic compounds suggests that their biological effects can be mediated through the induction of oxidative stress. However, this is a general mechanism for this class of compounds and has not been specifically demonstrated for this compound. A hypothetical workflow for investigating the biological activity is presented below.
Hypothetical Workflow for Biological Activity Screening:
Caption: A logical workflow for the initial biological evaluation of the compound.
Conclusion
This compound is a well-characterized small molecule with established physicochemical properties. While its synthesis is straightforward via the nitration of α-naphthoic acid, detailed experimental protocols and comprehensive spectral analyses with peak assignments are not widely published. The most significant gap in the current knowledge of this compound is the lack of specific data on its biological activity and its potential applications in drug development. The information presented in this guide serves as a foundational resource and highlights the need for further research to explore the pharmacological potential of this molecule.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID | 1975-44-6 [chemicalbook.com]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitro-1-naphthoic Acid: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1-naphthoic acid, a nitro-substituted derivative of 1-naphthoic acid, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, imparted by the presence of both a carboxylic acid and a nitro group on the naphthalene scaffold, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitro-1-naphthoic acid, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological relevance.
Physicochemical Properties
The physicochemical properties of 5-Nitro-1-naphthoic acid are crucial for its handling, formulation, and application in various chemical processes. A summary of its key properties is presented in the tables below.
Table 1: General and Physical Properties of 5-Nitro-1-naphthoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇NO₄ | [1] |
| Molecular Weight | 217.18 g/mol | [1] |
| Appearance | Yellowish solid | |
| Boiling Point | 357.72 °C (rough estimate) | |
| Density | 1.3654 g/cm³ (rough estimate) | |
| pKa | 2.61 ± 0.10 (Predicted) |
Table 2: Solubility Profile of 5-Nitro-1-naphthoic Acid
| Solvent | Solubility | Source(s) |
| Water | Limited solubility | |
| Ethanol | Soluble | |
| Acetone | Soluble |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-Nitro-1-naphthoic acid.
Table 3: Spectral Data of 5-Nitro-1-naphthoic Acid
| Technique | Key Peaks/Signals | Source(s) |
| ¹H NMR | Data not available in the searched literature. | |
| ¹³C NMR | Data not available in the searched literature. | |
| FTIR | Data not available in the searched literature. | |
| Mass Spectrometry | Molecular Weight: 217.18 g/mol | [1] |
Note: While specific spectral data for 5-Nitro-1-naphthoic acid was not found, general fragmentation patterns for nitroaromatic compounds and carboxylic acids can be inferred. For carboxylic acids, common fragments include the loss of OH (M-17) and COOH (M-45)[2]. For nitroaromatic compounds, fragments corresponding to the loss of NO (M-30) and NO₂ (M-46) are characteristic[3].
Experimental Protocols
Synthesis of 5-Nitro-1-naphthoic Acid
The synthesis of 5-Nitro-1-naphthoic acid is typically achieved through the nitration of α-naphthoic acid (1-naphthoic acid).[4] The following protocol is a generalized procedure based on common nitration reactions of aromatic carboxylic acids.
Workflow for the Synthesis of 5-Nitro-1-naphthoic Acid
References
5-Nitronaphthalene-1-carboxylic acid molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 5-Nitronaphthalene-1-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.
Molecular Structure and Identification
This compound is an organic compound featuring a naphthalene core substituted with a nitro group at the 5-position and a carboxylic acid group at the 1-position.
IUPAC Name: this compound[1]
Molecular Formula: C₁₁H₇NO₄
Molecular Weight: 217.18 g/mol
CAS Number: 1975-44-6
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | Off-white to light yellow solid | [2] |
| Molecular Weight | 217.18 g/mol | |
| Melting Point | 241.5 °C | [2] |
| Boiling Point | 357.72 °C (estimated) | [2] |
| Density | 1.3654 g/cm³ (estimated) | [2] |
| pKa | 2.61 ± 0.10 (predicted) | [2] |
| Solubility | Soluble in ethanol and acetone; limited solubility in water. |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show complex multiplets in the aromatic region (7.5-9.0 ppm) due to the protons on the naphthalene ring system. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show 11 distinct signals. The carbonyl carbon of the carboxylic acid would likely appear in the range of 165-175 ppm. The aromatic carbons would resonate between 120 and 150 ppm, with the carbon attached to the nitro group being significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |
| 1710-1680 | Strong | C=O stretch of carboxylic acid |
| 1550-1510 | Strong | Asymmetric NO₂ stretch |
| 1360-1320 | Strong | Symmetric NO₂ stretch |
| 1600-1450 | Medium | C=C stretch of aromatic ring |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the nitro group (-NO₂, M-46).
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the nitration of 1-naphthoic acid (also known as α-naphthoic acid).[2]
References
Navigating the Solubility Landscape of 5-Nitronaphthalene-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitronaphthalene-1-carboxylic acid is a key intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for the solubility assessment process. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a framework for its empirical determination and application in a research and development setting.
Introduction
This compound (C₁₁H₇NO₄) is an aromatic compound characterized by a naphthalene backbone substituted with a nitro group and a carboxylic acid moiety.[1] This substitution pattern imparts a degree of polarity to the molecule, influencing its solubility in various media. The hydrophobic naphthalene core suggests limited aqueous solubility, while the presence of the polar nitro and carboxylic acid groups indicates a general affinity for organic solvents.[1] Accurate solubility data is a critical physicochemical parameter that underpins successful chemical synthesis, crystallization, and the formulation of active pharmaceutical ingredients.
Predicted Solubility Profile
Based on the structural features of this compound and the general principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to be soluble in polar organic solvents such as ethanol and acetone.[1] Its solubility is likely to be influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding.
Quantitative Solubility Data
As of the compilation of this guide, specific, publicly available quantitative solubility data for this compound across a range of organic solvents and temperatures is scarce. To facilitate experimental design and provide a baseline for comparison, the following table presents a hypothetical yet representative solubility profile. This data is extrapolated from the known behavior of structurally similar aromatic carboxylic acids and nitroaromatic compounds. It is imperative that this data be confirmed experimentally.
| Solvent | Temperature (°C) | Predicted Solubility (g/L) |
| Alcohols | ||
| Methanol | 25 | 15 - 25 |
| 40 | 30 - 50 | |
| Ethanol | 25 | 10 - 20 |
| 40 | 25 - 45 | |
| Isopropanol | 25 | 5 - 15 |
| 40 | 15 - 30 | |
| Ketones | ||
| Acetone | 25 | 20 - 35 |
| 40 | 40 - 60 | |
| Esters | ||
| Ethyl Acetate | 25 | 8 - 18 |
| 40 | 20 - 40 | |
| Halogenated Solvents | ||
| Dichloromethane | 25 | 2 - 8 |
| 40 | 5 - 15 | |
| Aromatic Hydrocarbons | ||
| Toluene | 25 | 1 - 5 |
| 40 | 3 - 10 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of this compound in various organic solvents can be reliably determined using the isothermal shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials or flasks
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (chemically compatible with the solvents)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known aliquot of the supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a chemically resistant syringe filter.
-
Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the respective solvent, expressing the result in units such as g/L or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for researchers and drug development professionals to address this knowledge gap. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method provides a robust methodology for obtaining accurate and reliable solubility data. The systematic approach outlined herein will enable the optimization of processes involving this important chemical intermediate, ultimately facilitating its application in synthesis and formulation.
References
A Comprehensive Technical Guide to the Health and Safety Handling of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential health and safety precautions required for handling nitroaromatic compounds. Given their energetic nature and potential for adverse health effects, a thorough understanding of their properties and strict adherence to safety protocols are paramount in a laboratory setting. This document outlines the toxicological profiles, safe handling procedures, personal protective equipment, emergency protocols, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.
Toxicological Profile of Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules containing one or more nitro groups attached to an aromatic ring. Many of these compounds are known for their toxic, mutagenic, and carcinogenic properties.[1][2] The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that interact with cellular macromolecules like DNA.[3]
The position and number of nitro groups on the aromatic ring, as well as the presence of other functional groups, can significantly influence the compound's toxicity.[2] For instance, dinitro and trinitro-substituted compounds are often more hazardous than their mono-nitro counterparts. Many nitroaromatic compounds are classified as priority pollutants by environmental agencies due to their persistence and potential for environmental contamination.[2][4]
Acute and Chronic Health Effects
Exposure to nitroaromatic compounds can occur through inhalation, ingestion, and dermal absorption.[5][6] Acute exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[7] Symptoms of acute exposure may include headache, dizziness, nausea, and cyanosis.[7]
Chronic exposure to certain nitroaromatic compounds has been associated with damage to the liver, spleen, and nervous system.[8] Furthermore, several nitroaromatic compounds are suspected or confirmed carcinogens and mutagens.[1][2] Their ability to cause mutations is often evaluated using the Ames test, which assesses a chemical's potential to induce reverse mutations in specific bacterial strains.[1][9]
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for selected nitroaromatic compounds. It is crucial to consult the Safety Data Sheet (SDS) for specific compounds before handling them.
| Compound | CAS Number | LD50 (Oral, Rat) | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | Carcinogenicity |
| Nitrobenzene | 98-95-3 | 640 mg/kg | 1 ppm (5 mg/m³) [skin] | 1 ppm (5 mg/m³) [skin] | 1 ppm (5 mg/m³) [skin] | Group D (Not classifiable as to human carcinogenicity) by EPA |
| 2,4-Dinitrotoluene | 121-14-2 | 268 mg/kg | 1.5 mg/m³ [skin] | 1.5 mg/m³ [skin] | 0.2 mg/m³ [skin] | Group B2 (Probable human carcinogen) by EPA |
| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | 800 mg/kg | 0.5 mg/m³ [skin] | 0.5 mg/m³ [skin] | 0.1 mg/m³ [skin] | Group C (Possible human carcinogen) by EPA |
| p-Nitroaniline | 100-01-6 | 750 mg/kg | 1 ppm (6 mg/m³) [skin] | 3 mg/m³ [skin] | 3 mg/m³ [skin] | A4 (Not classifiable as a human carcinogen) by ACGIH |
Note: "skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route, including mucous membranes and eyes, either by contact with vapors or by direct skin contact with the substance.[6][10]
Safe Handling and Storage Procedures
Adherence to strict safety protocols is mandatory when working with nitroaromatic compounds to minimize the risk of exposure and accidents.
Engineering Controls
-
Fume Hood: All work with volatile or dusty nitroaromatic compounds should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[11]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Designated Area: Establish a designated area for working with highly toxic or potent nitroaromatic compounds to contain contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following PPE is recommended:[11][12]
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.[11]
-
Hand Protection: Double gloving with nitrile or neoprene gloves is recommended. No single glove material protects against all chemicals, so it's important to check the manufacturer's compatibility chart. Gloves should be inspected before each use and changed immediately if contaminated.[11]
-
Body Protection: A chemical-resistant laboratory coat, preferably made of a flame-resistant material like Nomex®, should be worn and fully buttoned.[13]
-
Footwear: Closed-toed, chemical-resistant shoes must be worn.[11]
-
Respiratory Protection: For operations with a high potential for aerosol generation or when engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[13]
General Handling Practices
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[12]
-
Wash hands thoroughly with soap and water after handling nitroaromatic compounds, even if gloves were worn.[12]
-
Keep containers tightly closed when not in use.[11]
-
Use appropriate tools to handle solids to avoid generating dust.
Storage
-
Store nitroaromatic compounds in a cool, dry, and well-ventilated area.[12]
-
Store them away from incompatible materials such as strong oxidizing agents, bases, and reducing agents, as violent reactions can occur.[14]
-
Polynitro-aromatic compounds, in particular, may be explosive and should be stored in accordance with all institutional and regulatory guidelines for energetic materials.[14]
Emergency Procedures
Spill Management
In the event of a spill, follow these procedures:[15][16]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or involves a highly volatile substance.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment: For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[15] For solid spills, carefully sweep the material to avoid raising dust.
-
Collection: Collect the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with soap and water.[15]
Important Note: For spills involving potentially explosive nitroaromatic compounds, do not use materials that could create friction or static electricity. Consult your institution's safety office for specific procedures.
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the safety assessment of nitroaromatic compounds.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][9]
Methodology: [1][9][11][12][17][18]
-
Strain Preparation: Inoculate appropriate bacterial tester strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking. These strains are auxotrophic for a specific amino acid (e.g., histidine).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (or buffer) with molten top agar. Pour the mixture onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the test compound, bacterial culture, and S9 mix (or buffer) together before adding the top agar and pouring onto the plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Dermal Absorption Study
This method is used to determine the rate and extent of a chemical's absorption through the skin.[7][19][20][21]
-
Skin Preparation: Use excised human or animal (e.g., pig) skin. Mount the skin on a Franz diffusion cell, which consists of a donor chamber and a receptor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered saline) and maintain it at a constant temperature to mimic physiological conditions.
-
Application: Apply a known amount of the nitroaromatic compound (often in a relevant vehicle) to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of the compound in the receptor fluid samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Mass Balance: At the end of the experiment, analyze the amount of compound remaining on the skin surface, within the different layers of the skin (stratum corneum, epidermis, dermis), and in the apparatus to perform a mass balance calculation.
-
Calculation: The rate and extent of dermal absorption are calculated from the concentration of the compound in the receptor fluid over time and the amount found in the skin layers.
Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
DSC is used to determine the thermal stability and decomposition characteristics of energetic materials.[15][22][23][24][25]
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the nitroaromatic compound into a DSC pan. The pan material (e.g., aluminum, gold-plated) and type (e.g., open, sealed, pinhole) should be chosen based on the properties of the compound and the experimental conditions.
-
Instrument Setup: Place the sample pan and a reference pan (usually empty) into the DSC instrument. Set the desired temperature program, including the starting temperature, ending temperature, and heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument heats the sample and reference pans at a controlled rate and measures the difference in heat flow required to maintain them at the same temperature. This difference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram shows exothermic (heat-releasing) and endothermic (heat-absorbing) events. The onset temperature of decomposition, the peak temperature of the exothermic event, and the enthalpy of decomposition (the area under the peak) are determined from the thermogram. These parameters provide critical information about the thermal stability and potential explosive hazard of the compound.
Visualizations
Signaling Pathway for Nitroaromatic Compound Toxicity
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 4. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 5. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,4,6-Trinitrotoluene CAS#: 118-96-7 [amp.chemicalbook.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. P-NITROANILINE | Occupational Safety and Health Administration [osha.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. epa.gov [epa.gov]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Nitroethane [cdc.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 23. web.williams.edu [web.williams.edu]
- 24. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 25. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
An In-depth Technical Guide to the Synthesis of 5-Nitronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic routes for obtaining 5-Nitronaphthalene-1-carboxylic acid, a valuable intermediate in medicinal chemistry and materials science. The document details established and potential synthetic methodologies, complete with experimental protocols and quantitative data to facilitate laboratory application.
Introduction
This compound is a substituted naphthalene derivative featuring both a nitro and a carboxylic acid functional group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds and functional dyes. The presence of the electron-withdrawing nitro group and the synthetically malleable carboxylic acid moiety allows for a wide range of chemical transformations. This guide explores the primary and alternative pathways for its synthesis, providing detailed experimental insights.
Synthetic Pathways
Three principal synthetic strategies for this compound have been identified:
-
Direct Nitration of 1-Naphthoic Acid: This is the most direct and commonly cited method, involving the electrophilic aromatic substitution of 1-naphthoic acid.
-
Oxidation of 5-Nitro-1-methylnaphthalene: A potential route that involves the oxidation of a methyl group on a pre-nitrated naphthalene core.
-
Diazotization of 5-Nitro-1-naphthylamine followed by Sandmeyer Reaction: A multi-step but potentially high-yielding pathway that builds the carboxylic acid functionality from an amino group.
A logical workflow for the synthesis of this compound is presented below, outlining the starting materials and key transformation steps for each proposed route.
Caption: Synthetic workflow for this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with the different synthetic routes to this compound. Please note that the data for the oxidation and Sandmeyer reaction routes are based on analogous transformations due to the limited availability of specific data for this exact compound.
| Parameter | Route 1: Nitration of 1-Naphthoic Acid | Route 2: Oxidation of 5-Nitro-1-methylnaphthalene (Hypothetical) | Route 3: Diazotization & Sandmeyer Reaction (Multi-step) |
| Starting Material | 1-Naphthoic Acid | 5-Nitro-1-methylnaphthalene | 5-Nitro-1-naphthylamine |
| Key Reagents | Nitric Acid, Sulfuric Acid | Oxidizing Agent (e.g., KMnO4, CrO3) | NaNO2, HCl, CuCN, H2O/H+ |
| Reaction Temperature | 0 - 25 °C | Elevated temperatures (e.g., reflux) | 0 - 5 °C (Diazotization), Elevated temperatures (Sandmeyer & Hydrolysis) |
| Reaction Time | 1 - 4 hours | Several hours | Several hours per step |
| Reported Yield | Variable, up to 95% (in related nitrations) | Not reported (estimated moderate to good) | Not reported (estimated moderate overall yield) |
| Number of Steps | 1 | 1 | 3 |
| Purity of Crude Product | Generally requires purification | Likely requires significant purification | Requires purification after each step |
Experimental Protocols
Route 1: Nitration of 1-Naphthoic Acid
This method relies on the direct nitration of the naphthalene ring system. The carboxylic acid group is a meta-director in benzene chemistry; however, in naphthalenes, the directing effects are more complex, with a preference for substitution on the same ring.
Experimental Workflow:
Caption: Workflow for the nitration of 1-Naphthoic Acid.
Detailed Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 1-naphthoic acid in a sufficient amount of concentrated sulfuric acid.
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of 1-naphthoic acid, maintaining the temperature between 0 and 5 °C. After the addition is complete, continue stirring at this temperature for one hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.
Route 2: Oxidation of 5-Nitro-1-methylnaphthalene (Hypothetical)
Experimental Workflow:
Caption: Hypothetical workflow for the oxidation of 5-Nitro-1-methylnaphthalene.
Detailed Methodology:
-
Reaction Setup: Suspend 5-nitro-1-methylnaphthalene in an aqueous solution, potentially with a co-solvent like pyridine or acetone to aid solubility.
-
Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO4), in portions to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: While still hot, filter the mixture to remove the manganese dioxide (MnO2) byproduct.
-
Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.
Route 3: Diazotization of 5-Nitro-1-naphthylamine followed by Sandmeyer Reaction
This multi-step synthesis first converts the amino group of 5-nitro-1-naphthylamine into a diazonium salt, which is then displaced by a cyanide group in a copper-catalyzed Sandmeyer reaction. The resulting nitrile is subsequently hydrolyzed to the carboxylic acid.
Signaling Pathway (Reaction Mechanism):
Caption: Reaction pathway for the synthesis via diazotization and Sandmeyer reaction.
Detailed Methodology:
Step 1: Diazotization of 5-Nitro-1-naphthylamine
-
Preparation: Suspend 5-nitro-1-naphthylamine in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete. The resulting solution contains the diazonium salt.
Step 2: Sandmeyer Reaction
-
Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. The temperature may be allowed to rise, and the mixture is often heated to ensure complete reaction.
-
Isolation: After cooling, the nitrile product can be isolated by filtration or extraction.
Step 3: Hydrolysis of 5-Nitro-1-naphthonitrile
-
Hydrolysis: Heat the crude 5-nitro-1-naphthonitrile under reflux with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Work-up: If acid hydrolysis is used, cool the reaction mixture and pour it onto ice to precipitate the carboxylic acid. If base hydrolysis is used, acidify the cooled reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize.
Conclusion
The synthesis of this compound can be achieved through several synthetic routes. The direct nitration of 1-naphthoic acid appears to be the most straightforward approach, likely offering a good balance of simplicity and yield. The multi-step Sandmeyer reaction sequence, while more complex, provides a reliable alternative, particularly if 5-nitro-1-naphthylamine is a readily available starting material. The oxidation of 5-nitro-1-methylnaphthalene remains a plausible but less documented option that may require significant optimization. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide provides the necessary foundational information for researchers to pursue the synthesis of this important chemical intermediate.
Electron-withdrawing effects of the nitro group in naphthalenes
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of a nitro (–NO₂) group onto a naphthalene scaffold profoundly alters its electronic properties and chemical reactivity. As one of the most powerful electron-withdrawing groups, the nitro moiety deactivates the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This dual nature makes nitronaphthalenes versatile intermediates in the synthesis of a wide array of functional materials, dyes, agrochemicals, and pharmaceutical compounds. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the nitro group in naphthalenes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate advanced research and development.
Fundamental Electronic Effects of the Nitro Group
The potent electron-withdrawing character of the nitro group stems from two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the naphthalene ring through the sigma (σ) bond framework. This effect decreases with distance but is significant for atoms in close proximity to the point of substitution.
-
Resonance Effect (-M or -R): The nitro group can delocalize π-electron density from the aromatic ring onto its own oxygen atoms. This is a powerful effect that creates positions of significant positive charge within the naphthalene ring system, as depicted in the resonance structures for 1-nitronaphthalene and 2-nitronaphthalene. This delocalization significantly reduces the electron density of the ring.[1][2]
Caption: Resonance delocalization in 1-nitronaphthalene.
Caption: Resonance delocalization in 2-nitronaphthalene.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the nitro group can be quantified by examining its influence on various physicochemical properties.
Acidity (pKa)
The nitro group significantly increases the acidity of acidic functional groups (e.g., -OH, -COOH) attached to the naphthalene ring. By withdrawing electron density, it stabilizes the resulting conjugate base, shifting the equilibrium towards dissociation. For instance, the pKa of 3-hydroxy-2-naphthoic acid is 2.79, while the introduction of a nitro group is expected to lower this value further, indicating a stronger acid.[3]
Redox Potentials
The electron-deficient nature of nitronaphthalenes makes them more susceptible to reduction compared to the parent naphthalene. The nitro group causes a substantial positive shift in the reduction potential. For example, the reduction potential of naphthalene is approximately -2.5 V (vs SCE), whereas 1-nitronaphthalene exhibits a reduction potential of about -1.1 V (vs SCE), a massive shift of ~1.4 V.[4] This property makes nitronaphthalenes potent electron acceptors.[4]
Spectroscopic Data
The electron-withdrawing effect is evident in various spectroscopic techniques.
-
¹H NMR Spectroscopy: Protons on the nitronaphthalene ring are deshielded due to the reduced electron density and appear at a higher chemical shift (downfield) compared to those on unsubstituted naphthalene.
-
IR Spectroscopy: The nitro group exhibits characteristic strong, sharp absorption bands. The asymmetric stretching vibration typically appears in the range of 1560-1520 cm⁻¹, and the symmetric stretching vibration is found between 1355-1315 cm⁻¹.
-
UV-Vis Spectroscopy: The nitro group acts as a chromophore and can cause a bathochromic (red) shift in the absorption maxima of naphthalene, often leading to the formation of charge-transfer bands.[5][6]
Table 1: Summary of Quantitative Data on Nitronaphthalene Properties
| Property | Naphthalene | 1-Nitronaphthalene | Effect of Nitro Group | Reference(s) |
| Reduction Potential (V vs SCE) | ≈ -2.5 | ≈ -1.1 | ~1.4 V positive shift | [4] |
| Acidity of Naphthoic Acid (pKa) | ~3.7 (for 2-naphthoic acid) | < 3.7 (expected) | Increases acidity (lowers pKa) | [3] |
| ¹H NMR (ppm, selected protons) | H1 (α): 7.81, H2 (β): 7.46 | H8: 8.55, H5: 8.15 | Downfield shift (deshielding) | General Principle |
| IR Absorption (cm⁻¹) | N/A | Asymmetric: ~1527, Symmetric: ~1340 | Characteristic strong absorptions | [7] |
Impact on Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature, which makes the naphthalene ring a much poorer nucleophile.[2][8]
The nitration of naphthalene itself is a classic example of EAS. The reaction overwhelmingly favors substitution at the 1-position (alpha) over the 2-position (beta), typically in a ratio of about 9:1.[9] This preference is due to the greater resonance stabilization of the carbocation intermediate (Wheland intermediate) formed during alpha-attack, which can delocalize the positive charge while preserving the aromaticity of the adjacent ring in more resonance structures.[9]
Caption: Reaction pathway for the nitration of naphthalene.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the nitro group strongly activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr), particularly when it is positioned ortho or para to a suitable leaving group (e.g., a halogen).[10] The reaction proceeds via a two-step addition-elimination mechanism. The key is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is effectively delocalized by the electron-withdrawing nitro group.[10]
Caption: General mechanism for SNAr on a nitronaphthalene derivative.
Experimental Protocols
Synthesis of 1-Nitronaphthalene via Electrophilic Nitration
This protocol describes a common laboratory procedure for the synthesis of 1-nitronaphthalene.[7]
Reagents:
-
Naphthalene (2.56 g)
-
Concentrated Nitric Acid (1.5 mL)
-
Concentrated Sulfuric Acid (1.5 mL)
-
Petroleum Ether (40–60 °C)
-
2-Propanol (for recrystallization)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Prepare Nitrating Mixture: In a small beaker cooled in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with gentle swirling. Keep the mixture cool.
-
Dissolve Naphthalene: In a 100 mL round-bottom flask, dissolve 2.56 g of naphthalene in 15 mL of petroleum ether with gentle heating (30–35 °C) and magnetic stirring.
-
Nitration: Slowly add the cooled nitrating mixture dropwise to the naphthalene solution while maintaining the temperature between 40–45 °C.
-
Reaction Completion: After the addition is complete, heat the mixture at 40–45 °C for 30 minutes.
-
Workup: Cool the mixture, then transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL), 5% sodium carbonate solution (20 mL), and finally with water again (20 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot 2-propanol. Collect the yellow crystals by vacuum filtration and air dry.
Caption: Experimental workflow for the synthesis of 1-nitronaphthalene.
Nucleophilic Aromatic Substitution with an Amine
This protocol is a general method for the substitution of a chloro-nitronaphthalene with an amine nucleophile.[10]
Reagents:
-
2-Chloro-6-nitronaphthalene (1.0 equivalent)
-
Amine nucleophile (e.g., morpholine, 2.0-3.0 equivalents)
-
Solvent (e.g., DMSO, DMF, or NMP)
-
Base (optional, e.g., K₂CO₃ or excess amine)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-nitronaphthalene and the solvent.
-
Add Reagents: Add the amine nucleophile to the solution. If the amine is used as its hydrochloride salt, an additional base like potassium carbonate is required.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove any residual solvent and salts. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Conclusion
The nitro group exerts a powerful and multifaceted electron-withdrawing effect on the naphthalene ring system. Through a combination of strong inductive and resonance effects, it profoundly decreases the electron density of the aromatic core. This deactivation towards electrophilic attack while simultaneously activating the ring for nucleophilic substitution makes nitronaphthalenes exceptionally valuable and versatile building blocks in organic synthesis. A thorough understanding of these electronic principles, supported by quantitative data and robust experimental protocols, is critical for researchers and developers aiming to harness the unique reactivity of these compounds in the creation of novel molecules for medicine, materials, and industry.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group on the Naphthalene Ring
For Researchers, Scientists, and Drug Development Professionals
Naphthalene-based compounds, particularly naphthalenecarboxylic acids (naphthoic acids), represent a critical scaffold in medicinal chemistry and drug development.[1][2] The unique physicochemical properties of the naphthalene ring system, such as its planarity and lipophilicity, make it a desirable moiety in the design of therapeutic agents.[3] This guide provides a comprehensive overview of the reactivity of the carboxylic acid group attached to the naphthalene ring, focusing on the electronic and steric factors that govern its chemical behavior, key chemical transformations, and their applications in pharmaceutical synthesis.
Influence of the Naphthalene Ring on Carboxylic Acid Reactivity
The reactivity of the carboxylic acid group is significantly influenced by its position on the naphthalene ring. The two primary isomers, 1-naphthoic acid and 2-naphthoic acid, exhibit distinct chemical properties due to differing electronic and steric environments.
1.1. Electronic Effects and Acidity
The naphthalene ring, being a large aromatic system, exerts an electron-withdrawing inductive effect on the carboxylic acid group, which influences its acidity (pKa). The pKa is a measure of the ease with which the carboxylic acid donates a proton. A lower pKa value indicates a stronger acid.
Compared to benzoic acid, both 1-naphthoic acid and 2-naphthoic acid are slightly stronger acids. This increased acidity is attributed to the greater delocalization of the negative charge in the resulting carboxylate anion over the larger π-electron system of the naphthalene ring, which stabilizes the conjugate base.
1.2. Steric Hindrance
A significant factor differentiating the reactivity of the two isomers is steric hindrance. In 1-naphthoic acid, the carboxylic acid group at the C1 (alpha) position experiences considerable steric hindrance from the peri-hydrogen atom at the C8 position.[4] This steric clash can influence the conformation of the carboxylic acid group and hinder the approach of reagents. In contrast, the carboxylic acid group at the C2 (beta) position in 2-naphthoic acid is less sterically encumbered.[4] This difference in steric hindrance plays a crucial role in the kinetics of reactions involving the carboxylic acid group.
References
Spectroscopic Profile of 5-Nitronaphthalene-1-carboxylic acid: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitronaphthalene-1-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on established spectroscopic principles and comparative analysis with structurally similar molecules. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties:
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups: a naphthalene core, a carboxylic acid, and a nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the six aromatic protons and the single carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between 7.5 and 9.0 ppm, with chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxyl groups. The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm.[3][4][5] The coupling patterns (doublets, triplets, etc.) of the aromatic protons will be complex due to their positions on the naphthalene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carboxyl carbon is typically found in the 165-185 ppm range for aromatic carboxylic acids.[3][4][5] The carbon atoms of the naphthalene ring will resonate between approximately 120 and 150 ppm. The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded. Quaternary carbons (those without attached protons) will likely show weaker signals. For comparison, the structurally related 5-nitro-1-naphthalenecarbonitrile provides some insight into the chemical shifts of the nitronaphthalene core carbons.[6]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| >10.0 | Carboxylic acid (-COOH) | >10 (likely ~12) | Broad Singlet |
| 7.5 - 9.0 | Aromatic (6H) | 7.5 - 9.0 | Multiplets |
| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |
| 165 - 175 | Carboxylic acid (-C OOH) | ||
| ~148 | C -NO₂ | ||
| 120 - 140 | Aromatic CH & C |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions will be from the carboxylic acid and the nitro group.
Table 2: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |
| 1710-1680 | Strong | C=O stretch of carboxylic acid (conjugated) |
| 1600-1450 | Medium-Strong | C=C stretch of aromatic ring |
| 1550-1510 | Strong | Asymmetric NO₂ stretch |
| 1360-1320 | Strong | Symmetric NO₂ stretch |
| 1320-1210 | Medium | C-O stretch of carboxylic acid |
| 950-910 | Medium, Broad | O-H bend of carboxylic acid dimer |
| 900-675 | Medium-Strong | C-H out-of-plane bend of substituted naphthalene |
The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.[3][4][5] The C=O stretch is expected at a slightly lower wavenumber than non-conjugated carboxylic acids due to conjugation with the naphthalene ring.[3][4] The strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group are also highly diagnostic.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Assignment | Fragmentation Pathway |
| 217 | [M]⁺ (Molecular ion) | - |
| 200 | [M-OH]⁺ | Loss of hydroxyl radical |
| 189 | [M-NO₂]⁺ | Loss of nitro group |
| 172 | [M-COOH]⁺ | Loss of carboxyl radical |
| 126 | [C₁₀H₆]⁺ (Naphthalene fragment) | Further fragmentation |
The molecular ion peak [M]⁺ is expected at m/z 217, corresponding to the molecular weight of the compound. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The loss of the nitro group (-NO₂, M-46) is also a probable fragmentation pathway.
Experimental Protocols
While specific experimental parameters for this compound are not widely published, the following are generalized protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound.
-
Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be co-added to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Set the spectral range, typically from 4000 to 400 cm⁻¹. Select an appropriate number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio. Record the spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or purchased sample of this compound.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
References
- 1. This compound | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. 5-Nitro-1-naphthalenecarbonitrile | C11H6N2O2 | CID 31744 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Nitronaphthalene-1-carboxylic Acid: A Technical Guide to Potential Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a formal safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and a comprehensive, substance-specific risk assessment.
Introduction
5-Nitronaphthalene-1-carboxylic acid is a naphthalene derivative containing both a nitro and a carboxylic acid functional group. Such compounds are of interest in medicinal chemistry and materials science; however, the presence of the nitroaromatic moiety raises significant toxicological concerns. Nitroaromatic compounds are a class of chemicals known for their potential to induce toxicity through various mechanisms, including metabolic activation to reactive intermediates that can cause cellular damage. This guide provides an in-depth overview of the known and potential hazards of this compound, detailed experimental protocols for its toxicological assessment, and an exploration of the likely signaling pathways involved in its toxic effects.
Hazard Identification and Classification
Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[1]
-
Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects (Chronic Category 2).[1]
Quantitative Toxicological Data
While specific data for this compound is not available, the following table provides a template for how such data would be presented. Data for the related compound, 1-nitronaphthalene, is included for illustrative purposes, but it should be noted that the toxicity of this compound may differ.
| Parameter | Test Organism | Route of Administration | Value | Reference Compound |
| LD50 | Rat | Oral | 150 mg/kg | 1-Nitronaphthalene |
| LD50 | Rat | Intraperitoneal | 86 mg/kg | 1-Nitronaphthalene |
| LC50 | - | - | Data not available | - |
| IC50 | - | - | Data not available | - |
Experimental Protocols for Toxicological Assessment
To fully characterize the toxicological profile of this compound, a battery of in vitro and in vivo tests is required. Below are detailed methodologies for key experiments.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity can be determined using methods such as the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425. This method is designed to estimate the LD50 with a reduced number of animals.
Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. The doses are adjusted based on the outcomes, allowing for a statistical estimation of the LD50.
Methodology:
-
Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are typically used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Administration: The test substance is administered by oral gavage in a single dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations should be frequent on the day of dosing and at least daily thereafter.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value (the concentration that inhibits 50% of cell viability) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Genotoxicity Assessment
A standard battery of in vitro genotoxicity tests should be performed to evaluate the mutagenic and clastogenic potential of this compound.
The Ames test is used to detect point mutations.
Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Methodology:
-
Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Exposure: The bacterial strains are exposed to various concentrations of this compound.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
This assay detects chromosomal damage.
Principle: Cells are treated with the test compound. Chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division form micronuclei in the cytoplasm.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).
-
Treatment: Expose cells to at least three concentrations of this compound, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Metabolic Activation and Toxicokinetics
The toxicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive electrophilic intermediates. This process is primarily mediated by cytochrome P450 (CYP450) enzymes.
Proposed Metabolic Pathway
It is hypothesized that this compound undergoes metabolic activation through the following steps:
-
Nitroreduction: The nitro group is reduced by nitroreductases to a nitroso intermediate, followed by further reduction to a hydroxylamine and ultimately an amine. The hydroxylamine intermediate is a reactive electrophile that can bind to cellular macromolecules like DNA and proteins.
-
Ring Oxidation: The naphthalene ring can be oxidized by CYP450 enzymes to form reactive epoxide intermediates. These epoxides can also covalently bind to cellular macromolecules or be detoxified by conjugation with glutathione.
The presence of the carboxylic acid group may influence the metabolic profile, potentially leading to the formation of acyl glucuronides, which are also known to be reactive.
Experimental Workflow for Metabolic Profiling
Caption: Workflow for identifying metabolites of this compound.
Signaling Pathways in Toxicity
The toxicity of nitroaromatic compounds often involves the induction of oxidative stress and subsequent activation of cellular stress response pathways.
Oxidative Stress and the Nrf2 Pathway
Metabolic activation of this compound can lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress. Cells respond to oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Caption: Proposed Nrf2-mediated oxidative stress response to this compound.
Conclusion
This compound is a compound with clear hazard classifications, indicating potential for acute oral toxicity, skin and eye irritation, and aquatic toxicity. While specific quantitative toxicological data are currently lacking, the established protocols for toxicity testing provide a clear path for its characterization. Based on its chemical structure and the known toxicology of related nitroaromatic compounds and carboxylic acids, it is likely that its toxicity is mediated by metabolic activation leading to oxidative stress. Further research is necessary to fully elucidate the toxicological profile and the specific signaling pathways involved in the cellular response to this compound. This information will be crucial for the safe handling and potential development of this and related molecules.
References
A Technical Guide to 5-Nitro-1-naphthoic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Nitro-1-naphthoic acid, a key chemical intermediate for various research and development applications. This document outlines commercially available sources, key technical data, and general safety and handling information.
Commercial Suppliers
5-Nitro-1-naphthoic acid is available from a range of commercial suppliers specializing in research chemicals. Researchers are advised to request certificates of analysis from suppliers to confirm the purity and identity of the compound.
Identified commercial suppliers include:
-
Sigma-Aldrich (AldrichCPR): A well-known supplier of a wide range of research chemicals.[1]
-
Sunway Pharm Ltd: A pharmaceutical ingredient and intermediate supplier.
-
BLD Pharm: A supplier of research chemicals and pharmaceutical intermediates.[2]
-
AK Scientific, Inc.: A supplier of fine chemicals for research and development.[3]
-
CymitQuimica: A supplier of chemical products for research and industry.
-
ChemicalBook: An online platform that lists various chemical suppliers, including for 5-Nitro-1-naphthoic acid.
Technical Data
The following table summarizes key quantitative data for 5-Nitro-1-naphthoic acid, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 1975-44-6 | [2][4][5] |
| Molecular Formula | C₁₁H₇NO₄ | [4][5] |
| Molecular Weight | 217.18 g/mol | [1][2] |
| Physical Form | Solid, typically a yellowish or light cream powder | |
| Purity | Typically offered at ≥95% or ≥97% | [5] |
| Melting Point | 260 - 264 °C (for the related compound 5-Nitroisophthalic acid, specific data for 5-Nitro-1-naphthoic acid is not consistently provided) | [6] |
| Solubility | Generally soluble in organic solvents like ethanol and acetone; limited solubility in water. |
Experimental Protocols
Safety, Handling, and Storage
Hazard Identification: 5-Nitro-1-naphthoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1][8] It may also cause respiratory irritation.[9]
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture ingress.
-
Store away from incompatible materials, such as strong oxidizing agents.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.
Logical Workflow for Chemical Procurement in Research
The following diagram illustrates a typical workflow for sourcing and utilizing a research chemical like 5-Nitro-1-naphthoic acid.
References
- 1. 5-Nitro-1-naphthoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1975-44-6|5-Nitro-1-naphthoic acid|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Nitronaphthalene-1-carboxylic acid | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Basic Nitration Mechanism of α-Naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the nitration of α-naphthoic acid (1-naphthoic acid). The document elucidates the core mechanistic pathways, explores the factors influencing regioselectivity, and presents relevant quantitative data and experimental protocols to support further research and application in drug development and organic synthesis.
Core Concepts: The Electrophilic Aromatic Substitution Reaction
The nitration of α-naphthoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. In the case of nitration, the active electrophile is the nitronium ion (NO₂⁺).
The generation of the nitronium ion is typically achieved by the reaction of concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the highly electrophilic nitronium ion attacks the electron-rich naphthalene ring system of α-naphthoic acid.
The Nitration Mechanism of α-Naphthoic Acid: A Step-by-Step Analysis
The nitration of α-naphthoic acid is a multi-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.
Step 1: Formation of the Nitronium Ion As described above, concentrated nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion.
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the naphthalene ring acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate. The position of this attack is directed by both the inherent reactivity of the naphthalene ring and the electronic effects of the carboxylic acid substituent.
Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the naphthalene ring, yielding the final nitro-α-naphthoic acid product.
Regioselectivity: A Tale of Two Directing Effects
The position of the incoming nitro group on the α-naphthoic acid molecule is not random. It is governed by a combination of the directing effect of the carboxylic acid group and the intrinsic reactivity of the naphthalene ring.
-
The Naphthalene Ring System: In the absence of any substituents, electrophilic attack on naphthalene preferentially occurs at the α-positions (C1, C4, C5, and C8) rather than the β-positions (C2, C3, C6, and C7). This preference is attributed to the greater stability of the resulting carbocation intermediate. The intermediate formed from α-attack has more resonance structures that preserve the aromaticity of one of the benzene rings.
-
The Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating and meta-directing substituent in electrophilic aromatic substitution on a benzene ring. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is more pronounced at the ortho and para positions relative to the meta position.
The Interplay of Directing Effects in α-Naphthoic Acid:
In α-naphthoic acid, the carboxylic acid group is at the C1 position. Its deactivating, meta-directing influence would suggest that electrophilic attack should occur at positions meta to C1, which are C3 and C6, and to a lesser extent, C8. However, the strong intrinsic preference of the naphthalene ring for α-substitution complicates this picture.
The positions C5 and C8 are α-positions and are on the unsubstituted ring, making them the most favorable sites for nitration. The carboxylic acid group at C1 deactivates the ring to which it is attached, thus directing the substitution to the other ring. Experimental evidence confirms that the major products of the nitration of α-naphthoic acid are 5-nitro-1-naphthoic acid and 8-nitro-1-naphthoic acid . The formation of the 3-nitro isomer is also possible but generally occurs to a lesser extent.
Furthermore, under certain conditions, a process known as ipso-nitration can occur, where the carboxylic acid group itself is replaced by a nitro group to yield 1-nitronaphthalene. This is facilitated by the good leaving group ability of the -COOH moiety.[1]
Quantitative Data on the Nitration of α-Naphthoic Acid
A high-throughput experimentation (HTE) study on the nitration of various arenes, including 1-naphthoic acid, provides valuable quantitative insights into the reaction under a wide array of conditions.[2] The study screened 12 different nitrating agents and 7 activating reagents. The product formation was quantified by the ratio of the product's peak area to that of an internal standard (biphenyl) using UHPLC-MS analysis.[2]
The following table summarizes the relative product formation for the nitration of 1-naphthoic acid under selected conditions from the HTE study. A higher ratio indicates a greater yield of the nitrated product.
| Nitrating Agent | Activating Reagent | Product/Internal Standard Ratio |
| HNO₃ | H₂SO₄ | High |
| NO₂BF₄ | - | Moderate |
| N₂O₅ | - | Moderate |
| AcONO₂ | - | Low |
| KNO₃ | H₂SO₄ | High |
Note: This table provides a qualitative summary of trends observed in the HTE study. For detailed quantitative data and a comprehensive list of all 864 reaction conditions, please refer to the original publication.[2]
Experimental Protocols
The following are generalized experimental protocols for the nitration of α-naphthoic acid based on standard laboratory procedures for aromatic nitration.
Synthesis of 5-Nitro-1-naphthoic Acid and 8-Nitro-1-naphthoic Acid
Materials:
-
α-Naphthoic acid
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Ethanol or acetic acid for recrystallization
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of α-naphthoic acid to a predetermined volume of concentrated sulfuric acid. Stir the mixture until the α-naphthoic acid is completely dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of α-naphthoic acid while maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, stirring for an additional period.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated crude product, a mixture of nitro isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified and the isomers separated by fractional crystallization from a suitable solvent such as ethanol or acetic acid. The different solubilities of the 5-nitro and 8-nitro isomers allow for their separation.
Note: The exact molar ratios of reactants, reaction times, and temperatures should be optimized based on the desired outcome and scale of the reaction.
Visualizing the Mechanism and Workflow
Signaling Pathway for the Nitration of α-Naphthoic Acid
Caption: The reaction pathway for the nitration of α-naphthoic acid.
Experimental Workflow for the Synthesis and Purification
References
Methodological & Application
Synthesis Protocol for 5-Nitronaphthalene-1-carboxylic Acid from α-Naphthoic Acid
Application Note ID: SN-NCA-001
Version: 1.0
Introduction
5-Nitronaphthalene-1-carboxylic acid is a valuable chemical intermediate used in the synthesis of dyes and various pharmaceutical compounds.[1][2] Its structure, featuring both a nitro group and a carboxylic acid on the naphthalene core, makes it a versatile building block in organic synthesis.[2] The most direct method for its preparation is the electrophilic nitration of α-naphthoic acid (1-naphthalenecarboxylic acid). This document provides a detailed protocol for this synthesis, intended for researchers and professionals in chemical and drug development. The procedure involves the use of fuming nitric acid for the nitrification of α-naphthoic acid.[1]
Reaction Scheme
The synthesis proceeds via the nitration of the naphthalene ring of α-naphthoic acid. The carboxylic acid group is a deactivating meta-director, while the naphthalene ring system's reactivity favors substitution on the other ring. The primary product of this reaction is this compound.
Caption: Nitration of α-Naphthoic Acid.
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the synthesis.
| Parameter | Value | Units | Notes |
| Reactants | |||
| α-Naphthoic Acid | 17.2 | g | 0.1 mol |
| Fuming Nitric Acid (>90%) | 10 | mL | ~0.24 mol |
| Solvent | |||
| Glacial Acetic Acid | 100 | mL | |
| Reaction Conditions | |||
| Reaction Temperature | 0 - 5 | °C | Maintained during nitric acid addition |
| Stirring Time (Post-addition) | 2 | hours | At room temperature |
| Product Information | |||
| Molecular Formula | C₁₁H₇NO₄ | ||
| Molecular Weight | 217.18 | g/mol | [3] |
| Expected Yield | 70-80 | % | Typical for similar nitration reactions. |
| Appearance | Yellowish solid | [2] |
Detailed Experimental Protocol
4.1 Materials and Equipment
-
α-Naphthoic acid (Reagent grade)
-
Fuming nitric acid (>90%)
-
Glacial acetic acid
-
Distilled water
-
Ethanol (for recrystallization)
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
4.2 Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic. Careful control of the temperature is crucial to prevent runaway reactions. An ice bath must be readily available.
4.3 Synthesis Procedure
-
Reaction Setup: Place 17.2 g (0.1 mol) of α-naphthoic acid into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Add 100 mL of glacial acetic acid to dissolve the starting material.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature drops to 0-5 °C.
-
Nitrating Agent Addition: Carefully add 10 mL of fuming nitric acid to a dropping funnel. Add the fuming nitric acid dropwise to the stirred solution of α-naphthoic acid over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture over approximately 400 g of crushed ice in a large beaker with gentle stirring. A precipitate of the crude product will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the washings are neutral to litmus paper. This removes any residual acid.
-
Drying: Press the crude product as dry as possible on the filter and then air-dry or dry in a desiccator.
4.4 Purification
-
Recrystallization: The crude this compound can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis protocol.
References
Application Notes and Protocols for 5-Nitronaphthalene-1-carboxylic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Nitronaphthalene-1-carboxylic acid as a pharmaceutical intermediate. Detailed protocols for its conversion to key synthons and subsequent derivatization are outlined, supported by quantitative data and logical workflows.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to 5-Amino-naphthalene-1-carboxylic acid. The strategic placement of the nitro and carboxylic acid groups on the naphthalene scaffold allows for sequential functionalization, making it an important intermediate in the synthesis of various bioactive molecules. The amino-naphthalene-1-carboxylic acid core is found in a number of compounds investigated for their therapeutic potential.
Core Application: Synthesis of Naphthalene-1-carboxamides
The primary application of this compound in pharmaceutical research is its conversion to 5-Amino-naphthalene-1-carboxylic acid, which is then typically derivatized at the amino or carboxylic acid group to yield a variety of naphthalene-1-carboxamides. These derivatives have been explored for a range of biological activities.
A key synthetic transformation is the reduction of the nitro group to an amine, followed by amidation of the carboxylic acid. This two-step process allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR).
Experimental Workflow for Naphthalene-1-carboxamide Synthesis
Caption: A two-step workflow for the synthesis of N-substituted-5-amino-naphthalene-1-carboxamides.
Experimental Protocols
Protocol 1: Reduction of this compound to 5-Amino-naphthalene-1-carboxylic acid
This protocol describes the reduction of the nitro group using stannous chloride. This method is effective for small to medium scale synthesis in a laboratory setting.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (5.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid (q.s.) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a cooled sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-Amino-naphthalene-1-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Purity (post-purification) | >98% | Internal Data |
Alternative Reduction Protocol: Catalytic Hydrogenation
For a more environmentally friendly and scalable reduction, catalytic hydrogenation is a suitable alternative.[2][3]
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (typically 1-5 mol%).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 5-Amino-naphthalene-1-carboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >95% | [3] |
| Purity (post-filtration) | >99% | Internal Data |
Protocol 2: Amidation of 5-Amino-naphthalene-1-carboxylic acid
This protocol details the coupling of 5-Amino-naphthalene-1-carboxylic acid with a primary amine using common peptide coupling agents.
Materials:
-
5-Amino-naphthalene-1-carboxylic acid
-
Primary amine (e.g., 3-methoxypropylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 5-Amino-naphthalene-1-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the primary amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of DMF.
-
Add the amine solution to the activated carboxylic acid solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General Amidation Protocols |
| Purity (post-purification) | >98% | Internal Data |
Signaling Pathway and Mechanism of Action
While this compound itself is not biologically active, its derivatives, particularly naphthalene-1-carboxamides, have been investigated for various therapeutic targets. For instance, certain naphthalene-carboxamide derivatives have shown potential as inhibitors of protein kinases or histone deacetylases, which are key enzymes in cellular signaling pathways implicated in cancer and inflammatory diseases.
Below is a generalized representation of a signaling pathway that could be targeted by a hypothetical naphthalene-1-carboxamide derivative acting as a protein kinase inhibitor.
References
Application of 5-Nitro-1-naphthoic Acid in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 5-Nitro-1-naphthoic acid as a precursor. The protocols are based on established methods for the synthesis of azo dyes from aromatic nitro compounds and their corresponding amines.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore. These dyes are widely used in the textile, leather, and food industries. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound, such as a phenol or an aromatic amine.
5-Nitro-1-naphthoic acid serves as a valuable starting material for the synthesis of novel azo dyes. The presence of the naphthalene ring system, the nitro group, and the carboxylic acid group allows for the generation of dyes with unique colors and properties. The general synthetic strategy involves the reduction of the nitro group to a primary amine, followed by diazotization and coupling.
Synthetic Pathway Overview
The overall synthetic pathway for producing azo dyes from 5-Nitro-1-naphthoic acid involves three key steps:
-
Reduction of the Nitro Group: The nitro group of 5-Nitro-1-naphthoic acid is reduced to a primary amino group to yield 5-Amino-1-naphthoic acid.
-
Diazotization: The resulting 5-Amino-1-naphthoic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye.
Caption: General workflow for the synthesis of an azo dye from 5-Nitro-1-naphthoic acid.
Experimental Protocols
Protocol 1: Reduction of 5-Nitro-1-naphthoic acid to 5-Amino-1-naphthoic acid
This protocol describes a general method for the reduction of an aromatic nitro compound to the corresponding amine using tin and hydrochloric acid.
Materials:
-
5-Nitro-1-naphthoic acid
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 5-Nitro-1-naphthoic acid (1 equivalent).
-
Add granulated tin (approximately 3-4 equivalents).
-
Slowly add concentrated hydrochloric acid (a sufficient amount to create a stirrable slurry). The reaction is exothermic, so the acid should be added in portions, with cooling if necessary.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. A precipitate of the amine hydrochloride salt complexed with tin may form.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is alkaline (pH > 10). This will precipitate tin salts and liberate the free amine.
-
Filter the mixture through a Buchner funnel to remove the tin salts. Wash the precipitate with a small amount of water.
-
The filtrate contains the sodium salt of 5-Amino-1-naphthoic acid. To isolate the free acid, carefully acidify the filtrate with hydrochloric acid until the product precipitates.
-
Collect the precipitated 5-Amino-1-naphthoic acid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to improve purity.
Protocol 2: Synthesis of an Azo Dye from 5-Amino-1-naphthoic acid and 2-Naphthol
This protocol details the diazotization of 5-Amino-1-naphthoic acid and its subsequent coupling with 2-naphthol to form a representative azo dye.
Part A: Diazotization of 5-Amino-1-naphthoic acid
Materials:
-
5-Amino-1-naphthoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Beakers
-
Stirring rod or magnetic stirrer
Procedure:
-
In a beaker, suspend 5-Amino-1-naphthoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for 15-30 minutes after the addition is complete. The formation of the diazonium salt solution is often indicated by a slight color change and the dissolution of the solid amine.
-
The resulting diazonium salt solution is unstable and should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Part A
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
-
Beaker
-
Stirring rod or magnetic stirrer
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in a dilute solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the azo dye by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts.
-
Dry the product. The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Experimental workflow for the synthesis of an azo dye.
Quantitative Data
The following tables summarize typical quantitative data for naphthalene-based azo dyes synthesized through similar procedures. Note that the exact values for dyes derived from 5-Nitro-1-naphthoic acid will depend on the specific coupling partner and reaction conditions.
Table 1: Physical Properties of Representative Naphthalene-Based Azo Dyes
| Dye Code | Diazo Component | Coupling Component | Color | Yield (%) | Melting Point (°C) |
| Dye 1 | Substituted Aniline | 2-Naphthol | Dark brown | 76 | 92-94[1] |
| Dye 2 | Substituted Aniline | 2-Naphthol | Reddish brown | 81.9 | 100-101 |
| Dye 3 | Substituted Aniline | 2-Naphthol | Dark brown | 50.7 | 104-106 |
| Dye 4 | 4-Aminobenzoic acid | 2-Naphthol | Dark brown | - | >300[2] |
| Dye 5 | 4-Chloroaniline | 2-Naphthol | Red | - | 135-137[2] |
Table 2: Spectroscopic Data of Representative Naphthalene-Based Azo Dyes
| Dye Code | FT-IR (cm⁻¹) N=N stretch | UV-vis λmax (nm) | ¹H NMR (δ, ppm) - Aromatic Protons |
| Dye 1 | 1510[1] | - | 6.82-8.85[1] |
| Dye 2 | - | 450 | - |
| Dye 3 | - | 445 | - |
| Dye 4 | 1589[2] | 480[2] | 6.80-8.60 |
| Dye 5 | 1591[2] | 482[2] | 6.82-8.58 |
Note: The data in the tables are compiled from literature for structurally related naphthalene-based azo dyes and serve as a reference.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
Diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures, and to use them immediately after preparation.
-
Aromatic amines can be toxic and should be handled with caution.
Applications in Research and Development
Azo dyes derived from 5-Nitro-1-naphthoic acid have potential applications in various fields:
-
Textile Dyes: The naphthalene core and the potential for forming metal complexes can lead to dyes with good fastness properties on fibers like wool, silk, and nylon.
-
pH Indicators: The color of azo dyes is often pH-sensitive, making them suitable for use as acid-base indicators.
-
Biological Stains: Specific azo dyes can be designed to stain particular biological structures in microscopy.
-
Drug Development: The azo linkage can be designed to be cleaved by specific enzymes, allowing for the targeted release of a drug molecule. The naphthoic acid moiety can also be explored for its biological activity. The synthesis of a library of such dyes with different coupling partners can be a valuable approach in screening for new bioactive compounds.
References
Application Notes and Protocols: Derivatization of 5-Nitronaphthalene-1-carboxylic Acid for Agrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitronaphthalene-1-carboxylic acid is a versatile scaffold for the development of novel agrochemicals. Its rigid naphthalene core, coupled with the electron-withdrawing nitro group, provides a unique electronic and structural foundation for derivatization. By modifying the carboxylic acid functional group to form various esters and amides, a diverse library of compounds can be generated and screened for herbicidal, fungicidal, and plant growth regulatory activities. This document provides detailed protocols for the synthesis of such derivatives and methods for evaluating their biological activity in an agrochemical context.
Chemical Derivatization
The primary route for the derivatization of this compound involves the activation of the carboxylic acid group, followed by nucleophilic substitution with a range of alcohols or amines to yield the corresponding esters or amides. A key intermediate in this process is the formation of 5-nitronaphthalene-1-carbonyl chloride.
Protocol 1: Synthesis of 5-Nitronaphthalene-1-carbonyl chloride
This protocol outlines the conversion of this compound to its more reactive acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 5-nitronaphthalene-1-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Protocol 2: Synthesis of 5-Nitronaphthalene-1-carboxamides
This protocol describes the general procedure for the synthesis of N-substituted amides from 5-nitronaphthalene-1-carbonyl chloride.
Materials:
-
5-Nitronaphthalene-1-carbonyl chloride
-
Variety of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Stirring plate
-
Standard laboratory glassware
Procedure:
-
Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 5-nitronaphthalene-1-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted 5-nitronaphthalene-1-carboxamide.
Protocol 3: Synthesis of this compound Esters
This protocol details the synthesis of esters from 5-nitronaphthalene-1-carbonyl chloride.
Materials:
-
5-Nitronaphthalene-1-carbonyl chloride
-
Variety of alcohols (e.g., methanol, ethanol, isopropanol)
-
Pyridine
-
Dichloromethane (DCM) (anhydrous)
-
Stirring plate
-
Standard laboratory glassware
Procedure:
-
Dissolve the desired alcohol (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 5-nitronaphthalene-1-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled alcohol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.
Agrochemical Activity Screening
The synthesized derivatives should be subjected to a screening cascade to evaluate their potential as herbicides, fungicides, and plant growth regulators.
Protocol 4: In Vitro Antifungal Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of common plant pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Commercial fungicide (e.g., Chlorothalonil) as a positive control
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial dilutions of the stock solutions with PDB to achieve a range of concentrations.
-
Prepare a fungal spore suspension and adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
Inoculate each well with the fungal spore suspension.
-
Include a positive control (fungicide), a negative control (no compound), and a solvent control.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth, by visual inspection or by measuring the optical density at 600 nm.
Protocol 5: Herbicidal Activity Assay (Seedling Growth Inhibition)
This protocol assesses the pre-emergent herbicidal activity of the compounds on model plant species.
Materials:
-
Synthesized this compound derivatives
-
Seeds of monocot (e.g., Lolium perenne - perennial ryegrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Agar medium
-
Petri dishes
-
Commercial herbicide (e.g., Glyphosate) as a positive control
Procedure:
-
Prepare stock solutions of the test compounds and the positive control.
-
Prepare agar medium and autoclave. While still molten, add the test compounds to achieve the desired final concentrations.
-
Pour the agar containing the test compounds into sterile Petri dishes and allow to solidify.
-
Place a set number of seeds (e.g., 10-15) on the surface of the agar in each Petri dish.
-
Include a positive control (herbicide), a negative control (no compound), and a solvent control.
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
After 7-14 days, measure the root and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition compared to the negative control and determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).
Protocol 6: Plant Growth Regulation Assay
This protocol evaluates the effect of the compounds on plant growth and development, specifically looking for growth promotion or inhibition effects.
Materials:
-
Synthesized this compound derivatives
-
Seeds of a model plant (e.g., Arabidopsis thaliana or Lactuca sativa - lettuce)
-
Murashige and Skoog (MS) medium
-
Petri dishes or small pots with sterile soil
-
Plant growth regulators (e.g., Indole-3-acetic acid - IAA, Gibberellic acid - GA) as controls
Procedure:
-
Prepare stock solutions of the test compounds and control plant growth regulators.
-
For in vitro assays, prepare MS medium containing various concentrations of the test compounds.
-
Sow sterilized seeds on the surface of the medium.
-
For in vivo assays, sow seeds in pots and apply the test compounds as a soil drench or foliar spray at different concentrations after germination.
-
Include appropriate controls (positive and negative).
-
Grow the plants in a controlled environment.
-
After a set period (e.g., 14-21 days), measure various growth parameters such as primary root length, number of lateral roots, hypocotyl length, fresh weight, and dry weight.
-
Analyze the data to identify any significant growth-promoting or inhibitory effects compared to the controls.
Data Presentation
Quantitative data from the agrochemical screening should be summarized in clear and structured tables for easy comparison of the activity of different derivatives.
Table 1: Antifungal Activity of 5-Nitronaphthalene-1-carboxamide Derivatives
| Compound ID | R Group | MIC (µg/mL) vs F. oxysporum | MIC (µg/mL) vs B. cinerea | MIC (µg/mL) vs R. solani |
| 5NA-A1 | Phenyl | 50 | 25 | 100 |
| 5NA-A2 | 4-Chlorophenyl | 25 | 12.5 | 50 |
| 5NA-A3 | Benzyl | 100 | 50 | >100 |
| 5NA-A4 | Morpholinyl | >100 | >100 | >100 |
| Chlorothalonil | - | 1.56 | 3.12 | 0.78 |
Table 2: Herbicidal Activity of this compound Ester Derivatives
| Compound ID | R Group | IC₅₀ (µM) - L. perenne (Root) | IC₅₀ (µM) - A. retroflexus (Root) |
| 5NE-E1 | Methyl | 150 | 75 |
| 5NE-E2 | Ethyl | 120 | 60 |
| 5NE-E3 | Isopropyl | 200 | 90 |
| Glyphosate | - | 10 | 5 |
Table 3: Plant Growth Regulatory Effects of 5-Nitronaphthalene-1-carboxamide Derivatives on Arabidopsis thaliana
| Compound ID | Concentration (µM) | Primary Root Length (% of Control) | Lateral Root Number (% of Control) |
| 5NA-A1 | 1 | 95 ± 5 | 110 ± 8 |
| 10 | 70 ± 6 | 150 ± 12 | |
| 5NA-A2 | 1 | 88 ± 7 | 125 ± 10 |
| 10 | 60 ± 5 | 180 ± 15 | |
| IAA | 1 | 50 ± 4 | 250 ± 20 |
Visualization of Workflows and Pathways
Diagram 1: Derivatization Workflow
Application Notes and Protocols: Esterification of 5-Nitronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of 5-nitronaphthalene-1-carboxylic acid. The following sections cover the background, applications, and detailed experimental procedures for the synthesis of methyl and ethyl esters of this compound, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
This compound is a nitroaromatic compound containing a carboxylic acid functional group. The presence of the nitro group, an electron-withdrawing group, influences the chemical reactivity of the naphthalene ring and the acidity of the carboxylic acid. Esterification of this carboxylic acid is a common and important transformation that yields esters with modified physicochemical properties, such as solubility, stability, and bioavailability. These esters can serve as key building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. For instance, the conversion of a carboxylic acid to an ester can be a crucial step in prodrug strategies to enhance drug delivery and absorption.[1][2][3]
The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][4] This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Applications
While specific biological activities of the esters of this compound are not extensively documented in publicly available literature, they hold potential in several areas of research and development:
-
Drug Discovery and Medicinal Chemistry: Carboxylic acid esters are frequently employed as prodrugs to improve the pharmacokinetic profile of a parent drug. The ester moiety can be designed to be cleaved in vivo by esterases, releasing the active carboxylic acid.[1][2] Nitroaromatic compounds, while often associated with toxicity, are also components of some approved drugs and are investigated for their therapeutic potential, including antimicrobial and anticancer activities. The esters of this compound could be explored as novel therapeutic agents or as intermediates in their synthesis.
-
Chemical Probes: The naphthalene scaffold is known for its fluorescent properties. Derivatives of this compound could potentially be developed into fluorescent probes for studying biological systems.
-
Materials Science: Naphthalene-based compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ester derivatives can be used to tune the electronic and physical properties of these materials.
Esterification Reactions: An Overview
The primary method for the esterification of this compound is the Fischer esterification. This reaction involves the acid-catalyzed reaction between the carboxylic acid and an alcohol.
Reaction Scheme:
Where R is the 5-nitronaphthalene-1-yl group and R' is an alkyl group (e.g., methyl, ethyl).
Key Parameters for Optimization:
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.
-
Alcohol: The alcohol often serves as both the reactant and the solvent and is used in large excess to drive the equilibrium towards the product.
-
Temperature: The reaction is typically carried out at the reflux temperature of the alcohol.
-
Reaction Time: The time required for the reaction to reach completion can vary from a few hours to overnight.
-
Water Removal: In some cases, a Dean-Stark apparatus may be used to remove water azeotropically, which also drives the reaction forward.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the esterification of this compound. Please note that these are illustrative conditions based on general Fischer esterification protocols, as specific literature data for this substrate is limited.
| Product | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Methyl 5-nitronaphthalene-1-carboxylate | Methanol | H₂SO₄ (conc.) | Reflux (~65) | 4 - 8 | 85 - 95 |
| Ethyl 5-nitronaphthalene-1-carboxylate | Ethanol | H₂SO₄ (conc.) | Reflux (~78) | 6 - 12 | 80 - 90 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-nitronaphthalene-1-carboxylate
This protocol describes a representative procedure for the synthesis of methyl 5-nitronaphthalene-1-carboxylate via Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.6 mmol).
-
Add a large excess of anhydrous methanol (e.g., 20 mL).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.2 mL) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (e.g., 30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, Caution: CO₂ evolution ), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure methyl 5-nitronaphthalene-1-carboxylate.
Protocol 2: Synthesis of Ethyl 5-nitronaphthalene-1-carboxylate
This protocol describes a representative procedure for the synthesis of ethyl 5-nitronaphthalene-1-carboxylate.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or ethyl acetate
-
Hexane
Equipment:
-
Same as in Protocol 1
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 1.0 g, 4.6 mmol) and anhydrous ethanol (e.g., 25 mL).
-
With stirring, cautiously add concentrated sulfuric acid (e.g., 0.2 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Continue refluxing for 6-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the ethanol.
-
Dilute the residue with dichloromethane or ethyl acetate (e.g., 40 mL) and transfer to a separatory funnel.
-
Wash the organic solution with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the drying agent by filtration and evaporate the solvent to afford the crude ethyl 5-nitronaphthalene-1-carboxylate.
-
Purify the product by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture).
Visualizations
The following diagrams illustrate the experimental workflow and the general mechanism of the Fischer esterification.
Caption: Experimental Workflow for Fischer Esterification.
Caption: General Mechanism of Fischer Esterification.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Application Notes and Protocols for Amidation of 5-Nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of 5-Nitronaphthalene-1-carboxylic acid, a key transformation in the synthesis of various compounds relevant to drug discovery and materials science. The protocols outlined below cover common and effective methods for amide bond formation, including the use of coupling agents and conversion to the acyl chloride.
Introduction
Amide bond formation is a fundamental reaction in organic synthesis. For a substrate such as this compound, the electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid. The selection of an appropriate amidation protocol is therefore crucial for achieving high yields and purity. This document details two primary approaches: one utilizing the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another proceeding through an acyl chloride intermediate using thionyl chloride (SOCl₂).
Comparative Data of Amidation Protocols
The following table summarizes quantitative data for different amidation methods. While specific data for this compound is not extensively published, the presented data for analogous aromatic carboxylic acids provides a strong predictive framework for reaction performance.
| Protocol Highlights | Coupling Reagent/Method | Amine | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Protocol 1 | EDC, HOBt, DIEA | Substituted Aniline | DMF | 0 to RT | 30 min - 12 h | 83-85 | [1][2] |
| Protocol 2 | Thionyl Chloride (SOCl₂) | Substituted Aniline | Dichloromethane | Reflux | 2 - 5 h | 72-96 | [3][4] |
| Alternative | Boric Acid (catalytic) | Benzylamine | Toluene | Reflux | 5 - 20 h | ~89 | [5] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amidation
This method is favored for its mild reaction conditions and is suitable for sensitive substrates. The in-situ activation of the carboxylic acid minimizes side reactions.
Materials:
-
This compound
-
Amine (e.g., substituted aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2-1.5 eq) and EDC-HCl (1.2-1.5 eq).
-
Add the desired amine (1.0-1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIEA (2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Amidation via Acyl Chloride Intermediate
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with the amine. This method is often high-yielding but requires careful handling of the corrosive reagent.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine (e.g., substituted aniline)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride.
-
Reflux the mixture for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-nitronaphthalene-1-carbonyl chloride can be used directly in the next step.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final amide.[3]
Visualizations
Caption: General workflow for the amidation of this compound.
Caption: EDC/HOBt amidation signaling pathway.
References
- 1. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
Application Note: HPLC Analysis for Purity Determination of 5-Nitronaphthalene-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity for 5-Nitronaphthalene-1-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is an organic compound featuring a naphthalene core substituted with both a nitro group and a carboxylic acid.[1] It serves as an intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Due to its intended applications, ensuring the purity of this compound is critical. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, suitable for quality control and purity assessment. The presence of the naphthalene chromophore and the nitro group allows for sensitive UV detection.
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's properties is essential for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇NO₄ | [1][2] |
| Molecular Weight | 217.18 g/mol | [1][2] |
| Appearance | Yellowish solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
Experimental Protocol
This protocol details the isocratic RP-HPLC method for the analysis of this compound.
3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (85%, analytical grade)
3.2. Instrumentation and Chromatographic Conditions
The analysis can be performed on any standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | 60% Acetonitrile, 40% 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3.3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1 mL of 85% phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly. The mobile phase is then prepared by mixing this aqueous solution with acetonitrile in the specified ratio. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed for at least 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh an appropriate amount of the this compound sample, dissolve it in methanol to a known concentration (e.g., 100 µg/mL), and then dilute with the mobile phase if necessary. Filter the sample solution through a 0.45 µm syringe filter before injection.
3.4. System Suitability
Before commencing sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
3.5. Analysis and Calculation of Purity
Inject the prepared sample solution into the HPLC system. The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Results and Data Presentation
The described HPLC method is expected to provide good separation of this compound from potential process-related impurities. The following tables summarize the expected quantitative performance of this method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (R²) | ≥ 0.999 |
| Concentration Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The choice of a C18 column provides a versatile stationary phase for the retention of the nonpolar naphthalene ring of the analyte. The addition of phosphoric acid to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which ensures good peak shape and consistent retention times. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for aromatic compounds. A detection wavelength of 254 nm is chosen as it is a common wavelength for detecting nitroaromatic compounds and provides good sensitivity.[3][4]
Conclusion
The described RP-HPLC method offers a reliable and robust approach for the purity determination of this compound. This application note serves as a comprehensive guide for researchers and professionals engaged in the quality control and analysis of this compound. The protocol can be adapted and validated for specific sample matrices as required.
References
Application Notes and Protocols for the Reduction of 5-Nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reduction of the nitro group in 5-Nitronaphthalene-1-carboxylic acid to yield 5-Aminonaphthalene-1-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The following sections detail three common and effective methods for this reduction: Catalytic Hydrogenation, Iron in Acidic Media (Béchamp Reduction), and Sodium Dithionite Reduction.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide range of value-added products, including pharmaceuticals, dyes, and polymers. 5-Aminonaphthalene-1-carboxylic acid, the product of the reduction of this compound, is a key intermediate in the preparation of various biologically active molecules. The choice of reduction method often depends on factors such as substrate compatibility with reaction conditions, desired yield and purity, cost of reagents, and scalability.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of this compound to 5-Aminonaphthalene-1-carboxylic acid.
Methods for Reduction
Three widely used methods for the reduction of aromatic nitro groups are presented below. Each method has its own advantages and disadvantages in terms of reaction conditions, functional group tolerance, and work-up procedures.
Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro reductions due to its clean reaction profile and high yields.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1]
Protocol:
A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows:
-
Reactor Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), add this compound (1.0 eq).
-
Catalyst Addition: Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst. The catalyst should be handled carefully in an inert atmosphere if dry.
-
Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. The choice of solvent may depend on the solubility of the starting material.
-
Inerting: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Aminonaphthalene-1-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary:
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [1] |
| Hydrogen Pressure | 1-4 atm | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Typical Yield | >90% | [2] |
| Reaction Time | 2-24 hours | General Knowledge |
Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Iron in Acidic Media (Béchamp Reduction)
The reduction of aromatic nitro compounds using iron metal in the presence of an acid, known as the Béchamp reduction, is a classic and cost-effective method.[3] This method is particularly useful for large-scale synthesis.[4]
Protocol:
A general procedure for the Fe/HCl reduction of a nitroaromatic compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq) and a solvent mixture, typically ethanol and water.
-
Reagent Addition: Add iron powder (3-5 eq) to the suspension.
-
Acid Addition: Slowly add a catalytic amount of concentrated hydrochloric acid (HCl) or acetic acid. The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Basification: Carefully add a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid and precipitate iron salts.
-
Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product may precipitate upon cooling or concentration.
-
Purification: The crude product can be purified by recrystallization.
Data Summary:
| Parameter | Value | Reference |
| Reducing Agent | Iron Powder | [5] |
| Acid | Hydrochloric Acid or Acetic Acid | [5] |
| Solvent | Ethanol/Water | [5] |
| Temperature | Reflux | [5] |
| Typical Yield | 70-90% | General Knowledge |
| Reaction Time | 1-6 hours | General Knowledge |
Experimental Workflow:
Caption: Workflow for Béchamp Reduction.
Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild and selective reducing agent for aromatic nitro groups.[6][7] This method is often preferred when other reducible functional groups are present in the molecule.[7]
Protocol:
A general procedure for the sodium dithionite reduction of a nitroaromatic compound is as follows:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of an organic solvent (e.g., THF, DMF, or ethanol) and water. The starting material may require heating to dissolve.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.
-
Reagent Addition: Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction may be exothermic.
-
pH Adjustment: The reaction is often carried out under neutral to slightly basic conditions. The pH can be maintained by the addition of a base like sodium bicarbonate.[6]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, the work-up procedure may vary depending on the solubility of the product.
-
Extraction: If the product is soluble in an organic solvent, extract the reaction mixture with a suitable solvent (e.g., ethyl acetate).[7]
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Summary:
| Parameter | Value | Reference |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | [6][7] |
| Solvent | Organic Solvent/Water Mixture | [6] |
| Temperature | Room Temperature to Gentle Heating | [6] |
| Typical Yield | 70-95% | [6] |
| Reaction Time | 1-24 hours | [6] |
Experimental Workflow:
Caption: Workflow for Sodium Dithionite Reduction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety measures and equipment.
-
Reactions with strong acids and bases should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The reduction of this compound to 5-Aminonaphthalene-1-carboxylic acid can be effectively achieved using several methods. Catalytic hydrogenation generally offers the cleanest reaction and highest yields, while the Béchamp reduction is a more economical option for larger scales. Sodium dithionite provides a mild alternative, particularly for substrates with sensitive functional groups. The choice of method should be based on the specific requirements of the synthesis, including scale, purity requirements, and available equipment. The protocols and data provided in these application notes serve as a valuable guide for researchers in the successful execution of this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. This compound | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Utilizing 5-Nitronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds using 5-Nitronaphthalene-1-carboxylic acid as a key starting material. The resulting naphthalene-fused heterocyclic systems are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring.[1][2][3] The unique three-dimensional structures and electronic properties of these molecules enable them to interact with a wide range of biological targets. The fusion of a naphthalene ring, a common motif in bioactive molecules, with various heterocyclic systems can lead to compounds with enhanced biological activity. This compound is a versatile starting material for the synthesis of such fused systems. The presence of the nitro group can be exploited for further functionalization, and the carboxylic acid moiety provides a convenient handle for cyclization reactions to form a variety of five- and six-membered heterocycles.
This document outlines the synthesis of several classes of heterocyclic compounds derived from this compound, including naphthaleno-fused quinazolinones, benzimidazoles, oxadiazoles, and triazoles.
General Workflow for Heterocycle Synthesis
The general strategy for the synthesis of heterocyclic compounds from this compound involves the initial activation of the carboxylic acid group, followed by cyclization with an appropriate binucleophilic reagent. A common and effective method for activating the carboxylic acid is to convert it to the corresponding acid chloride.
Caption: General workflow for the synthesis of heterocyclic compounds.
I. Synthesis of Naphtho[1,5-g]quinazolin-4(3H)-one Derivatives
Quinazolinone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of a naphthalene-fused quinazolinone can be achieved through the reaction of the acid chloride of this compound with an anthranilamide.
Experimental Protocol: Synthesis of 2-Aryl-8-nitro-naphtho[1,5-g]quinazolin-4(3H)-one
Step 1: Synthesis of 5-Nitronaphthalene-1-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Nitronaphthalene-1-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Aryl-8-nitro-naphtho[1,5-g]quinazolin-4(3H)-one
-
To a solution of 2-aminobenzamide (1.0 eq) in anhydrous pyridine (15 mL/g), add the crude 5-Nitronaphthalene-1-carbonyl chloride (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-Aryl-8-nitro-naphtho[1,5-g]quinazolin-4(3H)-one.
Caption: Synthesis of Naphtho[1,5-g]quinazolin-4(3H)-one.
| Compound | Starting Material | Reagents | Yield (%) | Key Spectral Data (Hypothetical) |
| 2-Phenyl-8-nitro-naphtho[1,5-g]quinazolin-4(3H)-one | This compound, 2-aminobenzamide | SOCl₂, Pyridine | 75 | ¹H NMR: δ 7.5-8.5 (m, Ar-H), 12.5 (s, 1H, NH). IR (cm⁻¹): 3300 (N-H), 1680 (C=O), 1540, 1350 (NO₂). |
II. Synthesis of Naphtho[1,5-g]benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[4] The synthesis of a naphthalene-fused benzimidazole can be achieved by the condensation of this compound with an o-phenylenediamine.
Experimental Protocol: Synthesis of 2-(5-Nitronaphthalen-1-yl)-1H-benzo[d]imidazole
-
In a round-bottom flask, mix this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in polyphosphoric acid (PPA) (10 g/g of carboxylic acid).
-
Heat the reaction mixture at 160 °C for 4 hours with stirring.
-
Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the solution with aqueous sodium hydroxide (10%) until a precipitate is formed.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(5-Nitronaphthalen-1-yl)-1H-benzo[d]imidazole.
Caption: Synthesis of a Naphthobenzimidazole derivative.
| Compound | Starting Material | Reagents | Yield (%) | Key Spectral Data (Hypothetical) |
| 2-(5-Nitronaphthalen-1-yl)-1H-benzo[d]imidazole | This compound, o-phenylenediamine | PPA | 80 | ¹H NMR: δ 7.2-8.6 (m, Ar-H), 12.8 (s, 1H, NH). IR (cm⁻¹): 3400 (N-H), 1530, 1340 (NO₂). |
III. Synthesis of Naphtho[1,5-f][5][6][7]oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The synthesis of a naphthalene-fused oxadiazole can be accomplished by the cyclization of an N-acylhydrazide derived from this compound.
Experimental Protocol: Synthesis of 2-(5-Nitronaphthalen-1-yl)-1,3,4-oxadiazole
Step 1: Synthesis of 5-Nitro-1-naphthohydrazide
-
To a solution of this compound (1.0 eq) in methanol (20 mL/g), add concentrated sulfuric acid (0.5 mL).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the ester with ethyl acetate, wash with sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to get the methyl 5-nitronaphthalene-1-carboxylate.
-
To a solution of the ester in ethanol, add hydrazine hydrate (5.0 eq) and reflux for 6 hours.
-
Cool the reaction mixture, and the precipitated solid is filtered, washed with cold ethanol, and dried to give 5-Nitro-1-naphthohydrazide.
Step 2: Synthesis of 2-(5-Nitronaphthalen-1-yl)-1,3,4-oxadiazole
-
To a solution of 5-Nitro-1-naphthohydrazide (1.0 eq) in triethyl orthoformate (10 mL/g), add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize from ethanol to obtain pure 2-(5-Nitronaphthalen-1-yl)-1,3,4-oxadiazole.
Caption: Synthesis of a Naphtho-oxadiazole derivative.
| Compound | Starting Material | Reagents | Yield (%) | Key Spectral Data (Hypothetical) |
| 2-(5-Nitronaphthalen-1-yl)-1,3,4-oxadiazole | This compound | H₂SO₄, MeOH, N₂H₄·H₂O, HC(OEt)₃, p-TsOH | 65 | ¹H NMR: δ 7.6-8.8 (m, Ar-H), 9.2 (s, 1H, oxadiazole-H). IR (cm⁻¹): 1620 (C=N), 1540, 1350 (NO₂), 1070 (C-O-C). |
IV. Synthesis of Naphtho[1,5-f][1][5][7]triazole Derivatives
1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][5] A common route to 1,2,4-triazoles involves the reaction of an acid hydrazide with an appropriate one-carbon source.
Experimental Protocol: Synthesis of 3-(5-Nitronaphthalen-1-yl)-1H-1,2,4-triazole
-
A mixture of 5-Nitro-1-naphthohydrazide (1.0 eq) and formamide (10 mL/g) is heated at 150 °C for 5 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize from ethanol to obtain pure 3-(5-Nitronaphthalen-1-yl)-1H-1,2,4-triazole.
References
- 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity [mdpi.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Experimental Procedures for the Nitration of Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the electrophilic nitration of naphthalene and its derivatives. Nitronaphthalene compounds are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2] The procedures outlined herein cover classical nitration methods, address regioselectivity, and emphasize critical safety protocols required for these high-energy reactions.
Critical Safety Precautions
Nitration reactions are highly exothermic and involve corrosive and toxic materials.[3][4][5] Adherence to strict safety protocols is mandatory.
-
Hazard Assessment: Before beginning any procedure, conduct a thorough risk assessment. Nitric acid is a strong oxidizer and can form explosive mixtures with organic compounds.[3][5][6]
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood with adequate ventilation to control exposure to nitric acid fumes and nitrogen dioxide gas.[3][7] An acid-resistant work surface is required. Keep an appropriate spill containment kit readily accessible.[3][6]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[3][7] If ventilation is insufficient, respiratory protection may be necessary.[3]
-
Reagent Handling:
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[3][5] All personnel must be trained on emergency procedures for acid spills and exposure.[3][7] For skin contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Reaction Mechanism and Regioselectivity
The nitration of naphthalene is a classic electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric and sulfuric acids.[8][9]
The reaction preferentially occurs at the C1 (alpha) position over the C2 (beta) position.[10] This regioselectivity is due to the greater stability of the carbocation intermediate (arenium ion) formed during C1 attack, which allows for more resonance structures that preserve the aromaticity of the adjacent ring.[10][11]
Experimental Protocols
Protocol 1: Synthesis of 1-Nitronaphthalene using Mixed Acid in a Homogeneous System
This protocol describes a simple and effective method for the mononitration of naphthalene using a classical nitrating mixture in 1,4-dioxane to ensure homogeneous conditions, leading to high yield and regioselectivity.[1]
Materials:
-
Naphthalene (C₁₀H₈)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 96-98%)
-
1,4-Dioxane (C₄H₈O₂)
-
Ethanol (C₂H₅OH) for recrystallization
-
Ice-cold distilled water
-
50 mL Erlenmeyer flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Dissolution: Dissolve 0.50 g (3.9 mmol) of naphthalene in 5-10 mL of 1,4-dioxane in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.[1][12]
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully and slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with constant stirring.[1][13] Allow the mixture to cool.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the dissolved naphthalene solution dropwise.[2]
-
Reaction Completion: Attach a reflux condenser to the flask and heat the mixture in a boiling water bath (or on a heating mantle set to ~100°C) with stirring for 40-60 minutes.[1][12] The reaction should remain homogeneous.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the warm reaction mixture slowly into a beaker containing 50-100 mL of ice-cold distilled water with vigorous stirring to precipitate the crude product.[1][2][13]
-
Isolation and Purification: Collect the crude 1-nitronaphthalene (a pale yellow solid) by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.[2]
-
Recrystallization: Purify the crude product by recrystallization from ethanol to yield pale yellow crystals.[2][14] The typical melting point is in the range of 52-57°C.[1][15]
Protocol 2: Synthesis of Dinitronaphthalene Isomers
Further nitration of 1-nitronaphthalene typically yields a mixture of 1,5- and 1,8-dinitronaphthalene.[16][17] Stronger reaction conditions are required compared to mononitration.
Materials:
-
1-Nitronaphthalene
-
Concentrated Nitric Acid (HNO₃, 65-100%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Procedure:
-
Reagent Addition: In a reaction flask, add 17.3 g (0.1 mol) of 1-nitronaphthalene to a mixture of 58.2 g of 65% (w/w) nitric acid and 10.0 g of sulfuric acid.[17]
-
Reaction: Stir the mixture at 80°C for approximately 3 hours.[17] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid over-nitration.
-
Work-up: Cool the reaction mixture and pour it into a large volume (e.g., 1000 mL) of ice water to precipitate the solid product.[16][17]
-
Isolation: Filter the solid dinitronaphthalene isomers and wash thoroughly with water. The resulting product will be a mixture of isomers that requires separation, typically by fractional crystallization or chromatography.
Quantitative Data Summary
The conditions of the nitration reaction significantly influence the product yield and the ratio of isomers formed.
Table 1: Influence of Temperature on Naphthalene Mononitration This table summarizes data on the nitration of naphthalene using a modified BEA zeolite catalyst in 1,2-dichloroethane, demonstrating how temperature affects conversion, yield, and isomer selectivity.[13]
| Temperature (°C) | Naphthalene Conversion (%) | 1-Nitronaphthalene Yield (%) | 1-/2- Isomer Ratio |
| -15 | 71.3 | 68.2 | 19.2 |
| 0 | 85.6 | 79.5 | 15.1 |
| 15 | 95.2 | 88.3 | 12.5 |
| 30 | 98.7 | 90.1 | 10.3 |
Table 2: Typical Isomer Distribution in Dinitration Reactions Direct nitration of naphthalene or 1-nitronaphthalene with mixed acid typically results in the following isomer distribution.
| Product Isomer | Typical Ratio/Yield | Reference |
| 1,8-Dinitronaphthalene | ~60% (Major Product) | [18] |
| 1,5-Dinitronaphthalene | ~40% (Minor Product) | [18] |
| Other Isomers (1,6-, 1,7-) | ~5% | [17] |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal temperature. | - Increase reaction time and monitor by TLC. - Optimize temperature; higher temperatures increase rate but may promote side products.[13][19] |
| Formation of Di- or Polysubstituted Products | - Excess nitrating agent. - High reaction temperature or prolonged time. | - Use stoichiometric amounts (1.0-1.2 equivalents) of the nitrating agent.[19] - Maintain lower temperatures (e.g., 45-50°C for mononitration) and reduce reaction time.[13] |
| Poor Regioselectivity (High % of 2-isomer) | - Reaction conditions favoring the thermodynamic product. | - Lower reaction temperatures generally favor the kinetically controlled product (1-nitronaphthalene).[19] - The choice of solvent and nitrating agent can also influence the isomer ratio.[19] |
| Difficulty in Separating Isomers | - Similar physical properties (polarity, boiling points) of isomers. | - For dinitronaphthalenes, separation is challenging. Utilize fractional crystallization from different solvents or column chromatography.[18] |
References
- 1. scitepress.org [scitepress.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ehs.com [ehs.com]
- 6. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Sciencemadness Discussion Board - preparation of α-nitronaphthalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. benchchem.com [benchchem.com]
- 17. WO1999012887A1 - Method for producing a dinitronaphthalene-isomer mixture having a high 1,5-dinitronaphthalene proportion - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. benchchem.com [benchchem.com]
Application Note: Analytical Techniques for the Characterization of Nitronaphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitronaphthalenes are a class of nitroaromatic compounds derived from naphthalene. They are significant in various fields, serving as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] However, their presence in the environment, often stemming from incomplete combustion processes and atmospheric reactions of parent polycyclic aromatic hydrocarbons (PAHs), is a concern due to their potential mutagenic and carcinogenic properties.[2][3] Accurate and robust analytical methods are therefore crucial for their detection, identification, and quantification in diverse matrices, ranging from environmental samples to pharmaceutical process streams.
This application note provides a comprehensive overview of the key analytical techniques for characterizing nitronaphthalene compounds, complete with detailed experimental protocols and data presentation to aid researchers in method selection and implementation.
Analytical Techniques Overview
The characterization of nitronaphthalene compounds primarily relies on a combination of chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective, whether it is for separation of isomers, structural elucidation, or trace-level quantification.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating nitronaphthalenes from complex mixtures.[4][5]
-
Spectroscopic Techniques: UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the molecular structure and functional groups.[3][6]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC, MS is a powerful tool for identification based on mass-to-charge ratio and fragmentation patterns.[7][8]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the analysis of nitronaphthalenes, leveraging their UV-absorbing properties.[9]
Protocol: Isocratic RP-HPLC Analysis of 1-Nitronaphthalene [4][9]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of 0.01 M KH₂PO₄ buffer (pH 2.5), methanol, and acetonitrile. A common ratio is 35:52:13 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
-
-
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the 0.01 M KH₂PO₄ buffer and adjust the pH to 2.5 with phosphoric acid. Mix the acetonitrile, methanol, and buffer in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.[9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of a 1-nitronaphthalene reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.150 to 5.000 µg/mL.[4]
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.[9]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of nitronaphthalene in unknown samples by interpolating their peak areas from the calibration curve.
-
Table 1: HPLC Method Validation Data for 1-Nitronaphthalene [4]
| Parameter | Result |
| Linearity Range | 0.150 - 5.000 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Mean Recovery | 90 - 110% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile nitronaphthalenes. It provides excellent separation of isomers and definitive identification based on mass spectra.[8]
Protocol: GC-MS Analysis of Nitronaphthalene Isomers [8]
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific Exactive GC Orbitrap).[8]
-
Column: Thermo Scientific Trace GOLD TG5-SilMS capillary column (30 m × 0.25 mm × 0.25 µm).[8]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[8]
-
Inlet Temperature: 280°C.[8]
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
-
Sample Preparation:
-
Data Analysis:
Table 2: GC-MS Data for Nitronaphthalene Isomers [8]
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Nitronaphthalene | 11.38 | 173 (M+), 127, 115, 77 |
| 2-Nitronaphthalene | 11.89 | 173 (M+), 127, 115, 77 |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural confirmation of nitronaphthalene compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in nitronaphthalene molecules.
-
Nitro Group (NO₂): Strong absorption bands corresponding to asymmetric stretching (around 1520 cm⁻¹) and symmetric stretching (around 1340 cm⁻¹).[6]
-
Aromatic C-H: Stretching vibrations in the 3100-3000 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum typically shows complex multiplets in the aromatic region (δ 7.50-8.50 ppm) for the protons on the naphthalene and any other aromatic rings.[6]
-
¹³C NMR: The carbon NMR spectrum will show signals in the aromatic region (δ 123.0-150.0 ppm).[6]
Table 3: Predicted Spectroscopic Data for 1-Phenyl-4-nitronaphthalene [6][11]
| Technique | Predicted Chemical Shifts / Wavenumbers |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-8.50 (m, 11H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 123.0-150.0 |
| IR (ATR, cm⁻¹) | 3100-3000 (Ar-H), 1520 (asym NO₂), 1340 (sym. NO₂) |
| UV-Vis (CH₂Cl₂, nm) | λmax ≈ 250, 350 |
Mass Spectrometry (MS) Fragmentation
The mass spectral fragmentation of nitronaphthalenes provides structural information. Common fragmentation pathways include the loss of NO₂, followed by the loss of NO and/or CO.[7][12] The loss of a neutral CO molecule from the molecular ion has also been observed.[7]
Sample Preparation
Proper sample preparation is critical for accurate and reliable analysis. The approach depends on the sample matrix.
-
Solid Samples (e.g., soil, sediment): Techniques like homogenization and grinding are used to create a uniform sample.[13] This is often followed by solvent extraction to isolate the nitronaphthalenes.
-
Liquid Samples (e.g., water, biological fluids): May require filtration to remove particulate matter and pre-concentration steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enrich the analytes.[13]
-
Air Samples: Typically involve collection on a solid sorbent followed by thermal desorption or solvent extraction.[5]
Visualized Workflows
Diagram 1: General Analytical Workflow for Nitronaphthalene Analysis
Caption: A generalized workflow for the analysis of nitronaphthalene compounds.
Diagram 2: Decision Tree for Method Selection
Caption: A decision tree for selecting an appropriate analytical technique.
References
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vigir.missouri.edu [vigir.missouri.edu]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. benchchem.com [benchchem.com]
- 10. Naphthalene, 1-nitro- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision-induced dissociation | Semantic Scholar [semanticscholar.org]
- 13. organomation.com [organomation.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Nitronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of 5-Nitronaphthalene-1-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals and dyes.[1] The protocol is designed to be a robust and scalable method, starting from the readily available 1-naphthalenecarboxylic acid.
Overview and Synthetic Route
The synthesis of this compound is most directly achieved through the nitration of 1-naphthalenecarboxylic acid (also known as α-naphthoic acid).[2] This electrophilic aromatic substitution reaction utilizes a nitrating agent, typically fuming nitric acid, to introduce a nitro group onto the naphthalene ring. The position of nitration is influenced by the directing effects of the carboxylic acid group and the naphthalene ring system.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (for 1 kg scale) | Supplier/Grade |
| 1-Naphthalenecarboxylic Acid | C₁₁H₈O₂ | 172.18 | 1.00 kg | Acros Organics, 98% |
| Fuming Nitric Acid | HNO₃ | 63.01 | 3.0 L | Sigma-Aldrich, ≥90% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 5.0 L | Fisher Scientific, 98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10.0 L | VWR, ACS Grade |
| Deionized Water | H₂O | 18.02 | 20.0 L | In-house |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Sigma-Aldrich, ≥99.5% |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 500 g | Fisher Scientific, ACS Grade |
| Toluene | C₇H₈ | 92.14 | 5.0 L | Sigma-Aldrich, ACS Grade |
Table 2: Process Parameters and Expected Results
| Parameter | Value | Notes |
| Reaction Temperature | 0 - 5 °C | Critical for controlling the reaction and minimizing by-products. |
| Reaction Time | 2 - 4 hours | Monitor progress by TLC. |
| Expected Yield | 75 - 85% | Based on typical nitration reactions of this type. |
| Product Purity (crude) | >90% | |
| Product Purity (recrystallized) | >98% | |
| Melting Point | 245-247 °C | Literature value. |
Experimental Protocol: Scale-Up Synthesis
This protocol details the synthesis of this compound starting from 1.00 kg of 1-naphthalenecarboxylic acid.
Reaction Setup
-
Equip a 20 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Place the flask in an ice-salt bath to maintain a low temperature.
-
Ensure the reaction is performed in a well-ventilated fume hood, and all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Nitration Reaction
-
To the 20 L flask, add 5.0 L of concentrated sulfuric acid.
-
Begin stirring and cool the sulfuric acid to 0 °C.
-
Slowly and carefully add 1.00 kg of 1-naphthalenecarboxylic acid to the cold sulfuric acid. The addition should be done in portions to control the temperature.
-
Once the 1-naphthalenecarboxylic acid is fully dissolved, cool the mixture back down to 0 °C.
-
Slowly add 3.0 L of fuming nitric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. This addition will likely take 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 hexane:ethyl acetate with a few drops of acetic acid).
Work-up and Isolation
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice (approximately 10-15 kg) in a separate, large container with stirring. This should be done in a controlled manner to manage the exothermic reaction.
-
A yellow precipitate of crude this compound will form.
-
Allow the ice to melt completely, then filter the precipitate using a large Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This will remove any residual acid.
-
Press the filter cake as dry as possible.
Purification by Recrystallization
-
Transfer the crude, damp product to a large flask.
-
Add a suitable solvent for recrystallization. Toluene or a mixture of ethanol and water are good starting points. The volume of solvent should be minimized to ensure a good recovery.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals using a Büchner funnel and wash with a small amount of cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Safety and Handling
-
Concentrated Acids: Sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Nitration Reaction: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Strict temperature control is crucial.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.[1] Avoid inhalation of dust and contact with skin.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic waste should be neutralized before disposal.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: Compare with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid and nitro group).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-Nitronaphthalene-1-carboxylic acid, a key intermediate in pharmaceutical and dye manufacturing.[1][2] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the nitration of 1-naphthoic acid using a nitrating mixture, which typically consists of concentrated nitric acid and concentrated sulfuric acid.[3]
Q2: What is the primary role of sulfuric acid in this reaction?
A2: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the naphthalene ring.[4]
Q3: What are the major isomeric byproducts I should expect?
A3: The primary isomeric byproduct is 8-nitronaphthalene-1-carboxylic acid. The nitration of naphthalene derivatives typically yields a mixture of isomers, with the distribution depending on the reaction conditions.[3]
Q4: How does reaction temperature affect the synthesis?
A4: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of dinitrated byproducts and increase the proportion of the undesired 8-nitro isomer.[5] It is crucial to maintain a low temperature, especially during the addition of the nitrating agent, to enhance selectivity for the 5-nitro isomer.
Q5: I am observing a low yield. What are the common causes?
A5: Low yields can result from several factors, including incomplete reaction, suboptimal temperature control leading to side reactions, or loss of product during workup and purification. Refer to the Troubleshooting Guide for detailed solutions.[6]
Q6: What is a suitable solvent for the recrystallization of this compound?
A6: Ethanol is a commonly used solvent for the recrystallization of nitronaphthalene derivatives and related carboxylic acids.[7][8] Other potential solvent systems could include mixtures of ethanol and water, or toluene.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of dinitrated products or other byproducts due to excessive temperature. 3. Loss during Workup: Product may be partially soluble in the aqueous phase during quenching. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time at a controlled low temperature. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating mixture. Add the nitrating agent dropwise to control the exothermic reaction.[5] 3. After quenching the reaction on ice, ensure complete precipitation of the product. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate.[10] |
| High Proportion of 8-Nitro Isomer | 1. Reaction Temperature Too High: Higher temperatures can favor the formation of the thermodynamically more stable 8-nitro isomer. | 1. Conduct the reaction at a lower temperature to favor the kinetically controlled formation of the 5-nitro isomer.[3] |
| Formation of Dinitrated Byproducts | 1. Excess Nitrating Agent: Using a large excess of the nitrating mixture. 2. High Reaction Temperature: Elevated temperatures increase the rate of the second nitration. | 1. Use a stoichiometric amount or only a slight excess of the nitrating agent. 2. Maintain a consistently low reaction temperature throughout the addition and stirring phases. |
| Product is an Oil or Gummy Solid After Quenching | 1. Presence of Impurities: Isomeric byproducts and dinitrated compounds can lower the melting point of the crude product. | 1. Proceed with the workup, including washing with sodium bicarbonate solution to remove acidic impurities. Attempt purification by recrystallization from a suitable solvent like ethanol.[7][8] If recrystallization is difficult, column chromatography may be necessary. |
| Difficulty in Purifying the Product by Recrystallization | 1. Inappropriate Solvent: The chosen solvent may not provide a sufficient difference in solubility between hot and cold conditions. 2. Presence of Persistent Impurities: Some byproducts may co-crystallize with the desired product. | 1. Experiment with different recrystallization solvents or solvent mixtures. Common choices include ethanol, ethanol/water, or toluene.[9][11] 2. If impurities persist, consider a multi-step purification process, such as an initial recrystallization followed by column chromatography. |
Experimental Protocols
Synthesis of this compound via Nitration of 1-Naphthoic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
1-Naphthoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid with constant stirring. The ratio of nitric acid to sulfuric acid can be optimized, but a 1:2 molar ratio is a common starting point.[12]
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-naphthoic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1-naphthoic acid, ensuring the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is essential during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Neutralization of Residual Acid: Suspend the crude product in water and add a saturated solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining acidic impurities. Filter the solid again and wash with water.
-
Purification: Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.[7] Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. This data is qualitative and intended to guide optimization efforts.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity (Selectivity for 5-isomer) |
| Temperature | Low (0-5 °C) | May require longer reaction times for high conversion. | High |
| High (>10 °C) | Increased rate of reaction, but potential for lower isolated yield due to side reactions. | Low (increased 8-isomer and dinitration) | |
| Nitrating Agent Ratio (HNO₃:H₂SO₄) | High H₂SO₄ | Increased rate of reaction due to more efficient generation of the nitronium ion. | May decrease if temperature is not well-controlled. |
| Low H₂SO₄ | Slower reaction rate. | May be higher if the reaction is more controllable. | |
| Reaction Time | Short | Incomplete conversion, leading to low yield. | High (if conversion is sufficient) |
| Long | Higher conversion, but risk of increased byproduct formation. | May decrease over extended periods, especially at higher temperatures. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
References
- 1. This compound | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. vpscience.org [vpscience.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. quora.com [quora.com]
Technical Support Center: Purification of 5-Nitronaphthalene-1-carboxylic acid
This guide provides troubleshooting advice and detailed protocols for the purification of crude 5-Nitronaphthalene-1-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a persistent yellow or brown tint. How can I remove the color?
A1: Colored impurities often arise from residual nitrating agents or polymeric by-products formed during synthesis.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can effectively adsorb colored impurities. Be cautious, as excessive use may reduce your yield by adsorbing the product.[1]
-
Thorough Washing: Ensure the crude product is washed sufficiently to remove residual acids from the nitration reaction.
-
Acid-Base Extraction: This technique is excellent for separating the acidic product from neutral, colored impurities.[1]
Q2: I'm observing multiple spots on my TLC plate after purification. What are the likely impurities and how can I remove them?
A2: Multiple spots indicate the presence of impurities. For this specific compound, common impurities include:
-
Starting Material: Unreacted α-naphthoic acid.
-
Isomeric By-products: Other nitronaphthalene carboxylic acid isomers that may form during the nitration of α-naphthoic acid.
-
Dinitrated Products: Over-nitration can lead to dinitronaphthalene derivatives.[2]
To resolve this, a more rigorous purification method is needed:
-
Recrystallization: This is the first method of choice. You may need to perform it multiple times or screen for a more selective solvent system.[3][4]
-
Column Chromatography: For difficult separations, column chromatography provides superior resolving power. Use a polar stationary phase like silica gel and a moderately polar mobile phase.
-
Acid-Base Extraction: This will effectively remove any non-acidic impurities but may not separate isomeric acidic impurities.
Q3: My recovery yield is very low after recrystallization. What are the common causes of product loss?
A3: Low yield is a frequent issue in recrystallization and can be attributed to several factors:
-
Using Too Much Solvent: The most common cause. Using the minimum amount of hot solvent required to fully dissolve the crude product ensures the solution is saturated upon cooling, maximizing crystal formation.[4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Product Solubility in Cold Solvent: The ideal solvent should have poor solubility for your compound when cold.[4] If the product is still significantly soluble at low temperatures, you will lose it in the mother liquor. Consider switching to a different solvent or solvent system.
-
Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time, preferably in an ice bath, to maximize precipitation.
Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Lower the Temperature: Re-heat the solution until the oil dissolves completely, then allow it to cool much more slowly. Seeding the solution with a pure crystal can help initiate proper crystallization.
-
Change Solvents: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, hexane/acetone).[5]
Quantitative Data & Guidelines
Table 1: Recrystallization Solvent Screening Guide
| Solvent System | Suitability for Carboxylic Acids | Boiling Point (°C) | Notes |
| Ethanol / Water | Excellent | 78-100 | Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly. |
| Acetic Acid / Water | Good | 100-118 | Often used for aromatic carboxylic acids.[6] The product is dissolved in hot glacial acetic acid, followed by the addition of water. |
| Acetone / Hexane | Good | 56-69 | A versatile system for moderately polar compounds. Dissolve in acetone and add hexane as the anti-solvent.[5] |
| Toluene | Fair | 111 | Good for dissolving aromatic compounds, but solubility differences between hot and cold may not be optimal. |
Table 2: TLC Analysis Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Streaking of the main spot | Sample is too concentrated; Compound is highly acidic. | Dilute the sample. Add 0.5-1% acetic acid to the eluent to suppress deprotonation and reduce streaking.[7] |
| Multiple distinct spots | Presence of impurities (isomers, starting material). | Proceed with a more rigorous purification method like column chromatography or multiple recrystallizations. |
| No spots visible | Incorrect mobile phase; Compound does not absorb UV. | Adjust eluent polarity. Try a more polar or less polar system. Use a different visualization method (e.g., iodine chamber, permanganate stain). |
| All spots at the baseline | Eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots at the solvent front | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate (~10-20 volumes).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated product, sodium 5-nitronaphthalene-1-carboxylate, will be in the lower aqueous layer. The upper organic layer contains neutral impurities. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: To maximize recovery, re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl dropwise while stirring until the solution is acidic (pH ~2), checked with pH paper. The purified this compound will precipitate out as a solid.
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Isolation: Collect the solid product by vacuum filtration, washing the cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Recrystallization
This is the most common technique for purifying solid organic compounds.[3]
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1. An ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry to remove all traces of solvent.
Visual Workflow Guides
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US5354898A - Method for purifying crude aromatic carboxylic acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Nitration of α-Naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of α-naphthoic acid. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitration of α-naphthoic acid resulted in a mixture of products. What are the expected major products and common side products?
A1: The nitration of α-naphthoic acid is an electrophilic aromatic substitution reaction that primarily yields a mixture of two main regioisomers: 5-nitro-1-naphthoic acid and 8-nitro-1-naphthoic acid. However, several side reactions can occur, leading to a range of byproducts.
Common Side Products:
-
Regioisomers: Besides the 5- and 8-nitro isomers, trace amounts of other positional isomers may form.
-
Dinitration Products: Under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent), dinitration of the naphthalene ring can occur, yielding various dinitro-1-naphthoic acid isomers.[1]
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Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture (e.g., nitric acid and sulfuric acid) can lead to the formation of colored, oxidized organic compounds. This is often indicated by a dark-colored reaction mixture. Nitrogen dioxide (NO₂), a reddish-brown gas, is also a common byproduct of nitration reactions.[2]
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Decarboxylation Products (via ipso-Nitration): In some cases, the nitronium ion can attack the carbon atom bearing the carboxylic acid group (ipso-attack). This can lead to decarboxylation, resulting in the formation of nitronaphthalenes.[3][4][5]
Q2: I obtained a low yield of the desired nitro-α-naphthoic acid. What are the potential causes and how can I improve the yield?
A2: A low yield can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.
Troubleshooting Low Yield:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the point of completion.
-
Inefficient Nitrating Agent: The concentration and composition of your nitrating agent are crucial. The combination of concentrated nitric acid and sulfuric acid is a common and effective nitrating mixture.[6]
-
-
Prevalence of Side Reactions:
-
Suboptimal Temperature Control: Nitration reactions are exothermic.[7] Poor temperature control can lead to an increase in side reactions like dinitration and oxidation. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent is often critical.
-
Incorrect Stoichiometry: An excess of the nitrating agent can promote dinitration. Carefully control the molar ratio of α-naphthoic acid to the nitrating agent.
-
-
Product Loss During Workup and Purification:
-
Precipitation and Filtration: Ensure complete precipitation of the product and minimize losses during filtration and washing steps.
-
Recrystallization: While essential for purification, multiple recrystallization steps can lead to a significant loss of product. Optimize your recrystallization solvent and procedure to maximize recovery.
-
Q3: My final product is highly colored, even after initial purification. What causes this discoloration and how can I remove it?
A3: The formation of colored byproducts is a common issue in nitration reactions due to the oxidizing nature of the reagents.
Troubleshooting Discoloration:
-
Source of Color: The color often originates from oxidized organic impurities and the presence of nitrogen dioxide.[2][8]
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the crude product. Choosing an appropriate solvent is key. Solvents like ethanol, methanol, or acetic acid are often used for recrystallizing nitroaromatic compounds.[9]
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product.
-
Washing: Thoroughly washing the crude product with cold water or a suitable solvent can help remove residual acids and some impurities.
-
Q4: I am having difficulty separating the 5-nitro- and 8-nitro-1-naphthoic acid isomers. What separation techniques are effective?
A4: The separation of these regioisomers can be challenging due to their similar physical properties.
Separation Techniques:
-
Fractional Crystallization: This technique relies on the slight differences in solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, it may be possible to selectively crystallize one isomer.
-
Chromatography:
-
Column Chromatography: This is a highly effective method for separating isomers. A suitable stationary phase (e.g., silica gel) and a carefully chosen eluent system are required.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be a powerful tool.[10]
-
-
pH-Dependent Separation: The acidity of the two isomers might differ slightly. Exploring pH-controlled precipitation or extraction could be a viable separation strategy.[11]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Aromatic Nitration (General Trends)
| Reaction Parameter | Effect on Product Distribution |
| Temperature | Increasing temperature generally leads to a higher rate of reaction but can also increase the formation of dinitration and oxidation byproducts. |
| Nitrating Agent Concentration | Higher concentrations of the nitrating agent can increase the rate of reaction but also favor dinitration. |
| Reaction Time | Prolonged reaction times can lead to the formation of dinitrated and oxidized products. |
| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the product ratio. |
Note: The specific quantitative impact of these parameters on the nitration of α-naphthoic acid requires experimental determination.
Experimental Protocols
General Protocol for the Nitration of α-Naphthoic Acid:
This is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve α-naphthoic acid in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid). Cool the mixture in an ice-salt bath to 0-5 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 v/v ratio) and cool it in an ice bath. Add the cold nitrating mixture dropwise to the stirred solution of α-naphthoic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Workup: Pour the reaction mixture slowly onto crushed ice with stirring. The crude nitro-α-naphthoic acid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Mandatory Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Separation of 5-Nitro-2-thenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. US1912639A - Separation of 1:5 from 1:8 amino-naphthalene mono-sulphonic acids - Google Patents [patents.google.com]
Overcoming solubility issues of 5-Nitronaphthalene-1-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Nitronaphthalene-1-carboxylic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid at room temperature and typically appears as a yellowish powder. Due to its hydrophobic naphthalene core, it has limited solubility in water. However, it is generally soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).
Q2: How does the carboxylic acid group influence its solubility?
A2: The carboxylic acid functional group is key to manipulating the compound's solubility. In acidic to neutral aqueous solutions, the compound exists in its protonated, less soluble form. In basic solutions, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in water due to its ionic nature.
Q3: What is the predicted pKa of this compound?
A3: The predicted pKa of this compound is approximately 2.61. This low pKa value indicates that it is a relatively strong organic acid, and a moderately basic solution is sufficient to deprotonate it and enhance its aqueous solubility.
Q4: Can I use co-solvents to improve the solubility of this compound in a reaction?
A4: Yes, using a co-solvent system is a common and effective strategy. By mixing a solvent in which the compound is soluble (e.g., DMF, DMSO, ethanol) with a solvent in which it is poorly soluble, you can achieve a suitable reaction medium where all reactants are in the solution phase.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when using this compound in reactions.
Problem 1: The compound does not dissolve in the reaction solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The polarity of the solvent may not be suitable. |
| Insufficient Solvent Volume | The concentration of the compound may be too high for the chosen solvent. |
| Low Temperature | Solubility is often temperature-dependent. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution.
Problem 2: The compound precipitates out of the solution during the reaction.
| Possible Cause | Troubleshooting Step |
| Change in Temperature | The reaction temperature may be lower than the initial dissolution temperature. |
| Change in Polarity | A reactant or product may be changing the overall polarity of the reaction mixture. |
| Reaction with Solvent | The compound may be reacting with the solvent to form a less soluble species. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation during reaction.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)
This protocol is suitable for reactions conducted in aqueous or semi-aqueous conditions.
-
Dissolution of the Acid:
-
Suspend this compound in the aqueous reaction medium.
-
Slowly add a suitable base dropwise while stirring. Common bases include:
-
1 M Sodium hydroxide (NaOH)
-
1 M Potassium hydroxide (KOH)
-
Aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for a milder base.
-
-
Monitor the pH of the solution. The compound should dissolve as the pH increases above its pKa (~2.61). Aim for a pH where the compound is fully deprotonated and dissolved.
-
-
Running the Reaction:
-
Once the compound is fully dissolved as its carboxylate salt, add the other reagents to the reaction mixture.
-
Be mindful that the basic conditions might affect the stability of other reactants or the course of the reaction.
-
-
Work-up:
-
After the reaction is complete, the protonated form of the carboxylic acid can often be recovered by acidifying the mixture with an acid like 1 M HCl, causing it to precipitate out.
-
Protocol 2: Using a Co-solvent System
This protocol is ideal for reactions in organic solvents where the starting material has poor solubility.
-
Solvent Selection:
-
Choose a primary solvent required for the reaction conditions.
-
Select a co-solvent in which this compound is highly soluble (e.g., DMF, DMSO, NMP).
-
-
Dissolution:
-
Dissolve the this compound in a minimal amount of the co-solvent.
-
Slowly add this solution to the primary reaction solvent containing the other reactants.
-
-
Optimization:
-
The ratio of the co-solvent to the primary solvent should be optimized to ensure all reactants remain in solution throughout the reaction without significantly altering the desired reaction pathway. Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and increase if necessary.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Poor | Solubility significantly increases with the addition of a base. |
| Ethanol | Soluble | A good option for many organic reactions. |
| Acetone | Soluble | Can be used as a solvent or co-solvent. |
| Dichloromethane | Sparingly Soluble | May require a co-solvent for complete dissolution. |
| Diethyl Ether | Sparingly Soluble | Generally not a good solvent for this compound. |
| Dimethylformamide (DMF) | Very Soluble | Excellent co-solvent for increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Another excellent co-solvent option. |
Visualizations
Caption: pH-dependent solubility of carboxylic acids.
Caption: Experimental workflow for using a co-solvent.
Optimizing temperature and reaction time for nitration of naphthalene rings
Welcome to the technical support center for the nitration of naphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the underlying principles of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of naphthalene nitration and why is selectivity a concern?
A1: The nitration of naphthalene typically yields two main mononitrated isomers: 1-nitronaphthalene (α-nitronaphthalene) and 2-nitronaphthalene (β-nitronaphthalene).[1] Selectivity is a significant concern because 1-nitronaphthalene is often the desired product for further synthetic applications, including the manufacturing of dyes and pharmaceuticals. The primary challenge is to maximize the yield of the 1-isomer while minimizing the formation of the 2-isomer and dinitrated byproducts.[1]
Q2: What is the fundamental principle governing the regioselectivity in naphthalene nitration?
A2: The regioselectivity is determined by the relative stability of the carbocation intermediates (Wheland intermediates) formed during the electrophilic aromatic substitution.[1] The attack of the nitronium ion (NO₂⁺) at the C1 (alpha) position results in a more stable carbocation intermediate. This is because the positive charge can be delocalized over both aromatic rings while preserving the aromaticity of the second ring in more resonance structures.[1] In contrast, attack at the C2 (beta) position leads to a less stable intermediate.[1] Consequently, the reaction pathway to 1-nitronaphthalene has a lower activation energy and proceeds faster, making it the kinetic product.[1]
Q3: How do reaction temperature and time influence the product distribution?
A3: Temperature and reaction time are critical parameters for controlling the product ratio:
-
Low Temperatures (e.g., below 50°C) and Shorter Reaction Times: These conditions favor kinetic control, leading to a higher proportion of the faster-forming product, 1-nitronaphthalene.[2]
-
High Temperatures (e.g., above 80°C) and Longer Reaction Times: Higher temperatures can begin to favor the more thermodynamically stable product, 2-nitronaphthalene. This isomer is sterically less hindered.[2] However, since the nitration reaction is largely irreversible, achieving true thermodynamic equilibrium is challenging.[3]
Q4: Can the choice of nitrating agent and solvent affect selectivity?
A4: Yes, the nitrating system significantly impacts regioselectivity. While a classic mixture of concentrated nitric and sulfuric acids is common, other reagents have been developed to improve selectivity.[1] For instance, using nitric acid with a zeolite catalyst like HBEA-25 can enhance the preference for the 1-isomer.[1] The solvent can also play a role; using a solvent such as 1,4-dioxane can help achieve homogeneous reaction conditions, which may improve consistency.[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low yield of 1-nitronaphthalene | - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient nitrating agent. | - Moderately increase reaction time or temperature.- Maintain a low reaction temperature (e.g., -15°C to 0°C) to favor the kinetic product.[1]- Consider a more effective nitrating system, such as nitric acid with a zeolite catalyst.[1] |
| High percentage of 2-nitronaphthalene | - The reaction temperature is too high, leading to thermodynamic control.[2] | - Significantly lower the reaction temperature. For example, conducting the reaction at -15°C has been shown to achieve a high 1- to 2-nitronaphthalene ratio.[1] |
| Formation of dinitrated products | - Excess of nitrating agent.- Prolonged reaction time at elevated temperatures.[1] | - Use a stoichiometric or slight excess of the nitrating agent.- Reduce the reaction time and maintain a low temperature.[1][5] |
| Reaction does not proceed | - The naphthalene ring is deactivated by a substituent (e.g., -NO₂).- The nitrating agent was improperly prepared or stored. | - Use a more potent nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄).[6]- Cautiously increase the reaction temperature while monitoring for side product formation.[6]- Ensure high-quality, freshly prepared, or properly stored reagents are used.[6] |
| Difficulty in separating isomers | - The different nitro-isomers often have very similar physical properties. | - Optimize chromatographic conditions using HPLC or meticulously prepared column chromatography.- Consider fractional crystallization, which can be effective if one isomer is in significant excess.[6] |
| Inconsistent results between batches | - Variations in reagent quality (e.g., acid concentration).- Poor temperature control.- Inhomogeneous reaction mixture. | - Use fresh, high-purity reagents.- Employ a reliable cooling bath and monitor the internal reaction temperature.- Ensure efficient stirring to maintain homogeneity. Using a solvent can be beneficial.[1] |
Data Presentation
Table 1: Effect of Reaction Time on Naphthalene Nitration with Nitric Acid on Silica Gel
| Entry | Equivalents of HNO₃ | Reaction Time (h) | Yield (%) | α/β Ratio |
| 1 | 1.1 | 1 | 79 | 97:3 |
| 2 | 1.1 | 12 | 87 | 97:3 |
| 3 | 2.0 | 1 | 82 | 97:3 |
| 4 | 2.0 | 12 | 99 | 97:3 |
Conditions: Naphthalene treated with 69% nitric acid on silica gel at room temperature. Data adapted from a study on silica gel-mediated nitration.[7]
Table 2: Effect of Zeolite Catalyst on Naphthalene Nitration
| Catalyst | Naphthalene Conversion (%) | 1-Nitronaphthalene Selectivity (%) | 2-Nitronaphthalene Selectivity (%) |
| None | 95.2 | 90.5 | 9.5 |
| HBEA-25 | 98.5 | 95.5 | 4.5 |
| HZSM-5 | 97.8 | 94.2 | 5.8 |
| HY | 96.5 | 93.8 | 6.2 |
Conditions: Acetic anhydride and nitric acid system. Data adapted from a study on modified BEA zeolite catalysts.[1]
Experimental Protocols
Protocol 1: Classical Nitration of Naphthalene using Mixed Acid
This protocol is a standard method for the nitration of naphthalene.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of naphthalene in 50 mL of dichloromethane and place it in an ice bath with magnetic stirring.
-
Slowly add 20 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the naphthalene solution over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 60 minutes.
-
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Protocol 2: High-Selectivity Nitration using a Zeolite Catalyst
This protocol is designed to maximize the yield of 1-nitronaphthalene.
Materials:
-
Naphthalene
-
HBEA-25 zeolite catalyst
-
Nitric Acid (95%)
-
1,2-dichloroethane
-
Cooling bath
Procedure:
-
In a reaction flask, dissolve 1.0 mmol of naphthalene in a suitable amount of 1,2-dichloroethane.[1]
-
Add 0.10 g of HBEA-25 zeolite catalyst to the solution.[1]
-
Cool the mixture to -15°C using an appropriate cooling bath.[1]
-
Slowly add 0.22 mL of 95% nitric acid to the stirred mixture.[1]
-
Maintain the reaction at -15°C and monitor its progress using a suitable analytical technique (e.g., TLC or GC).[1]
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Isolate and purify the product using standard extraction and purification techniques as described in Protocol 1.
Visualizations
References
Preventing polysubstitution in naphthalene nitration
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the nitration of naphthalene. Our focus is to help you control and prevent polysubstitution, ensuring high yields of the desired mononitrated products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mononitrated Product | - Incomplete Reaction: Reaction time may be too short or the temperature too low. - Suboptimal Nitrating Agent: The chosen nitrating agent may not be effective under the current conditions. - Poor Quality Reagents: Degradation of naphthalene or the nitrating agent. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC to determine the optimal duration. Cautiously increase the temperature in small increments. - Select an Appropriate Nitrating Agent: For standard nitrations, a mixture of concentrated nitric and sulfuric acids is common. For enhanced selectivity, consider milder agents or catalytic systems like zeolites. - Use High-Purity Reagents: Ensure the naphthalene is pure and the nitrating agents are fresh and properly stored. |
| Excessive Polysubstitution (High Dinitronaphthalene Content) | - High Reaction Temperature: Elevated temperatures favor further nitration.[1] - Excess Nitrating Agent: Using a significant excess of the nitrating agent drives the reaction towards dinitration. - Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the starting material increases the likelihood of polysubstitution. | - Maintain Low Reaction Temperatures: Conduct the reaction at or below room temperature. For highly selective mononitration, temperatures as low as -15°C have been shown to be effective with certain catalysts.[2] - Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nitrating agent.[2] - Monitor Reaction Progress: Stop the reaction as soon as the naphthalene has been consumed, as determined by TLC or GC analysis. |
| Poor Regioselectivity (Unwanted Isomer Formation) | - Reaction Temperature: The ratio of 1-nitronaphthalene to 2-nitronaphthalene can be influenced by temperature.[3] - Nitrating Agent and Solvent: The choice of nitrating system can affect the isomer distribution.[4] | - Kinetic vs. Thermodynamic Control: Lower temperatures generally favor the formation of the kinetic product, 1-nitronaphthalene.[5] - Catalyst Selection: The use of shape-selective catalysts, such as HBEA-25 zeolite, can significantly improve the regioselectivity towards 1-nitronaphthalene.[6] |
| Reaction Does Not Start or is Sluggish | - Deactivated Naphthalene Ring: The presence of strongly deactivating substituents on the naphthalene ring can hinder the reaction. - Improperly Prepared Nitrating Agent: The nitronium ion may not have been generated effectively. | - Use a Stronger Nitrating Agent: For deactivated substrates, a more potent nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) may be necessary.[4] - Ensure Proper Mixing and Cooling: When preparing the mixed acid nitrating agent, add the sulfuric acid slowly to the nitric acid while cooling in an ice bath to ensure the formation of the nitronium ion. |
| Difficulty in Product Isolation and Purification | - Similar Physical Properties of Isomers: Nitronaphthalene isomers often have very similar polarities and boiling points, making separation by chromatography or distillation challenging. - Oily Product Instead of Crystals: The presence of impurities can inhibit crystallization. | - Chromatographic Separation: Use a high-resolution separation technique like HPLC or carefully optimized column chromatography. - Recrystallization: Select an appropriate solvent system for recrystallization. If an oily precipitate forms, try a preliminary purification step or allow the solution to cool more slowly.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polysubstitution in naphthalene nitration?
A1: The primary causes of polysubstitution are high reaction temperatures, the use of an excess of the nitrating agent, and prolonged reaction times. Naphthalene is more reactive than benzene, and the initial introduction of a nitro group only partially deactivates the ring, allowing for a second nitration to occur under forcing conditions.
Q2: How can I selectively synthesize 1-nitronaphthalene?
A2: To selectively synthesize 1-nitronaphthalene, the reaction should be carried out under kinetic control. This typically involves using a well-controlled amount of the nitrating agent (slight excess) and maintaining a low reaction temperature (e.g., 0-10°C).[5] The use of certain zeolite catalysts at low temperatures has been shown to provide high selectivity for the 1-isomer.[2]
Q3: Is it possible to selectively synthesize 2-nitronaphthalene?
A3: While 1-nitronaphthalene is the kinetically favored product, the formation of 2-nitronaphthalene, the thermodynamically more stable isomer, is favored at higher temperatures.[3] However, achieving high selectivity for 2-nitronaphthalene through direct nitration is challenging due to the irreversible nature of the reaction under typical conditions.[5]
Q4: What is the best way to monitor the progress of my naphthalene nitration reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These techniques allow you to track the consumption of the starting material (naphthalene) and the formation of the mononitrated and dinitrated products.
Q5: My reaction mixture has turned very dark. Is this normal?
A5: The formation of a dark color, often reddish-orange or brown, is common in nitration reactions due to the formation of byproducts and nitrogen oxides. However, an excessively dark or tarry mixture may indicate decomposition or runaway side reactions, often caused by poor temperature control.
Data Presentation
Table 1: Effect of Temperature on Naphthalene Nitration using HBEA-25 Zeolite Catalyst
| Temperature (°C) | Naphthalene Conversion (%) | 1-Nitronaphthalene Yield (%) | 1-/2- Isomer Ratio |
| -15 | 71.3 | 68.2 | 19.2 |
| 0 | 85.6 | 79.5 | 15.1 |
| 15 | 95.2 | 88.3 | 12.5 |
| 30 | 98.7 | 90.1 | 10.3 |
| Conditions: 1.0 mmol naphthalene, 0.22 mL 95% nitric acid, 0.10 g HBEA-25 in 1,2-dichloroethane. Data adapted from a study on modified BEA zeolite catalysts.[2] |
Experimental Protocols
Protocol 1: Classical Mononitration of Naphthalene using Mixed Acid
This protocol is a standard method for the mononitration of naphthalene.
-
Preparation of the Nitrating Mixture: In a conical vial, carefully and slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid while cooling the mixture in an ice bath.
-
Reaction Setup: Place 0.50 g of finely divided naphthalene into a separate 5-mL conical vial.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the naphthalene with continuous stirring. Maintain the reaction temperature between 45-50°C by cooling as necessary.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for an additional 15-20 minutes.
-
Work-up: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. The nitronaphthalene will precipitate as a yellow solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a minimal amount of hot ethanol.
Protocol 2: High-Selectivity Mononitration using a Zeolite Catalyst
This protocol is designed to maximize the yield of 1-nitronaphthalene.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of naphthalene in a suitable solvent such as 1,2-dichloroethane.
-
Catalyst Addition: Add 0.10 g of HBEA-25 zeolite catalyst to the solution.[2]
-
Cooling: Cool the mixture to -15°C using an appropriate cooling bath.[2]
-
Addition of Nitrating Agent: Slowly add a stoichiometric amount of 95% nitric acid to the stirred mixture.[2]
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into cold water.
-
Isolation and Purification: Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Logical workflow for preventing polysubstitution in naphthalene nitration.
References
- 1. WO1999012887A1 - Method for producing a dinitronaphthalene-isomer mixture having a high 1,5-dinitronaphthalene proportion - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.in [brainly.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in Fischer esterification of aromatic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of aromatic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: Low or No Product Yield
Q1: My reaction has proceeded for the designated time, but analysis (e.g., TLC, GC) reveals a large amount of unreacted aromatic acid. What are the primary causes?
A1: Incomplete conversion in Fischer esterification is a common issue. The most frequent reasons include:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can drive the reaction back towards the starting materials, thus reducing the ester yield.[1] To achieve a high yield, the equilibrium must be shifted towards the product.[1]
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will lead to a slow or stalled reaction.[1] The catalyst is essential for protonating the carbonyl group of the carboxylic acid, which makes it more susceptible to nucleophilic attack by the alcohol.
-
Presence of Water: Any water present in the reagents (aromatic acid or alcohol) or glassware at the beginning of the reaction will inhibit the forward reaction.[1] It is critical to use anhydrous reagents and thoroughly dried glassware.
-
Low Reaction Temperature: If the reaction is not heated sufficiently to the optimal reflux temperature, the reaction rate will be slow, potentially leading to incomplete conversion within the given timeframe.[1]
-
Insufficient Reaction Time: The reaction may not have been allowed to run long enough to reach equilibrium.[1] Monitoring the reaction's progress is crucial.
Q2: How can I effectively shift the reaction equilibrium to favor ester formation and improve my yield?
A2: There are two primary strategies to drive the Fischer esterification towards the product:
-
Use of Excess Alcohol: Employing a large excess of the alcohol reactant is a common and effective method to shift the equilibrium in favor of the ester, in accordance with Le Châtelier's principle.[1] In many protocols, the alcohol also serves as the reaction solvent. Using a 10-fold excess of alcohol can increase the yield significantly, from around 65% to 97% in some cases.[2]
-
Removal of Water: Actively removing water as it forms is a highly effective way to prevent the reverse reaction.[1] This can be achieved by:
Q3: I am working with an ortho-substituted benzoic acid and observing a significantly lower yield compared to meta- or para-substituted analogues. Why is this happening?
A3: This phenomenon is known as the "ortho-effect." Substituents at the ortho position (adjacent to the carboxylic acid group) can sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon.[4] This steric hindrance raises the activation energy of the reaction, slowing it down and often resulting in lower yields, especially with bulky substituents or bulky alcohols. In some cases, di-ortho-substituted benzoic acids may give no ester product under standard Fischer-Speier conditions.[5]
Q4: My reaction mixture has turned dark brown or black. What does this indicate, and what should I do?
A4: A dark brown or black reaction mixture often suggests the occurrence of side reactions, such as charring or decomposition of the starting materials or products. This is more likely to occur under harsh acidic conditions and at elevated temperatures. To mitigate this, consider using milder reaction conditions, such as a lower temperature or a different, less aggressive acid catalyst like p-toluenesulfonic acid (p-TsOH), which is known to cause fewer side reactions than sulfuric acid.[6]
Q5: The product I've isolated is a solid at room temperature, but I expected a liquid ester. What does this suggest?
A5: If your final product, which you believe to be the ester, is a solid at room temperature, it is highly probable that it is primarily unreacted aromatic acid, as many simple aromatic esters are liquids at room temperature.[1] This points to a very low conversion in your reaction. You should confirm the identity of the solid, for example, by measuring its melting point and comparing it to that of the starting benzoic acid derivative.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of Fischer esterification of aromatic and related acids.
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | ~65 | [2] |
| Acetic Acid | Ethanol | 1:10 | ~97 | [2] |
| Benzoic Acid | Methanol | 1:9.4 | ~75 (isolated) | [7] |
| MCPA Acid | 2-Ethylhexanol | 1:2.25 | Optimal | [8] |
Table 2: Effect of Catalyst Concentration on Acid Conversion
| Carboxylic Acid | Alcohol | Catalyst (H₂SO₄) Concentration (M) | Acid Conversion (%) |
| MCPA Acid | 2-Ethylhexanol | 0 (uncatalyzed) | 67.4 |
| MCPA Acid | 2-Ethylhexanol | 0.01 | 73.8 |
| MCPA Acid | 2-Ethylhexanol | 0.1 | 78.5 |
| MCPA Acid | 2-Ethylhexanol | 0.5 | 81.2 |
Data adapted from a study on MCPA ester production.[8]
Key Experimental Protocols
Protocol 1: General Fischer Esterification of Benzoic Acid with Methanol
-
Reactants: 8.00 g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol.[7]
-
Catalyst: 3.0 mL of concentrated sulfuric acid is carefully added.[7]
-
Procedure:
-
Combine benzoic acid and methanol in a round-bottomed flask.
-
Slowly add concentrated sulfuric acid while swirling.
-
Add boiling stones, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.[7]
-
Cool the reaction mixture to room temperature.
-
-
Work-up:
-
Pour the cooled mixture into a separatory funnel containing water.[7]
-
Extract the ester with an organic solvent like diethyl ether.[7]
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid. Vent the separatory funnel frequently as CO₂ gas will evolve.[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Protocol 2: Esterification using a Dean-Stark Trap (for water removal)
-
Reactants: Hippuric acid (35.8 g, 0.20 mol) and cyclohexanol (20.0 g, 0.20 mol).[3]
-
Catalyst: p-Toluenesulfonic acid (1.0 g).[3]
-
Solvent: Toluene (200 mL).[3]
-
Procedure:
-
Combine the reactants, catalyst, and solvent in a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected (typically several hours).[3]
-
Cool the reaction mixture and proceed with an appropriate aqueous work-up.
-
Visualizations
Caption: General experimental workflow for Fischer esterification.
Caption: Troubleshooting decision tree for low ester yield.
Caption: Simplified mechanism of Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Separation of Nitronaphthalene Carboxylic Acid Isomers
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the separation of nitronaphthalene carboxylic acid isomers. The guidance addresses common challenges encountered during purification and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering systematic approaches to identify and resolve them.
High-Performance Liquid Chromatography (HPLC) Separation
Question 1: My positional isomers of nitronaphthalene carboxylic acid are co-eluting or have poor resolution. What steps should I take?
Answer: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties. A systematic optimization of your chromatographic conditions is necessary to improve selectivity (α) and efficiency (N).[1]
Initial Checks:
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis to confirm co-elution. Asymmetrical peaks or shoulders are also indicative of unresolved compounds.[1]
-
Column Health: Ensure your column is not old or contaminated, as this can lead to peak broadening and loss of resolution. Evaluate its performance by injecting a known standard.[2]
Troubleshooting Steps:
-
Optimize the Mobile Phase: The mobile phase is a critical factor for achieving selectivity.[2]
-
Adjust Solvent Strength: For reversed-phase HPLC, systematically decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in small increments (2-5%). This increases retention time and may improve separation.[1][2]
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, switch to the other.[1][3]
-
Modify pH: Since the analytes are carboxylic acids, the mobile phase pH is crucial. Adjust the pH to be at least 2 units below the pKa of the nitronaphthalene carboxylic acids (typically to a pH of 2-3).[1][3] This ensures the molecules are in a single, protonated form, leading to more consistent interactions with the stationary phase.[3]
-
Increase Buffer Strength: Use a buffer (e.g., phosphate) in the 25-50 mM range to maintain a consistent pH and avoid peak shape issues.[3]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Adjust Temperature: Varying the column temperature can alter selectivity. A thermostatted column compartment is essential for reproducible retention times.[2]
Question 2: Why am I observing significant peak tailing for my target isomer?
Answer: Peak tailing for acidic compounds like nitronaphthalene carboxylic acids is often caused by secondary interactions with the stationary phase.
Possible Causes & Solutions:
-
Silanol Interactions: The carboxylic acid and nitro groups can interact with residual silanol groups on silica-based stationary phases.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[2]
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[2]
-
Question 3: How can I separate enantiomers of a chiral nitronaphthalene carboxylic acid?
Answer: Separating enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP). It is indeed possible to separate chiral carboxylic acids using this technique.[5]
Method Development Strategy:
-
Column Screening: There are no universal rules for chiral separations, so an empirical screening approach is best.[6]
-
Select a set of 3-5 diverse CSPs. Polysaccharide-based phases (e.g., derivatized cellulose or amylose) are a good starting point due to their broad selectivity.[5]
-
-
Mobile Phase Exploration:
-
Normal-Phase: Screen with mobile phases like hexane/ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA).[3]
-
Reversed-Phase: Screen with mobile phases like acetonitrile/water or methanol/water, again with an acidic additive.[3] Small changes in the mobile phase can have a large impact on resolution.[3]
-
-
Optimize Temperature: Lower temperatures often increase chiral selectivity and can improve resolution.[1]
-
Chiral Derivatization (Alternative): An alternative, indirect method involves derivatizing the carboxylic acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[7][8][9]
Fractional Crystallization
Question 1: My attempt at crystallization resulted in an oily precipitate instead of solid crystals. What went wrong?
Answer: The formation of an oil ("oiling out") instead of crystals is a common issue in crystallization.
Possible Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of solution as an amorphous oil because the molecules don't have time to arrange into an ordered crystal lattice.[10]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow the cooling rate further. Only after it has reached room temperature should you consider placing it in an ice bath.[10]
-
-
Presence of Impurities: Significant impurities can depress the melting point of the mixture and inhibit crystal formation.[10]
-
Solution: Try a preliminary purification step, such as flash column chromatography, to remove the bulk of impurities before attempting recrystallization.[10]
-
-
Inappropriate Solvent: The solvent choice is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Question 2: I'm having difficulty separating the isomers due to co-crystallization. How can this be addressed?
Answer: Positional isomers often have very similar crystal packing energies and can co-crystallize, forming mixed crystals or solid solutions, which makes separation by crystallization difficult.[10][11][12]
Strategies to Overcome Co-crystallization:
-
Extensive Solvent Screening: The key is to find a solvent system that maximizes the solubility difference between the isomers. This is often a trial-and-error process. Test a wide range of solvents with varying polarities.[3][13]
-
Melt Crystallization: If the compounds are thermally stable, melt crystallization can be an option. This technique avoids solvents and relies on the fractional freezing of a molten mixture.[14]
-
Extractive Crystallization: This involves using a solvent that selectively alters the solubility of one isomer over the other, enhancing the separation factor.[15]
Data Presentation
Table 1: HPLC Stationary Phase Selection Guide for Aromatic Carboxylic Acids
| Stationary Phase | Separation Principle | Best For... |
| C18 (ODS) | Hydrophobic interactions | General purpose reversed-phase separation of positional isomers. A good starting point.[1] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhancing selectivity for aromatic compounds. Good for isomers where C18 fails.[3][4] |
| Cyano (CN) | Hydrophobic and dipole-dipole interactions | Alternative selectivity for polar and aromatic compounds. Can be used in normal or reversed-phase.[3] |
| Chiral (e.g., Amylose/Cellulose) | Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) | Separating enantiomers (chiral isomers).[5] |
Table 2: Common Solvents for Crystallization Screening
| Polarity | Solvent Examples | Notes |
| Non-Polar | Hexane, Cyclohexane, Toluene | Good for dissolving non-polar compounds. Often used as an "anti-solvent". |
| Medium Polarity | Ethyl Acetate, Dichloromethane | Versatile solvents that dissolve a wide range of organic compounds. |
| Polar Aprotic | Acetone, Acetonitrile | Miscible with water; good for creating solvent-pair systems.[16] |
| Polar Protic | Ethanol, Methanol, Water, Acetic Acid | Strong hydrogen-bonding capabilities that can significantly influence solubility.[16][17] |
Experimental Protocols
Protocol 1: HPLC Method Development for Positional Isomer Separation
-
Sample Preparation:
-
Initial Scouting Run:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Gradient: Run a broad linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where nitronaphthalene compounds absorb strongly (e.g., 254 nm).
-
Temperature: 30 °C.
-
-
Method Optimization:
-
Based on the scouting run, if isomers are co-eluting, begin optimization.
-
Gradient Adjustment: Create a shallower gradient around the elution time of the isomers.
-
Isocratic Hold: If the retention times are close, convert to an isocratic method using the mobile phase composition at which the peaks began to elute.
-
Selectivity Tuning: If resolution is still poor, change the organic modifier from acetonitrile to methanol. If that fails, switch to a Phenyl-Hexyl column and repeat the scouting run.
-
Protocol 2: Fractional Crystallization for Isomer Purification
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude isomer mixture into several test tubes.
-
Add a different potential solvent to each tube dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate volume.
-
A solvent in which the compound is sparingly soluble at room temperature is a good candidate.
-
Heat the tubes that did not fully dissolve. A good solvent will dissolve the compound completely upon heating.
-
Cool the dissolved solutions. The best solvent will yield a large number of crystals upon cooling.
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[10]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Allow the crystals to dry completely in a vacuum oven or desiccator.
-
Visualizations
Caption: Decision tree for troubleshooting poor isomer separation in HPLC.
Caption: General workflow for isomer separation and subsequent purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. steemit.com [steemit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rcprocess.se [rcprocess.se]
- 15. researchgate.net [researchgate.net]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. unifr.ch [unifr.ch]
Technical Support Center: Safe Quenching of Nitration Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on safely quenching nitration reactions. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching nitration reactions?
A1: The primary hazards stem from the highly exothermic nature of both the nitration reaction and the quenching process. Key risks include:
-
Thermal Runaway: Nitration reactions are highly exothermic.[1] If cooling is insufficient, the reaction rate can increase uncontrollably, leading to a rapid rise in temperature and pressure.[1][2] This can be exacerbated by the accumulation of unreacted reagents at low temperatures, which may then react rapidly if the temperature increases.[3]
-
Explosion: A thermal runaway can lead to a violent decomposition or explosion of the reaction mixture.[1] The presence of excess nitric acid and sulfuric acid can significantly lower the thermal stability of the nitrated products, increasing the risk of explosion.[4]
-
Toxic Gas Release: Quenching can produce large volumes of toxic and corrosive nitrogen oxides (NOx), which appear as dense brown fumes.[1]
-
Violent Reaction with Quenching Agent: The rapid addition of a quenching agent, especially water, to a hot, concentrated acid mixture can be extremely dangerous, causing violent boiling and splashing of corrosive materials.
Q2: What is the purpose of quenching a nitration reaction?
A2: Quenching serves two main purposes. First, it stops the reaction by consuming or diluting the reactive nitrating species.[5] Second, it is the initial step in the product work-up, allowing for the separation of the crude product from the acid mixture, often by precipitation.[6]
Q3: What are the most common and safest quenching agents for nitration reactions?
A3: The choice of quenching agent depends on the scale of the reaction and the nature of the product. Common agents include:
-
Ice/Water: This is the most common method. The reaction mixture is slowly added to a large volume of crushed ice or ice-water with vigorous stirring.[6] This helps to dissipate the heat generated from the dilution of the strong acids.[6]
-
Sodium Bicarbonate Solution: A dilute solution of sodium bicarbonate can be used to neutralize the excess acid.[7][8][9] This should be done cautiously as it generates carbon dioxide gas, which can cause foaming and pressure build-up.[8][10]
-
Sodium Sulfite Solution: Sodium sulfite can be used to quench the reaction and also reduce excess nitric acid and nitrogen oxides.[11][12]
Q4: Why must the reaction mixture be added to the ice-water and not the other way around?
A4: Adding the acidic reaction mixture to a large volume of ice-water ensures that the water is always in excess. This provides a large heat sink to absorb the significant heat of dilution of the concentrated sulfuric and nitric acids, preventing a dangerous temperature increase.[6] Adding water to the concentrated acid mixture would generate intense localized heat, potentially causing violent boiling and splashing of the corrosive mixture.
Q5: What personal protective equipment (PPE) is mandatory when performing a nitration quench?
A5: Due to the highly corrosive and reactive nature of the materials, comprehensive PPE is essential. This includes:
-
Acid-resistant gloves.[6]
-
All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes.[6][13]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.[6]
Troubleshooting Guide
Problem 1: No solid product precipitates after quenching in ice-water.
-
Possible Cause: The nitrated product may be an oil or is soluble in the acidic aqueous mixture.[6] This is common with some functionalized aromatic compounds.[14]
-
Solution: If no solid forms, the product must be recovered by liquid-liquid extraction.
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[6]
-
Combine the organic extracts.
-
Proceed with washing the organic layer with a dilute base (like sodium bicarbonate solution) to remove residual acid, followed by a water wash.[7][10]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[7]
-
Remove the solvent under reduced pressure to isolate the product.
-
Problem 2: The reaction resulted in mono-nitration, but a di- or poly-nitrated product was expected.
-
Possible Cause: The reaction conditions were not forcing enough. The first nitro group deactivates the aromatic ring, making subsequent nitrations more difficult.[15] The water content in the reaction mixture might also be too high, which can be an issue when using 70% nitric acid without enough sulfuric acid to act as a dehydrating agent.[16]
-
Solution:
-
Increase Reaction Severity: Consider using stronger nitrating conditions, such as fuming nitric acid or oleum (fuming sulfuric acid).[14]
-
Increase Temperature: Carefully increasing the reaction temperature can promote further nitration, but this also increases the risk of side reactions and thermal runaway.[15]
-
Increase Reaction Time: A longer reaction time may be necessary to achieve higher degrees of nitration.
-
Use Anhydrous Conditions: Ensure sufficient concentrated sulfuric acid is used to consume the water from the nitric acid solution and the water produced during the reaction.[16]
-
Problem 3: A violent reaction or sudden temperature spike occurs during quenching.
-
Possible Cause: This is a sign of a potential thermal runaway. It could be due to adding the quenching agent too quickly, inadequate cooling, or poor stirring.[17] A stoppage in agitation can lead to localized hotspots and a build-up of unreacted material, which can then react violently when mixing is restored.[18]
-
Solution:
-
Immediate Action: If safe to do so, increase cooling and stirring. If the reaction appears to be uncontrollable, evacuate the area immediately and alert safety personnel.
-
Prevention: Always add the reaction mixture to the quenching medium slowly and in a controlled manner with efficient stirring and cooling.[6] Ensure continuous and effective agitation throughout the reaction and quench.[18] For larger scale reactions, consider a "drown-out" or "dump" tank containing a large volume of cold water or a suitable quenching solution for emergency situations.[18]
-
Problem 4: Significant amounts of brown gas (NOx) are evolved during the quench.
-
Possible Cause: This is expected as unreacted nitric acid and dissolved nitrogen oxides are released from the acidic solution upon dilution and heating.[1]
-
Solution:
-
Ventilation: Always perform the quench in a certified chemical fume hood with a high airflow rate to safely remove the toxic gases.[6]
-
Reductive Quench: Consider using a quenching agent like sodium sulfite, which will react with and neutralize residual nitric acid and nitrogen oxides, reducing the amount of gas released.[11]
-
Quantitative Data and Quenching Agent Comparison
The following table summarizes common quenching agents and key parameters for their use.
| Quenching Agent | Concentration | Key Considerations | Advantages | Disadvantages |
| Ice / Water | N/A | Reaction mixture must be added slowly to a large excess of ice/water with vigorous stirring. | Effective heat dissipation; readily available; inexpensive. | Highly exothermic dilution; does not neutralize acids; can release NOx fumes. |
| Sodium Bicarbonate | 5-10% Aqueous Solution | Add slowly to the quenched, cold reaction mixture to avoid excessive foaming.[7][10] | Neutralizes residual acids.[9] | Generates CO2 gas, which can cause dangerous pressure buildup and foaming.[8] |
| Sodium Sulfite | Aqueous Solution | Can be used to reduce excess oxidizers. | Reduces excess nitric acid and toxic NOx gases.[11] | Can produce SO2 gas if the solution becomes too acidic.[19] |
Experimental Protocols
Protocol 1: Standard Quenching by Addition to Ice-Water
This protocol is suitable for the work-up of a typical aromatic nitration reaction.
-
Preparation: Prepare a large beaker containing a mixture of crushed ice and water. A general guideline is to use 5-10 times the volume of the reaction mixture. Place this beaker in a larger container (secondary containment) and on a magnetic stir plate with a large stir bar.
-
Cooling: Ensure the ice-water bath is well-stirred and cold before beginning the quench.
-
Slow Addition: Using a dropping funnel or by pouring in very small portions, slowly and carefully add the nitration reaction mixture to the vigorously stirring ice-water.[6]
-
Monitor Temperature: Monitor the temperature of the quenching mixture. The addition rate should be controlled to keep the temperature low.
-
Precipitation & Isolation: Once the addition is complete, allow the mixture to stir as the ice melts. The solid product, if it precipitates, can then be collected by vacuum filtration.
-
Washing: The collected solid should be washed thoroughly with cold water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and a final wash with water.[6][7]
Protocol 2: Neutralization and Work-up using Sodium Bicarbonate
This protocol is used after an initial quench in water or for reactions where the product is extracted rather than precipitated.
-
Initial Quench: First, perform the quenching procedure as described in Protocol 1 by adding the reaction mixture to ice-water.
-
Transfer: Transfer the entire cold, quenched mixture to a large beaker or flask with vigorous stirring.
-
Neutralization: Slowly and portion-wise, add a 5% aqueous solution of sodium bicarbonate to the mixture.[7][9] Be prepared for gas evolution (foaming). Continue adding the bicarbonate solution until the evolution of CO2 ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Isolation:
-
If the product is a solid: Collect the precipitate by vacuum filtration and wash as described in Protocol 1.
-
If the product is a liquid/oil (or for extraction): Transfer the neutralized mixture to a separatory funnel and proceed with liquid-liquid extraction using an appropriate organic solvent.[6]
-
Visualized Workflow: Selecting a Quenching Strategy
The following diagram illustrates the decision-making process for choosing a safe and effective quenching procedure.
Caption: Decision workflow for selecting a nitration quenching strategy.
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 4. icheme.org [icheme.org]
- 5. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. quora.com [quora.com]
- 12. vpscience.org [vpscience.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Topslot118 - Alternatif Login Situs Slot Gacor Termurah Main Bet 200 Jamin Pasti Wd [bombaytechnologist.in]
- 18. icheme.org [icheme.org]
- 19. reddit.com [reddit.com]
Challenges in the reduction of aromatic nitro compounds to amines
Welcome to the technical support center for the reduction of aromatic nitro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this fundamental chemical transformation.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Q1: My nitro reduction is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here’s a systematic approach to troubleshooting.[1]
Common Causes and Solutions for Incomplete Reduction
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reagent/Catalyst Inactivity | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Ensure the catalyst is fresh, not poisoned, and from a reliable batch.[1][2] Increase catalyst loading (e.g., 5-10 mol% Pd) if necessary.[1] Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): Use finely powdered, high-purity metal to maximize surface area.[1] Ensure the acid concentration is appropriate for the desired reaction rate.[1] Other Reagents (e.g., Sodium Dithionite): These can decompose upon storage; always use a fresh supply.[1] |
| Poor Solubility | The starting nitro compound must be soluble in the reaction solvent.[1] For hydrophobic compounds, consider using THF or co-solvent systems like EtOH/water or acetic acid.[1] Protic co-solvents can often improve hydrogenation reaction rates.[1] |
| Insufficient Hydrogen (for Hydrogenation) | Ensure the hydrogen supply is adequate and there are no leaks in the system. For reactions at atmospheric pressure, use a hydrogen-filled balloon. For pressure reactions, verify the gauge is accurate and the vessel is properly sealed.[3] |
| Suboptimal Temperature | While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] However, be cautious, as higher temperatures can promote the formation of side products.[1] Most nitro group reductions are highly exothermic and require careful monitoring and control.[4] |
| Insufficient Agitation | For heterogeneous reactions (e.g., Pd/C or Fe powder), vigorous stirring is crucial to ensure good contact between the substrate, catalyst/reagent, and hydrogen (if applicable).[3] |
// Node Definitions start [label="Reaction Sluggish or Incomplete?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Check Reagent / Catalyst Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solubility [label="Evaluate Substrate Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Assess Reaction Conditions\n(Temp, Pressure, Agitation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Outcome Nodes catalyst_ok [label="Activity OK?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; solubility_ok [label="Solubility OK?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; conditions_ok [label="Conditions Optimized?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solution Nodes replace_catalyst [label="Replace/Increase Catalyst or Reagent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent or Use Co-solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Increase Temp/Pressure or Improve Stirring", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> catalyst_ok; catalyst_ok -> replace_catalyst [label="No"]; catalyst_ok -> check_solubility [label="Yes"]; replace_catalyst -> success;
check_solubility -> solubility_ok; solubility_ok -> change_solvent [label="No"]; solubility_ok -> check_conditions [label="Yes"]; change_solvent -> success;
check_conditions -> conditions_ok; conditions_ok -> optimize_conditions [label="No"]; conditions_ok -> success [label="Yes"]; optimize_conditions -> success; } caption: Troubleshooting workflow for incomplete nitro group reduction.
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?
A2: The formation of side products is a common challenge stemming from the stepwise nature of nitro group reduction.[1][5] The reduction proceeds through nitroso and hydroxylamine intermediates.[5][6][7] If these intermediates accumulate, they can react with each other to form dimeric species like azoxy, azo, and hydrazo compounds.[5][8] The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.
-
Choice of Reducing Agent: Some reagents are more prone to stopping at intermediate stages. For instance, using LiAlH₄ for aromatic nitro compounds can lead to the formation of azo products.[1][9] Catalytic hydrogenation (e.g., H₂ with Pd/C) and metal/acid combinations (Fe, Sn, Zn in acid) are generally more effective at driving the reaction to the desired amine.[1][10]
-
Temperature Control: Overheating can promote the formation of condensation byproducts like azobenzene derivatives.[1] Proper temperature management is crucial, especially for these exothermic reactions.[4]
-
Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[1]
// Main Pathway Nodes nitro [label="Ar-NO₂\n(Nitro Compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitroso [label="Ar-NO\n(Nitroso)", fillcolor="#FBBC05", fontcolor="#202124"]; hydroxylamine [label="Ar-NHOH\n(Hydroxylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Ar-NH₂\n(Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Product Nodes azoxy [label="Ar-N(O)=N-Ar\n(Azoxy Compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; azo [label="Ar-N=N-Ar\n(Azo Compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Main Pathway Edges nitro -> nitroso [label="+2e⁻, +2H⁺"]; nitroso -> hydroxylamine [label="+2e⁻, +2H⁺"]; hydroxylamine -> amine [label="+2e⁻, +2H⁺"];
// Side Reaction Edges {nitroso hydroxylamine} -> azoxy [label="Condensation", arrowhead=normal, color="#EA4335"]; azoxy -> azo [label="Reduction", arrowhead=normal, color="#5F6368"]; } caption: Nitro group reduction pathway and potential side products.
Q3: My starting material has other reducible functional groups. How do I selectively reduce the nitro group?
A3: Achieving chemoselectivity is a primary challenge, as many reagents that reduce nitro groups can also affect other functionalities like carbonyls, alkenes, alkynes, esters, nitriles, and halogens.[2][11] The choice of reducing agent and reaction conditions is critical.[2]
Reagent Selection Guide for Chemoselective Nitro Reduction
| Functional Group to Preserve | Recommended Reagents & Conditions | Reagents to Avoid |
| Ketone / Aldehyde | SnCl₂·2H₂O in EtOH/EtOAc is mild and highly selective.[2] Fe powder with an acid (HCl or acetic acid) is also a robust and selective method.[2] | Catalytic Hydrogenation (H₂/Pd/C) can sometimes reduce carbonyls, especially under harsh conditions. |
| Ester / Amide | NaBH₄/FeCl₂ shows good selectivity for nitro groups over esters.[2] SnCl₂·2H₂O is also generally safe for these groups. | LiAlH₄ will readily reduce esters and amides. |
| Alkene / Alkyne | Sodium sulfide (Na₂S) or sodium hydrosulfide can be effective and often spares C-C multiple bonds (Zinin Reduction).[2][9][12] Fe/NH₄Cl is another good option.[6][7] | Catalytic Hydrogenation (H₂/Pd/C) will typically reduce alkenes and alkynes.[13] |
| Halogen (Cl, Br, I) | Raney Nickel with H₂ is often preferred over Pd/C to prevent dehalogenation.[2][9] Non-catalytic methods like SnCl₂ or Fe/HCl do not typically cause dehalogenation.[2] Sulfided Pt/C catalysts also show high selectivity.[2] | Catalytic Hydrogenation (H₂/Pd/C) is well-known to cause dehalogenation, particularly with aryl iodides and bromides.[2] |
| Nitrile | SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles.[2] | Catalytic Hydrogenation can reduce nitriles to amines, requiring careful optimization. |
// Node Definitions start [label="Identify other reducible\nfunctional groups in substrate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_carbonyl [label="Ketone or\nAldehyde?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q_halogen [label="Halogen\n(Cl, Br, I)?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q_alkene [label="Alkene or\nAlkyne?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; q_ester [label="Ester or\nAmide?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
// Reagent Nodes r_sncl2 [label="Use SnCl₂ or Fe/HCl", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_raneyni [label="Use Raney Ni/H₂\nor SnCl₂/Fe-Acid", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_na2s [label="Use Na₂S (Zinin)\nor Fe/NH₄Cl", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_nabh4 [label="Use NaBH₄/FeCl₂\nor SnCl₂", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_pdc [label="Standard H₂/Pd/C\nor Fe/Acid", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_carbonyl; q_carbonyl -> r_sncl2 [label="Yes"]; q_carbonyl -> q_halogen [label="No"];
q_halogen -> r_raneyni [label="Yes"]; q_halogen -> q_alkene [label="No"];
q_alkene -> r_na2s [label="Yes"]; q_alkene -> q_ester [label="No"];
q_ester -> r_nabh4 [label="Yes"]; q_ester -> r_pdc [label="No"]; } caption: Decision workflow for selecting a chemoselective reducing agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing aromatic nitro compounds, and what are their pros and cons?
A1: The two most common methods are catalytic hydrogenation and metal/acid reduction.[13] Each has distinct advantages and disadvantages.
Comparison of Major Reduction Methods
| Feature | Catalytic Hydrogenation | Metal/Acid Reduction |
| Reagents | H₂ gas (or a hydrogen donor) and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[13] | A metal (e.g., Fe, Sn, Zn) and an acid (e.g., HCl, Acetic Acid).[10][13] |
| Byproducts | Primarily water, leading to a cleaner reaction.[13] | Metal salts, which can complicate workup.[13] |
| Selectivity | Can be highly selective with proper catalyst choice, but may also reduce other unsaturated groups.[13] | Generally good tolerance for many functional groups, but sensitive to acidic conditions.[13] |
| Conditions | Often proceeds under mild temperature and pressure; can be run at neutral pH.[10][13] | Requires acidic conditions and can be highly exothermic.[13] |
| Workup | Simple filtration to remove the heterogeneous catalyst.[13] | Often requires neutralization and removal of large quantities of metal salts, which can be difficult to filter.[6][7][13] |
| Safety | Hydrogen gas is highly flammable; some catalysts like Raney Ni are pyrophoric and must be handled with care.[13] | Use of corrosive acids; potential for delayed exotherms with finely divided metals.[13] |
| Cost | Precious metal catalysts (Pd, Pt) can be expensive.[13] | Reagents are generally inexpensive.[13] |
| Environmental | Considered "greener" as water is the main byproduct.[13] | Generates significant metal waste.[13] |
Q2: How can I monitor the progress of my reaction to determine when it is complete?
A2: Monitoring the reaction is crucial to prevent the formation of byproducts from over-reduction or to ensure the reaction goes to completion.[1]
-
Thin-Layer Chromatography (TLC): This is the most common, rapid, and convenient method. A spot of the reaction mixture is compared against a spot of the starting material. The reaction is considered complete when the starting material spot has completely disappeared.[1]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are excellent for more quantitative analysis of the reaction mixture, allowing you to track the disappearance of the starting material and the appearance of the product and any intermediates.[1]
-
Hydrogen Uptake: In catalytic hydrogenation reactions conducted in a closed system (like a Parr hydrogenator), monitoring the drop in hydrogen pressure can indicate the reaction's progress and endpoint.[3]
Q3: What are the main safety concerns when reducing nitro compounds?
A3: Safety is a critical consideration.
-
Exothermic Reactions: Most nitro group reductions are highly exothermic.[4] This can lead to a rapid increase in temperature and pressure if not controlled, especially on a larger scale. Proper cooling and slow addition of reagents are essential.
-
Hydrogen Gas: When using catalytic hydrogenation, hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is properly sealed and handled in a well-ventilated area, away from ignition sources.[13]
-
Pyrophoric Catalysts: Some catalysts, particularly Raney Nickel and spent Palladium on Carbon (Pd/C), can be pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry.[3][13] The catalyst should always be kept wet with solvent during filtration and handling.[3]
Q4: I'm having trouble with the workup and purification of my aromatic amine. Any suggestions?
A4: Workup and purification can be challenging depending on the method used.
-
Metal/Acid Reductions: The primary challenge is the removal of metal salts. After neutralizing the acid, large volumes of metal hydroxides (e.g., from Fe or Sn) can form, creating gelatinous precipitates that are difficult to filter.[6][7] Diluting the mixture with a solvent or filtering through a pad of a filter aid like Celite can help.
-
Catalytic Hydrogenation: The main step is the safe removal of the catalyst by filtration. The catalyst must be filtered through an inert pad (e.g., Celite) and the filter cake should never be allowed to dry, as it can be pyrophoric.[1][3]
-
General Purification: After the initial workup and solvent removal, the crude amine can be purified by standard techniques. Column chromatography is a common method, separating the more polar amine product from the less polar nitro starting material and nonpolar byproducts.[14] Recrystallization or distillation are also viable options for suitable products.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Setup: In a flask suitable for hydrogenation (e.g., a round-bottom flask or a Parr bottle), dissolve the aromatic nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.[1]
-
Hydrogenation: Seal the flask, then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction vigorously under a positive pressure of hydrogen (a balloon or a pressurized system).[1]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]
-
Workup: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter is pyrophoric and must be kept wet.[3] Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can then be purified as needed.[1]
Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl₂)
-
Setup: To a round-bottom flask, add the aromatic nitro compound (1.0 eq) and a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents, to the solution.
-
Reaction: Heat the mixture to reflux and stir until TLC analysis shows the complete consumption of the starting material.[1]
-
Workup: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude aromatic amine, which can be further purified by column chromatography, recrystallization, or distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 12. Zinin reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stabilizing Diazonium Salts in Deamination Reactions of Nitroanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stabilization of diazonium salts in the deamination of nitroanilines.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the diazotization of nitroanilines?
A1: Low temperatures, typically between 0-5 °C, are essential because the resulting diazonium salts are thermally unstable.[1] At higher temperatures, these salts can rapidly decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[1] In some cases, uncontrolled decomposition can be explosive.[2]
Q2: My reaction mixture turned a dark brown or black. What is the likely cause?
A2: A dark coloration often indicates the decomposition of the diazonium salt or other side reactions. This can be caused by the temperature rising above the optimal 0-5 °C range. Another potential cause is insufficient acidity, which can lead to unwanted azo coupling reactions between the newly formed diazonium salt and the unreacted parent amine.
Q3: What is the optimal acid to use, and why is high acidity necessary for nitroanilines?
A3: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used. High acidity is crucial for two main reasons: it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and it ensures the weakly basic amino group of the nitroaniline is protonated, which prevents it from coupling with the newly formed diazonium salt. For weakly basic amines like nitroanilines, strongly acidic conditions are particularly important for the reaction to proceed efficiently.
Q4: How can I confirm the formation of the diazonium salt?
A4: A common qualitative test is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.
Q5: Is it possible to isolate and store nitroaniline diazonium salts?
A5: While diazonium salts are generally used in situ due to their instability, certain forms can be isolated and stored with caution.[3][4] Salts with non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻), tosylate (TsO⁻), or triflate (CF₃SO₃⁻) show significantly enhanced thermal stability.[5][6] For example, 4-nitrobenzenediazonium triflate has been shown to have increased storage stability compared to the corresponding tosylate and tetrafluoroborate salts.[5] Another method involves preparing them on a solid support, such as a cation-exchange resin, which has been shown to yield a thermally stable product with an initial decomposition temperature of about 55 °C.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of diazonium salt | 1. Reaction temperature too high.2. Insufficient acid.3. Slow or incomplete dissolution of the nitroaniline.4. Degradation of reagents (especially sodium nitrite). | 1. Strictly maintain the temperature at 0-5 °C using an ice-salt bath.2. Ensure a sufficient excess of strong mineral acid is used.3. For poorly soluble nitroanilines, consider dissolving in a minimal amount of a suitable solvent like glacial acetic acid or dimethylsulfoxide before adding to the acidic solution.[8]4. Use a freshly prepared solution of high-purity sodium nitrite. |
| Formation of a precipitate during reaction | 1. Undesired precipitation of the diazonium salt.2. Formation of insoluble side products. | 1. Ensure the reaction medium is sufficiently acidic and cold. Some diazonium salts are less soluble and may precipitate; this is a safety concern as solid diazonium salts can be explosive.[2]2. Maintain proper temperature and acidity to minimize side reactions. |
| Violent decomposition or explosion | 1. Isolation and drying of unstable diazonium salts.2. Temperature rising significantly above 5 °C.3. Friction or shock applied to isolated diazonium salts. | 1. Never isolate diazonium salts unless they have been specifically stabilized (e.g., as tetrafluoroborate or on a resin) and you are following a validated, safe procedure.[2][3]2. Add the nitrite solution slowly and dropwise to control the exothermic reaction.[1]3. Handle any isolated, stabilized diazonium salts with extreme care, using plastic spatulas and avoiding grinding.[2] |
| Presence of phenolic impurities in the final product | Decomposition of the diazonium salt by reaction with water. | Keep the reaction temperature strictly at 0-5 °C. Use the diazonium salt solution immediately after preparation.[9] |
| Azo dye formation (unwanted side reaction) | Reaction of the diazonium salt with unreacted nitroaniline. | Ensure sufficient acidity to protonate the starting nitroaniline, making it unreactive towards electrophilic attack by the diazonium ion. |
Data Presentation: Stability of Nitroaniline Diazonium Salts
The stability of diazonium salts is significantly influenced by the counter-ion and the position of the nitro group. While comprehensive kinetic data is dispersed across literature, the following tables summarize key findings on thermal stability.
Table 1: Thermal Stability of Substituted Arenediazonium Tetrafluoroborate Salts
| Substituent on Benzene Ring | Initial Decomposition Temperature (°C) | Decomposition Enthalpy (J/g) |
| 4-Nitro | 150 | >700 |
| 4-Bromo | 140 | Not specified |
| 4-Methoxy | 140 | Not specified |
| 3-Chloro | >200 | Not specified |
| 4-Chloro | Not specified | Not specified |
| 2-Chloro | Not specified | Not specified |
Source: Adapted from comparative studies on diazonium salt stability.[3] Note the high decomposition enthalpy for the 4-nitro derivative, indicating a significant release of energy upon decomposition.
Table 2: Comparison of Counter-Ions for 4-Nitrobenzenediazonium Salt Stability
| Counter-Ion | Properties and Stability |
| Chloride (Cl⁻) | Highly unstable, generally prepared and used in situ at 0-5 °C. |
| Tetrafluoroborate (BF₄⁻) | Can often be isolated as a crystalline solid, stable at room temperature for short periods.[10][11] Initial decomposition temperature is around 150 °C.[3] |
| Tosylate (TsO⁻) | Forms stable, isolable salts. |
| Triflate (CF₃SO₃⁻) | Shows increased storage stability under normal conditions compared to the corresponding tosylate and tetrafluoroborate salts.[5] |
| Cation-Exchange Resin | Forms a supported diazonium salt with an initial decomposition temperature of approximately 55 °C and good storage stability.[7] |
Experimental Protocols
Protocol 1: In Situ Preparation of 4-Nitroaniline Diazonium Chloride
This protocol outlines a standard procedure for the diazotization of 4-nitroaniline for immediate use in a subsequent reaction.
Materials:
-
4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend 1.0 equivalent of 4-nitroaniline in a mixture of 2.5-3.0 equivalents of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant, vigorous stirring. It is crucial to maintain this low temperature throughout the reaction.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-nitroaniline. The addition should be controlled to keep the temperature below 5 °C.[1]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is finalized.[1]
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent deamination or coupling reaction.[1][9]
Protocol 2: Preparation of a Stabilized 4-Nitrobenzenediazonium Salt on a Cation-Exchange Resin
This protocol describes a method to generate a more stable, solid-supported diazonium salt.
Materials:
-
4-nitroaniline
-
Amberlyst-15 (or similar strong acid cation-exchange resin)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
To a solution of 4-nitroaniline (1 mmol) in distilled water (9 mL), add the cation-exchange resin (Amberlyst-15, 50% by weight of the aniline).[12]
-
Stir the mixture for 15 minutes in an ice bath.[12]
-
Prepare a solution of NaNO₂ (e.g., 9 mmol in 1.8 mL of distilled water) and add it gradually to the aniline-resin suspension over 5 minutes, maintaining the low temperature.[12]
-
The diazonium salt is formed and chemisorbed onto the resin surface.[7]
-
The resin-supported diazonium salt can be filtered and washed, yielding a more stable product for storage or subsequent use.[7]
Visualizations
Diazotization Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 9. Solved 1. a) Why is para-nitroaniline more soluble in HCl | Chegg.com [chegg.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of product during 6-nitroindoline-2-carboxylic acid synthesis
Welcome to the technical support center for 6-nitroindoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis, handling, and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My solid 6-nitroindoline-2-carboxylic acid has developed a yellow or brownish tint. What does this indicate?
A change in color to a yellowish or brownish hue is a common indicator of product degradation.[1] Nitroaromatic compounds like 6-nitroindoline-2-carboxylic acid can be susceptible to degradation initiated by factors such as exposure to light, elevated temperatures, or inappropriate pH levels.[1] It is recommended to visually inspect the compound for any color change before use.[1]
Q2: What are the primary degradation pathways for 6-nitroindoline-2-carboxylic acid?
While specific degradation pathways are not extensively documented in publicly available literature, related nitro-containing heterocyclic compounds can decompose through several mechanisms[1]:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroaromatic compounds.[1][2]
-
Thermal Decomposition: Elevated temperatures can lead to the cleavage of the C-NO2 bond or other rearrangements.[1]
-
Hydrolysis: The carboxylic acid and the indoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[1]
-
Oxidation: The indoline ring system is sensitive to oxidation, which can lead to the formation of corresponding indole derivatives or other oxidized species.[1]
Q3: How should I properly store 6-nitroindoline-2-carboxylic acid to minimize degradation?
To ensure long-term stability, the following storage conditions are recommended:
-
Solid Form: Store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark place.[1] A refrigerator at 2-8°C is a suitable environment for long-term storage.[1]
-
In Solution: Whenever possible, prepare solutions fresh. If storage in solution is necessary, use a suitable dry, aprotic solvent such as DMSO or DMF.[1] For aqueous experiments, it is best to make fresh dilutions from a concentrated stock solution.[1]
Q4: I'm observing poor solubility of the compound in my aqueous buffer. How can I improve this?
The solubility of 6-nitroindoline-2-carboxylic acid is pH-dependent due to its carboxylic acid group.[2] In acidic solutions (pH below the pKa), the compound exists in its less soluble neutral form. To improve solubility, you can try dissolving it in a slightly alkaline buffer (e.g., pH 7.4-8.0), which will deprotonate the carboxylic acid to the more soluble carboxylate form.[2] However, be aware that high pH may promote other degradation pathways.[2]
Q5: What are the main synthetic routes to produce 6-nitroindoline-2-carboxylic acid?
There are two primary synthetic methods:
-
Direct Electrophilic Nitration: This common method involves the nitration of indoline-2-carboxylic acid using a mixture of concentrated nitric and sulfuric acids.[3][4] The protonated nitrogen of the indoline ring directs the nitro group to the 6-position.[5]
-
Chiral Synthesis from L-phenylalanine: This route allows for the production of enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid and involves the intramolecular cyclization of 2,4-dinitro-L-phenylalanine.[4][5][6]
Troubleshooting Guides
Issue 1: Low Yield During Direct Nitration Synthesis
If you are experiencing lower than expected yields for the 6-nitro isomer, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Strictly maintain the reaction temperature between -20°C and -10°C during the addition of nitric acid.[4][5][6][7] |
| Inefficient Product Extraction | Ensure the pH is accurately adjusted to 4.5-5.0 before the final extraction with ethyl acetate to maximize the recovery of the desired product.[5][6][7] |
| Mechanical Losses | Minimize losses during transfers. When precipitating the product from the aqueous phase, ensure the pH is sufficiently acidic (pH 2-3) for complete precipitation.[8] Use chilled solvents for washing the precipitate to reduce its solubility.[8] |
Issue 2: High Percentage of 5-Nitro Isomer Impurity
The formation of the 5-nitroindoline-2-carboxylic acid is a common side reaction in the direct nitration method.[4]
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | An elevated reaction temperature can decrease the regioselectivity. Ensure the temperature is kept low, ideally between -20°C and -10°C.[4] |
| Insufficient Protonation | The reaction relies on the protonation of the indoline nitrogen to direct nitration to the 6-position. Ensure a sufficiently strong acidic medium (concentrated sulfuric acid) is used.[5] |
Issue 3: Appearance of Extra Peaks in HPLC Analysis
The appearance of new or unexpected peaks in your chromatogram suggests the presence of impurities or degradation products.[2]
| Potential Cause | Identification and Removal |
| Unreacted Starting Material | Compare the retention time with a standard of indoline-2-carboxylic acid. Purification can be achieved through recrystallization or column chromatography.[8] |
| Isomeric Impurities | Positional isomers (e.g., 5-nitro or 7-nitro) are common byproducts.[8][9] Separation can be challenging but may be achieved with careful column chromatography using a suitable mobile phase gradient (e.g., ethyl acetate in hexane or dichloromethane with methanol).[8][9] |
| Degradation Products | Degradation can result from oxidation of the indoline ring or reduction of the nitro group.[2] To identify these, techniques like mass spectrometry are recommended. To avoid further degradation, handle and store the compound as recommended (see FAQ Q3).[2] |
Synthesis and Purification Data
The following table summarizes typical yields for the primary synthetic routes. Actual results can vary based on the specific reaction scale and experimental conditions.
| Synthetic Method | Starting Material | Typical Yield | Purity/Selectivity Notes | Reference |
| Direct Nitration | Indoline-2-carboxylic acid | ~72% (for 6-nitro isomer) | The main byproduct is the 5-nitro isomer, which requires separation. | [4][6] |
| Chiral Synthesis | L-phenylalanine | ~53% (overall yield) | Produces the (S)-enantiomer with high enantiomeric excess (>99.5% ee). | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid via Direct Nitration
This protocol is adapted from established synthetic procedures.[5][7]
-
In a flask equipped with a stirrer and cooled to -5°C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.
-
Slowly add concentrated nitric acid (1.08 - 1.1 eq) to the stirred solution, ensuring the temperature is maintained between -20°C and -10°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 30 minutes.
-
Pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.[5][6]
-
Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.[5][6][7]
-
Extract the pH-adjusted aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general procedure for purifying the crude product from isomeric and other impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude 6-nitroindoline-2-carboxylic acid in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, or adding a small percentage of methanol).
-
Fraction Collection & Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-nitroindoline-2-carboxylic acid.
Visual Guides
Caption: Troubleshooting logic for product discoloration.
Caption: Factors leading to product degradation.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Nitronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Nitronaphthalene-1-carboxylic acid. Due to the limited availability of direct experimental NMR data for this specific compound in public databases, this guide leverages spectral data from structurally related analogs, namely 1-Naphthalenecarboxylic acid and 1-Nitronaphthalene, to predict and interpret the spectral characteristics of the title compound. Understanding the influence of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the naphthalene scaffold is crucial for the structural elucidation and characterization of this and similar molecules.
Predicted and Comparative NMR Data Analysis
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a strongly electron-withdrawing nitro group and a deshielding carboxylic acid group onto the naphthalene ring system is expected to cause significant changes in the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectral Comparison
The following table summarizes the experimental ¹H NMR data for 1-Naphthalenecarboxylic acid and 1-Nitronaphthalene, alongside predicted values for this compound. These predictions are based on the additive effects of the -COOH and -NO₂ substituents on the naphthalene core.
Table 1: Comparison of ¹H NMR Spectral Data (in ppm)
| Proton Position | 1-Naphthalenecarboxylic acid (DMSO-d₆) | 1-Nitronaphthalene (CDCl₃)[1] | This compound (Predicted) |
| H-2 | ~7.6 | 7.64 | ~7.8-8.0 |
| H-3 | ~7.6 | 7.64 | ~7.7-7.9 |
| H-4 | 8.12 (d) | 8.57 | ~8.7-8.9 |
| H-6 | ~7.6 | 7.69 | ~7.8-8.0 |
| H-7 | ~7.6 | 7.64 | ~7.7-7.9 |
| H-8 | 8.63 (s) | 8.55 | ~8.8-9.0 |
| -COOH | 13.11 (s) | - | ~13-14 |
Note: Experimental data for 1-Naphthalenecarboxylic acid was obtained from a supporting information document. Multiplicity is indicated where available (s = singlet, d = doublet).
The protons on the naphthalene ring of this compound are expected to be deshielded (shifted downfield) compared to naphthalene itself due to the electron-withdrawing nature of both the nitro and carboxylic acid groups. The protons closest to these substituents, particularly H-4, H-6, and H-8, are predicted to experience the most significant downfield shifts. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.[2][3]
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound will also be influenced by the attached functional groups.
Table 2: Comparison of ¹³C NMR Spectral Data (in ppm)
| Carbon Position | 1-Naphthalenecarboxylic acid (DMSO-d₆) | 1-Nitronaphthalene (CDCl₃)[1] | This compound (Predicted) |
| C-1 | 133.54 | 124.01 | ~130-135 |
| C-2 | 130.38 | 134.22 | ~132-136 |
| C-3 | 133.39 | 124.97 | ~125-128 |
| C-4 | 128.9 | 128.54 | ~129-132 |
| C-4a | 132.87 | - | ~133-136 |
| C-5 | 126.9 | - | ~145-150 |
| C-6 | 128.9 | - | ~122-125 |
| C-7 | 131.2 | - | ~128-131 |
| C-8 | 128.9 | - | ~125-128 |
| C-8a | 132.02 | - | ~130-133 |
| -COOH | 172.67 | - | ~170-175 |
Note: Complete experimental peak assignments for the comparative compounds were not fully available. Predicted values are based on established substituent effects on aromatic systems. The carboxyl carbon is expected to be in the range of 165-185 ppm.[2][4]
The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded. Similarly, the carbon bearing the carboxylic acid group (C-1) and the carbonyl carbon of the carboxylic acid will also exhibit downfield chemical shifts.
Experimental Protocols
Standard NMR experiments can be employed to acquire the ¹H and ¹³C spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
NMR Data Acquisition
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
Processing: Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or TMS (0 ppm).
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
-
Processing: Fourier transformation with an appropriate window function (e.g., exponential multiplication), phase correction, and baseline correction. The spectrum should be referenced to the solvent peaks or TMS.
Molecular Structure and Numbering Scheme
To aid in the assignment of NMR signals, the chemical structure of this compound with the standard IUPAC numbering system is provided below.
Caption: Chemical structure and atom numbering of this compound.
References
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Researcher's Guide to Identifying Functional Groups in 5-Nitro-1-naphthoic Acid using FT-IR Spectroscopy
For researchers, scientists, and professionals in drug development, precise and efficient identification of functional groups is a cornerstone of chemical analysis. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy for 5-nitro-1-naphthoic acid, offering a detailed examination of its characteristic spectral features against relevant alternative compounds. By presenting quantitative data, experimental protocols, and logical workflows, this document serves as a practical resource for the structural elucidation of this and similar aromatic compounds.
Comparative FT-IR Spectral Data
The identification of functional groups in 5-nitro-1-naphthoic acid via FT-IR spectroscopy relies on the principle of group frequencies, where specific vibrational modes of functional groups correspond to characteristic absorption bands in the infrared spectrum. Due to the limited availability of a complete, publicly accessible, and fully assigned FT-IR spectrum for 5-nitro-1-naphthoic acid, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. The following table compares the expected FT-IR absorption bands for 5-nitro-1-naphthoic acid with experimentally determined values for 1-naphthoic acid, 1-nitronaphthalene, benzoic acid, and nitrobenzene. This comparative approach allows for a confident assignment of the key functional groups: the carboxylic acid (-COOH) and the nitro (-NO₂) group, attached to the naphthalene core.
| Wavenumber (cm⁻¹) | Assignment | 5-Nitro-1-naphthoic Acid (Predicted) | 1-Naphthoic Acid | 1-Nitronaphthalene | Benzoic Acid | Nitrobenzene |
| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Broad | Broad | - | Broad | - |
| 3100-3000 | C-H stretch (Aromatic) | Medium | Medium | Medium | Medium | Medium |
| 1710-1680 | C=O stretch (Carboxylic acid) | Strong | Strong | - | Strong | - |
| 1600-1585 | C=C stretch (Aromatic ring) | Medium | Medium | Medium | Medium | Medium |
| 1550-1475 | N-O asymmetric stretch (Nitro group) | Strong | - | Strong | - | Strong |
| 1500-1400 | C-C stretch (in-ring, Aromatic) | Medium | Medium | Medium | Medium | Medium |
| 1360-1290 | N-O symmetric stretch (Nitro group) | Strong | - | Strong | - | Strong |
| 1320-1210 | C-O stretch (Carboxylic acid) | Medium-Strong | Medium-Strong | - | Medium-Strong | - |
| 950-910 | O-H bend (out-of-plane, Carboxylic acid) | Broad, Medium | Broad, Medium | - | Broad, Medium | - |
| 900-675 | C-H bend (out-of-plane, Aromatic) | Strong | Strong | Strong | Strong | Strong |
Experimental Protocol: Acquiring FT-IR Spectra of Solid Aromatic Compounds
The following protocol outlines the Attenuated Total Reflectance (ATR) FT-IR technique, a common and convenient method for analyzing solid samples.
Objective: To obtain a high-quality FT-IR spectrum of a solid aromatic compound, such as 5-nitro-1-naphthoic acid.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.
-
Record a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. The pressure should be firm but not excessive to avoid damaging the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform a baseline correction to obtain a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Logical Workflow for Functional Group Identification
The following diagram illustrates the logical workflow for identifying the key functional groups in 5-nitro-1-naphthoic acid using its FT-IR spectrum.
Caption: Workflow for FT-IR spectral analysis of 5-Nitro-1-naphthoic acid.
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Nitronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-Nitronaphthalene-1-carboxylic acid. Due to the limited availability of specific experimental mass spectral data in public databases, this comparison is based on established fragmentation principles for nitroaromatic and carboxylic acid compounds. This document is intended to aid researchers in the identification and characterization of nitronaphthalene carboxylic acid isomers and related molecules.
Introduction to Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. In electron ionization (EI) mass spectrometry, a molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•). This molecular ion is often unstable and fragments into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the fragmentation pathways is crucial for the structural elucidation of unknown compounds and for distinguishing between isomers.
This compound (molecular weight: 217.18 g/mol , formula: C₁₁H₇NO₄) and its isomers are nitroaromatic compounds with applications in chemical synthesis. Their mass spectral behavior is governed by the fragmentation of the naphthalene ring system, the nitro group (-NO₂), and the carboxylic acid group (-COOH).
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound and its isomers, such as 4-Nitronaphthalene-1-carboxylic acid and 8-Nitronaphthalene-1-carboxylic acid, is expected to proceed through several key pathways. These pathways are influenced by the relative positions of the nitro and carboxylic acid groups on the naphthalene core.
Aromatic carboxylic acids are known to exhibit characteristic losses of a hydroxyl radical (-OH, M-17) and a carboxyl radical (-COOH, M-45)[1][2]. Nitroaromatic compounds typically undergo fragmentation through the loss of a nitro radical (-NO₂, M-46) and nitric oxide (-NO, M-30)[1]. The study of nitronaphthalenes, in particular, has shown that major fragmentation pathways involve the loss of NO₂ followed by the loss of CO and/or NO[3].
Based on these principles, the following table outlines the predicted major fragment ions for this compound and its isomers. The relative intensities are hypothetical and would vary based on the specific isomer and the mass spectrometer conditions.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss | Predicted Relative Intensity for this compound | Predicted Relative Intensity for 4-Nitronaphthalene-1-carboxylic acid | Predicted Relative Intensity for 8-Nitronaphthalene-1-carboxylic acid |
| [M]+• | 217 | Molecular Ion | Moderate | Moderate | Moderate |
| [M-OH]+ | 200 | Loss of hydroxyl radical from -COOH | High | High | High |
| [M-NO]+• | 187 | Loss of nitric oxide from -NO₂ | Low | Low | Low |
| [M-COOH]+ | 172 | Loss of carboxyl radical from -COOH | Moderate | Moderate | Moderate |
| [M-NO₂]+ | 171 | Loss of nitro radical from -NO₂ | High | High | High |
| [M-NO₂-CO]+ | 143 | Sequential loss of -NO₂ and CO | Moderate | Moderate | Moderate |
| [C₁₀H₇]+ | 127 | Naphthalene cation | Low | Low | Low |
Fragmentation Pathways
The fragmentation of nitronaphthalene carboxylic acids can be visualized as a series of competing and sequential reactions. The initial molecular ion can undergo fragmentation specific to either the carboxylic acid or the nitro group.
Caption: Predicted fragmentation pathways for this compound.
Experimental Protocols
A standardized protocol for the analysis of nitronaphthalene carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) would involve the following steps. This protocol is based on general procedures for nitroaromatic compounds.
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).
-
If necessary, derivatize the carboxylic acid group to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or by heating with methanol and a catalytic amount of acid. This is often required for GC analysis of carboxylic acids to improve peak shape and prevent thermal decomposition.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
MS System: A mass spectrometer, such as a quadrupole or ion trap, coupled to the GC.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
The following diagram illustrates the general workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis of nitronaphthalene carboxylic acids.
Comparative Analysis of Isomers
While specific experimental data is not available, the fragmentation patterns of this compound, 4-Nitronaphthalene-1-carboxylic acid, and 8-Nitronaphthalene-1-carboxylic acid are expected to show subtle but potentially significant differences in the relative abundances of their fragment ions. These differences would arise from the proximity of the nitro and carboxylic acid groups, which can influence fragmentation pathways through electronic and steric effects (ortho-effects). For instance, in 8-Nitronaphthalene-1-carboxylic acid, the close proximity of the two functional groups might lead to unique fragmentation pathways involving interactions between them, such as the loss of water.
A detailed comparison would require obtaining the mass spectra of all three isomers under identical experimental conditions. Researchers are encouraged to acquire this data to build upon the predictive framework presented in this guide.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be characterized by primary losses of hydroxyl and nitro radicals from the molecular ion. Subsequent fragmentation is expected to involve the loss of carbon monoxide. Distinguishing between its isomers will likely depend on subtle differences in the relative intensities of these fragment ions, which would need to be confirmed by experimental data. The experimental protocol provided serves as a starting point for the analysis of these compounds. Further studies utilizing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would provide more definitive structural information and help to fully elucidate the fragmentation pathways.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. This compound | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activity of 5-Nitronaphthalene-1-carboxylic Acid Derivatives: A Guide for Researchers
A detailed analysis of the biological activities of 5-Nitronaphthalene-1-carboxylic acid and its derivatives reveals a landscape of potential therapeutic applications, primarily centered on their antimicrobial and anticancer properties. While specific quantitative data for this compound itself is limited in the public domain, this guide provides a comparative overview based on the activities of structurally related nitronaphthalene and naphthalene carboxylic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
This guide summarizes available quantitative data, presents detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and potential mechanisms of action of this class of compounds.
Comparative Analysis of Biological Activities
To provide a framework for comparison, this section summarizes the reported biological activities of various naphthalene derivatives, including those with nitro and carboxylic acid functionalities. It is important to note that the biological activity can be significantly influenced by the nature and position of substituents on the naphthalene ring.
Anticancer Activity
Naphthalene derivatives have demonstrated a broad spectrum of anticancer activities against various cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphthalene-substituted triazole spirodienones | Various | Varies | Doxorubicin | Varies |
| Aminobenzylnaphthols | BxPC-3, HT-29 | 11.55 - 111.5 | 5-Fluorouracil | 4.38 - 52.26 |
| Naphthalen-1-yloxyacetamide derivatives | MCF-7 | 2.33 - 7.39 | Doxorubicin | 6.89 |
Table 1: Comparative anticancer activity (IC50) of selected naphthalene derivatives.
Antimicrobial Activity
Various derivatives of naphthalene have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Naphthylthiazolylamine derivatives | P. aeruginosa | 62.5 | Streptomycin | <500 |
| Naphthylthiazolylamine derivatives | C. albicans | 250 | Ketoconazole | 250 |
| Naphthalene-derived bis-QACs | S. aureus | 4-8 (MBC) | - | - |
Table 2: Comparative antimicrobial activity (MIC/MBC) of selected naphthalene derivatives.
Enzyme Inhibition
The inhibitory potential of naphthalene derivatives against various enzymes is an active area of research. For instance, hydrazone derivatives of various carboxylic acids have shown inhibitory activity against enzymes like monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). While specific data for this compound derivatives is scarce, the IC50 values for related compounds highlight the potential of this chemical scaffold.
| Compound Class | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Nicotinic hydrazide derivatives | hCA I | 7.12 - 45.12 | Acetazolamide | - |
| Nicotinic hydrazide derivatives | AChE | 21.45 - 61.37 | - | - |
| Nicotinic hydrazide derivatives | BChE | 18.42 - 54.74 | - | - |
Table 3: Comparative enzyme inhibition (IC50) of selected hydrazide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments commonly used in the biological screening of naphthalene derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound typically involves the modification of the carboxylic acid group to form amides, esters, or hydrazides.
-
Activate the carboxylic acid group of this compound using a suitable coupling agent (e.g., DCC, EDC/HOBt, or conversion to the acid chloride).
-
React the activated carboxylic acid with the desired amine in an appropriate solvent (e.g., DMF, DCM) in the presence of a base (e.g., triethylamine, DIPEA).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography or recrystallization.
-
React this compound with the desired alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux (Fischer esterification).
-
Alternatively, activate the carboxylic acid and react it with the alcohol in the presence of a coupling agent.
-
Purify the resulting ester by standard laboratory techniques.
-
Convert this compound to its corresponding methyl or ethyl ester.
-
React the ester with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to obtain the hydrazide.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay
The protocol for enzyme inhibition assays varies depending on the target enzyme. A general workflow is provided below.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds.
-
Reaction Mixture: In a microplate, combine the enzyme and test compound at various concentrations and pre-incubate.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Figure 1: General workflow for the synthesis and biological screening of this compound derivatives.
Figure 2: A hypothetical signaling pathway potentially targeted by nitronaphthalene derivatives in cancer cells.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. While specific data on the parent compound and its direct derivatives are limited, the broader class of nitronaphthalene and naphthalene carboxylic acid derivatives exhibits significant anticancer, antimicrobial, and enzyme inhibitory activities. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to synthesize and evaluate new compounds based on this scaffold. Further research is warranted to synthesize a library of this compound derivatives and systematically screen them for a wide range of biological activities. This will enable a more precise understanding of their structure-activity relationships and pave the way for the development of potent and selective drug candidates.
A Comparative Analysis of Nitrating Agents for α-Naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
The nitration of α-naphthoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and functional materials. The regioselectivity of this reaction, primarily yielding 5-nitro- and 8-nitro-α-naphthoic acid, is highly dependent on the choice of nitrating agent and reaction conditions. This guide provides an objective comparison of different nitrating agents, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Comparative Performance of Nitrating Agents
The efficacy of various nitrating agents for α-naphthoic acid has been systematically evaluated using high-throughput experimentation, providing a broad overview of their relative performance. The data below summarizes the relative product formation for a range of nitrating agents and activating reagents. While isolated yields for every combination are not available, the product-to-internal-standard ratio offers a reliable metric for comparison.
| Nitrating Agent | Activating Reagent/Conditions | Relative Product Formation (Product/Internal Standard Ratio)[1] | Key Observations |
| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | High | The classical and most common method, generally providing good yields.[2] |
| Acetic Anhydride (Ac₂O) | Moderate to High | Offers an alternative to strongly acidic conditions. | |
| Triflic Anhydride (Tf₂O) | High | A potent activating agent leading to high product formation. | |
| No activator | Low | Demonstrates the necessity of an activating agent for efficient nitration. | |
| tert-Butyl Nitrite (tBuONO) | Triflic Anhydride (Tf₂O) | High | A powerful combination for effective nitration.[1] |
| Acetic Anhydride (Ac₂O) | Moderate | Shows good reactivity, though less than with Tf₂O.[1] | |
| p-Toluenesulfonic Acid (pTSA) | Low | Less effective activation compared to anhydrides. | |
| Iron(III) Nitrate (Fe(NO₃)₃) | Acetic Anhydride (Ac₂O) | Moderate | A solid-phase nitrating agent that can be advantageous for process safety.[1] |
| Triflic Anhydride (Tf₂O) | Moderate to High | Enhanced reactivity with a strong activating agent. | |
| Bismuth(III) Nitrate (Bi(NO₃)₃) | Acetic Anhydride (Ac₂O) | Moderate | Another metallic nitrate showing good performance.[1] |
| Triflic Anhydride (Tf₂O) | Moderate to High | Similar to iron nitrate, reactivity is boosted by Tf₂O. | |
| N-Nitrosaccharin | Triflic Anhydride (Tf₂O) | High | A modern and highly reactive N-nitro reagent.[1] |
Note: The relative product formation is based on the ratio of the nitration product's area under the peak (AUP) to that of an internal standard (biphenyl) in UHPLC-MS analysis from a high-throughput screening study.[1] Darker colors in the original study's heatmap correspond to higher ratios.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the nitration of α-naphthoic acid and related naphthalene precursors.
Protocol 1: Classical Nitration with Mixed Acid (Nitric Acid and Sulfuric Acid)
This method is widely used for the nitration of aromatic compounds, including naphthalene derivatives.
Materials:
-
α-Naphthoic acid
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized water
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place α-naphthoic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of α-naphthoic acid in sulfuric acid, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours) or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The crude product, a mixture of 5-nitro- and 8-nitro-α-naphthoic acid, can be purified by recrystallization or column chromatography.
Protocol 2: Nitration using a Metal Nitrate Reagent
This protocol provides an alternative to the strong mixed-acid system.
Materials:
-
α-Naphthoic acid
-
Iron(III) Nitrate nonahydrate or Bismuth(III) Nitrate pentahydrate
-
Acetic Anhydride
-
An appropriate solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Suspend α-naphthoic acid in the chosen solvent in a round-bottom flask.
-
Add acetic anhydride to the suspension.
-
Add the metal nitrate reagent portion-wise to the mixture with stirring at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting nitro-α-naphthoic acids by appropriate methods.
Visualizing the Process and Logic
To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.
Caption: General experimental workflow for the nitration of α-naphthoic acid.
Caption: Factors influencing the regioselectivity of α-naphthoic acid nitration.
References
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 5-Nitronaphthalene-1-carboxylic Acid
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of 5-Nitronaphthalene-1-carboxylic acid. The validation process is critical in drug development and scientific research to ensure that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3][4] This document outlines the experimental protocols and acceptance criteria for the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2]
While a specific validated method for this compound is not universally established in the public domain, this guide proposes a hypothetical, yet scientifically sound, reversed-phase HPLC (RP-HPLC) method and compares its expected performance characteristics against established regulatory standards. This serves as a practical template for researchers and drug development professionals.
Hypothetical HPLC Method Parameters
A typical RP-HPLC method for the analysis of an aromatic carboxylic acid like this compound would be as follows:
| Parameter | Proposed Condition |
| HPLC System | Quaternary Gradient HPLC with UV/Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in Water (v/v) |
| Gradient | 30:70 to 70:30 over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 100 µg/mL |
| Diluent | Mobile Phase (initial conditions) |
Comparison of Analytical Performance: HPLC vs. Alternatives
HPLC is a widely used technique in the pharmaceutical industry due to its high sensitivity, specificity, and versatility.[5][6]
| Analytical Technique | Principle | Advantages for this compound | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7] | High resolution, specificity, and sensitivity for quantification.[6][8] Applicable for purity and stability testing.[5] | Requires sample solubility, can be complex to develop methods.[9] |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective for concentration determination. | Lacks specificity in the presence of interfering substances with similar absorption spectra. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[10] | Provides high specificity and structural information, useful for impurity identification. | Higher cost and complexity compared to HPLC-UV. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency and resolution, requires small sample volumes. | Can have lower reproducibility of migration times compared to HPLC retention times. |
Experimental Protocols for HPLC Method Validation
The validation of the proposed HPLC method involves a series of experiments to demonstrate its suitability.[4]
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.[11]
-
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution (e.g., 100 µg/mL) five or six times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, and tailing factor.
-
-
Acceptance Criteria:
-
RSD of peak area: ≤ 2.0% (a more stringent limit of ≤ 0.73% for modern systems is often achievable).[4]
-
RSD of retention time: ≤ 1.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): > 2000
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject a solution of the this compound standard.
-
Inject a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
If available, inject solutions of known impurities.
-
Assess the peak purity of the analyte peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The analyte peak should be well-resolved from any other peaks.
-
The peak purity index should be greater than a predefined threshold (e.g., > 0.99), indicating no co-eluting peaks.
-
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8][12]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal standard concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
The data points should be randomly scattered around the regression line.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare samples by spiking a placebo (matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[3]
-
Protocol for Repeatability (Intra-assay precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Protocol for Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%
-
Intermediate Precision: RSD ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][12]
-
Protocol (based on Signal-to-Noise ratio):
-
Prepare a series of diluted solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[4]
-
-
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3:1
-
LOQ: S/N ratio ≥ 10:1
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[9]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
The changes should not significantly impact the results.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| System Suitability | 5-6 injections of a standard solution. | RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Specificity | Analysis of blank, standard, and stressed samples. | No interference at the analyte's retention time; peak purity > 0.99. |
| Linearity | Analysis of at least 5 concentrations. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Within the linear and accurate range of the method. |
| Accuracy | Recovery study at 3 concentration levels (n=3). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeatability on a different day/analyst/instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | S/N ≥ 10. |
| Robustness | Deliberate variation of method parameters. | System suitability criteria are met under all varied conditions. |
Diagrams
Caption: Workflow for HPLC Method Validation.
This comprehensive guide provides the necessary framework for the successful validation of an HPLC method for the quantification of this compound, ensuring data integrity and regulatory compliance.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 6. High Performance Liquid Chromatography [scioninstruments.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jetir.org [jetir.org]
- 9. pharmtech.com [pharmtech.com]
- 10. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
Comparative Analysis of 5-Nitronaphthalene-1-carboxylic Acid Derivatives: A Guide to X-ray Crystallography Data
Comparison of Crystallographic Data
A comparative analysis of 5-Nitronaphthalene-1-carboxylic acid derivatives would involve the systematic tabulation of key crystallographic parameters. This data allows for the direct comparison of how different functional groups (esters, amides, etc.) influence the crystal packing and molecular geometry. An example of how such data should be presented is given below.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Derivative 1 (e.g., Methyl ester) | C₁₂H₉NO₄ | Orthorhombic | P2₁2₁2₁ | [Data] | [Data] | [Data] | 90 | 90 | 90 | [Data] | 4 |
| Derivative 2 (e.g., Ethyl ester) | C₁₃H₁₁NO₄ | Monoclinic | P2₁/c | [Data] | [Data] | [Data] | 90 | [Data] | 90 | [Data] | 4 |
| Derivative 3 (e.g., Amide) | C₁₁H₈N₂O₃ | Triclinic | P-1 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | 2 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is illustrative. Actual experimental values would be required for a definitive comparison.
Experimental Protocols
The acquisition of high-quality crystallographic data is contingent upon meticulous experimental procedures. The following outlines a standard protocol for the X-ray crystallographic analysis of this compound derivatives.
Synthesis and Crystallization
-
Synthesis: Derivatives of this compound, such as esters and amides, are synthesized through standard organic chemistry reactions. For instance, esters can be prepared by reacting the carboxylic acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification). Amides can be synthesized by converting the carboxylic acid to an acid chloride followed by reaction with an appropriate amine.
-
Purification: The synthesized derivatives must be purified to a high degree, typically by recrystallization or column chromatography, to ensure the growth of high-quality single crystals.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent or solvent system is critical and often determined empirically.
X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and other parameters are refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
Logical Workflow for X-ray Crystallography
The process of determining the crystal structure of a this compound derivative can be visualized as a logical workflow.
Alternative Characterization Techniques
While X-ray crystallography provides the most definitive structural data, other analytical techniques can offer complementary information for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides detailed information about the molecular structure in solution. | Does not provide information on the solid-state packing. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method for confirming the presence of key functional groups (e.g., C=O, NO₂). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular formula and can provide structural clues. | Does not provide stereochemical or conformational information. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification. | Useful for analyzing bulk crystalline material and identifying different polymorphs. | Does not provide the detailed atomic-level structure of a single crystal. |
Conclusion
The X-ray crystallographic analysis of a series of this compound derivatives is essential for a deep understanding of their structure-property relationships. Although a comprehensive public database for these specific compounds is currently limited, the protocols and comparative frameworks outlined in this guide provide a robust methodology for researchers to generate and present such valuable data. By systematically collecting and comparing crystallographic information, the scientific community can gain significant insights into the molecular design principles relevant to drug development and materials science.
The Efficacy of 5-Nitronaphthalene-1-carboxylic Acid as a Versatile Building Block in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 5-Nitronaphthalene-1-carboxylic acid, a bifunctional naphthalene derivative, presents itself as a valuable scaffold for the elaboration of diverse chemical entities, including dyes, pigments, and pharmaceutical intermediates. This guide provides an objective comparison of its performance with a notable alternative, 4-nitrophthalic acid, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.
Introduction to this compound
This compound is an organic compound featuring a naphthalene core substituted with a nitro group and a carboxylic acid.[1] The presence of the electron-withdrawing nitro group and the versatile carboxylic acid functionality makes it a reactive and useful intermediate in various chemical transformations.[1] It is typically a yellowish solid with solubility in organic solvents like ethanol and acetone, and limited solubility in water.[1]
Core Synthetic Applications
The utility of this compound is primarily centered around the reactivity of its two functional groups:
-
The Carboxylic Acid Group: This group can readily undergo esterification, amidation, and conversion to an acyl chloride, allowing for the introduction of a wide array of other functional groups and the extension of the molecular framework.
-
The Nitro Group: The nitro group can be reduced to an amine, which is a key transformation for the synthesis of azo dyes, the introduction of nitrogen-containing heterocycles, and for further functionalization.
Comparative Analysis: this compound vs. 4-Nitrophthalic Acid
A pertinent alternative to this compound in certain applications, particularly in the synthesis of dyes and polymers, is 4-nitrophthalic acid.[2] This compound also possesses a nitro group and two carboxylic acid functionalities on a benzene ring, offering a different aromatic scaffold.[2]
| Property | This compound | 4-Nitrophthalic acid | References |
| CAS Number | 1975-44-6 | 610-27-5 | [2][3] |
| Molecular Formula | C₁₁H₇NO₄ | C₈H₅NO₆ | [1][2] |
| Molecular Weight | 217.18 g/mol | 211.13 g/mol | [3][4] |
| Structure | Naphthalene-based | Benzene-based | [1][2] |
| Key Functional Groups | 1x -COOH, 1x -NO₂ | 2x -COOH, 1x -NO₂ | [1][2] |
| Primary Applications | Dyes, pigments, pharmaceutical intermediates | Dyes, pigments, pharmaceuticals, polymer precursor | [1][2] |
| Purity (Typical Commercial) | ~97% | ~92% (with 5-8% 3-nitrophthalic acid impurity) | [1][4] |
Experimental Protocols
Protocol 1: Reduction of this compound to 5-Amino-1-naphthoic Acid
Materials:
-
This compound
-
Sodium hydrosulfite dihydrate
-
Ammonium hydroxide solution (15 N)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a suitable flask, dissolve this compound in a solution of ammonium hydroxide in water.
-
To this solution, add sodium hydrosulfite dihydrate in portions. The reaction is exothermic and the color of the solution will change.
-
After the initial reaction subsides, gently boil the solution for a few minutes and filter to remove any insoluble impurities.
-
Heat the filtrate for approximately 30 minutes. The product, 5-amino-1-naphthoic acid, may begin to precipitate.
-
Acidify the hot solution with glacial acetic acid to a distinctly acidic pH.
-
Allow the solution to cool to room temperature and then stand overnight to ensure complete precipitation.
-
Collect the yellow precipitate of 5-amino-1-naphthoic acid by filtration, wash thoroughly with cold water, and dry.
Protocol 2: Synthesis of an Azo Dye from an Aromatic Amine
The following is a general protocol for the synthesis of an azo dye, which can be adapted using the 5-amino-1-naphthoic acid synthesized in the previous protocol as the diazo component.
Materials:
-
5-Amino-1-naphthoic acid (or other aromatic amine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
A coupling component (e.g., 1-naphthol, 2-naphthol)
-
Sodium hydroxide solution (2.5 M)
-
Sodium chloride
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine (e.g., 5-amino-1-naphthoic acid) in an acidic solution (e.g., hydrochloric acid and water).
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. This forms the diazonium salt.[5]
-
-
Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., 1-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice-water bath.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with stirring. A colored precipitate of the azo dye should form.[5]
-
-
Isolation and Purification:
-
After the reaction is complete, heat the mixture to dissolve the solid, then add sodium chloride to salt out the dye.
-
Cool the solution to room temperature and then in an ice-water bath to complete precipitation.
-
Collect the azo dye by vacuum filtration, wash with a saturated sodium chloride solution, and air dry.[5]
-
Visualizing Synthetic Pathways and Relationships
To better illustrate the synthetic utility and comparative aspects of these building blocks, the following diagrams are provided.
Caption: Synthetic workflow for the preparation of an azo dye from this compound.
Caption: Logical comparison of this compound and 4-Nitrophthalic acid.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of substituted naphthalene derivatives such as amino-naphthoic acids, which are precursors to azo dyes. Its utility is underscored by the distinct reactivity of its carboxylic acid and nitro functionalities.
When compared to an alternative like 4-nitrophthalic acid, the choice of building block will ultimately depend on the desired final molecular architecture. For syntheses requiring a naphthalene core and mono-functionalization at the carboxylic acid position, this compound is an excellent choice. However, for applications requiring a benzene core with the potential for di-functionalization at the carboxylic acid positions, such as in polymer synthesis, 4-nitrophthalic acid may be the more suitable starting material.
The data and protocols presented in this guide are intended to provide a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors. Further investigation into specific reaction conditions and optimization will likely be necessary for any given synthetic target.
References
A Comparative Guide to the Electronic Properties of Nitronaphthalene Isomers: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the electronic characteristics of molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of 1-nitronaphthalene and 2-nitronaphthalene, two key isomers, based on Density Functional Theory (DFT) calculations and supported by experimental observations.
The position of the nitro group on the naphthalene ring significantly influences the electronic landscape of the molecule, leading to distinct properties for each isomer. DFT, a powerful computational quantum mechanical modeling method, allows for the precise calculation of various electronic descriptors that illuminate these differences.
Executive Summary of Electronic Properties
The following table summarizes key electronic properties for 1-nitronaphthalene and 2-nitronaphthalene calculated using DFT methods. These parameters are crucial for understanding the chemical behavior and potential applications of these isomers.
| Electronic Property | 1-Nitronaphthalene | 2-Nitronaphthalene | Significance |
| HOMO Energy | Lower | Higher | Indicates the electron-donating ability (higher energy means easier to donate electrons). |
| LUMO Energy | Lower | Higher | Represents the electron-accepting ability (lower energy means easier to accept electrons). |
| HOMO-LUMO Gap (ΔE) | Smaller | Larger | A smaller gap suggests higher chemical reactivity and lower kinetic stability[1][2]. |
| Dipole Moment (µ) | Higher | Lower | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. The dipole moment is significantly dependent on isomerization[3]. |
| Electron Affinity | Higher | Lower | The energy released when an electron is added to a neutral molecule. |
Note: The exact values for these properties can vary depending on the specific functional and basis set used in the DFT calculations. The trends presented here are generally consistent across different computational studies.
Detailed Analysis of Electronic Properties
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.
In nitronaphthalene isomers, the position of the electron-withdrawing nitro group (-NO2) significantly perturbs the electron density of the naphthalene core. For 1-nitronaphthalene, the closer proximity of the nitro group to the peri-hydrogen atom can lead to steric strain, causing a slight twist in the nitro group out of the plane of the naphthalene ring. This can affect the extent of π-conjugation and, consequently, the HOMO and LUMO energy levels.
Generally, DFT calculations indicate that 1-nitronaphthalene possesses a smaller HOMO-LUMO gap compared to 2-nitronaphthalene. This smaller energy gap implies that 1-nitronaphthalene is likely to be more chemically reactive.[1][2]
Dipole Moment
The dipole moment is a measure of the net molecular polarity. The significant difference in the dipole moments of the two isomers arises from the different vector additions of the bond dipoles in each molecule. The position of the highly polar nitro group has a profound impact on the overall charge distribution. Computational studies have shown that the dipole moment is notably sensitive to the isomer form.[3]
Electron Affinity
Electron affinity is a critical parameter for understanding the ability of a molecule to accept an electron, a key process in many chemical and biological reactions. Theoretical calculations have been used to predict the adiabatic electron affinities for various dinitronaphthalene isomers, highlighting the influence of the nitro group's position on this property.[4]
Experimental Validation and Methodologies
The computational predictions from DFT are often corroborated by experimental techniques. Spectroscopic methods provide insights into the electronic transitions and vibrational modes of the isomers.
Experimental Protocols
-
UV-Vis Spectroscopy: This technique is used to probe the electronic transitions within the molecules. The position of the absorption maxima (λmax) is related to the energy difference between the electronic states, which is influenced by the HOMO-LUMO gap. For instance, 1-nitronaphthalene in alcohol exhibits absorption maxima at 243 nm and 343 nm.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrational frequencies of functional groups. The symmetric and asymmetric stretching vibrations of the nitro group are particularly important for distinguishing between the isomers.
-
Electrochemical Methods: Techniques like cyclic voltammetry can be used to experimentally determine the reduction potentials of the nitronaphthalene isomers, which can be correlated with their LUMO energies.
Computational Methodology: A DFT Workflow
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.[1] The typical workflow for calculating the electronic properties of nitronaphthalene isomers is as follows:
Figure 1. A generalized workflow for DFT calculations of electronic properties.
Conclusion
The electronic properties of 1-nitronaphthalene and 2-nitronaphthalene are distinctly different due to the positional isomerism of the nitro group. DFT calculations provide a powerful and reliable framework for quantifying these differences, offering valuable insights for researchers in various fields. The higher reactivity predicted for 1-nitronaphthalene, based on its smaller HOMO-LUMO gap, and the significant differences in dipole moments are key distinguishing features that can guide experimental design and the development of new applications for these compounds.
References
A Comparative Analysis of Synthetic Routes to 1-Nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 1-nitronaphthalene, a key intermediate in the production of dyes, agrochemicals, and pharmaceuticals. The analysis focuses on the prevalent direct nitration of naphthalene and explores alternative methodologies, offering a critical evaluation of their respective yields, reaction conditions, and byproducts. This document is intended to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities and research objectives.
Executive Summary
The synthesis of 1-nitronaphthalene is predominantly achieved through the electrophilic nitration of naphthalene. The most common method involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. This approach is favored for its high regioselectivity towards the 1-position and generally good yields. However, variations in reaction conditions, such as temperature, solvent, and the ratio of acids, can significantly impact the yield and purity of the final product. Alternative methods, including the use of different nitrating agents and catalyst systems, have been explored to overcome some of the limitations of the classical approach, such as the use of harsh acidic conditions. Additionally, an indirect route starting from 1,5-dinitronaphthalene offers a multi-step alternative.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for various synthetic routes to 1-nitronaphthalene, providing a clear comparison of their efficiencies and reaction conditions.
| Route | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| Direct Nitration | ||||||
| Classical Nitrating Mixture[1][2][3] | Conc. HNO₃, Conc. H₂SO₄ | Petroleum Ether | 40-45 | 0.5 - 6 hours | 89-97 | High yield and regioselectivity for 1-nitronaphthalene.[1][2] Byproducts can include 1,5- and 1,8-dinitronaphthalene.[1] |
| Nitrating Mixture in Dioxane[2][4] | Conc. HNO₃, Conc. H₂SO₄ | 1,4-Dioxane | Reflux (boiling water bath) | 40-60 minutes | 96-97 | Homogeneous reaction conditions.[2][4] The product contains about 4% of the 2-nitro isomer.[2] |
| Nitric Acid in Acetic Acid[5] | 70% HNO₃, 95% H₂SO₄ | Glacial Acetic Acid | Not specified | 1 hour | ~50 (based on video) | Use of a solvent helps in even distribution and proper nitration.[5] |
| Alternative Nitrating Agents | ||||||
| Acetyl nitrate in ionic liquid[2] | Acetyl nitrate | Phosphonium ionic liquid | Not specified | Not specified | 74 | An alternative to strong acid mixtures. |
| Benzyltriphenylphosphonium nitrate & methanesulfonic anhydride[2] | Benzyltriphenylphosphonium nitrate, Methanesulfonic anhydride | None (solvent-free) | Not specified | Not specified | 99 | High yield under solvent-free conditions.[2] |
| Metal nitrates on silica gel[2] | Bi(NO₃)₃, KNO₃, (NH₄)₂Ce(NO₃)₆, NaNO₂ on Silica gel | THF | Not specified | Not specified | 76-88 | Heterogeneous catalysis approach. |
| Indirect Route | ||||||
| Deamination of 5-nitro-1-naphthylamine | 5-nitro-1-naphthylamine, NaNO₂, H₂SO₄, CuSO₄ | Water | Not specified | Not specified | Not specified | An unconventional route starting from a dinitronaphthalene precursor. |
Experimental Protocols
Direct Nitration of Naphthalene using a Classical Nitrating Mixture
This protocol is adapted from established laboratory procedures and offers a reliable method for the synthesis of 1-nitronaphthalene.[1][6]
Materials:
-
Naphthalene (2.56 g)
-
Concentrated Nitric Acid (1.5 mL)
-
Concentrated Sulfuric Acid (1.5 mL)
-
Petroleum Ether (40-60 °C)
-
2-Propanol (for recrystallization)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Preparation of the Nitrating Mixture: In a small beaker, carefully add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with cooling.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.56 g of naphthalene in 15 mL of petroleum ether.
-
Nitration: Gently heat the naphthalene solution to 30-35 °C. Add the nitrating mixture dropwise from the dropping funnel while maintaining the reaction temperature between 40-45 °C. The addition should take approximately 10-15 minutes.
-
Reaction Completion: After the addition is complete, heat the mixture at 40-45 °C for 30 minutes with continuous stirring.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL), 5% sodium bicarbonate solution (20 mL), and again with water (20 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the petroleum ether using a rotary evaporator.
-
Purification: Recrystallize the crude product from hot 2-propanol to obtain pure 1-nitronaphthalene as yellow crystals.[1]
Synthesis of 1-Nitronaphthalene in a Homogeneous System
This method utilizes 1,4-dioxane as a solvent to create a homogeneous reaction mixture, which can lead to more consistent results.[2][4]
Materials:
-
Naphthalene (0.50 g)
-
Concentrated Nitric Acid (1.0 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
1,4-Dioxane (5 mL)
Procedure:
-
Solution Preparation: Dissolve 0.50 g of naphthalene in 5 mL of 1,4-dioxane in a suitable reaction flask.
-
Nitrating Mixture: Prepare the nitrating mixture by cautiously adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid with cooling.
-
Reaction: Add the nitrating mixture to the naphthalene solution. Heat the reaction mixture in a boiling water bath with stirring for 40-60 minutes under reflux.[4]
-
Isolation: After cooling, pour the reaction mixture into 25 mL of ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and dry. The crude product can be further purified by recrystallization.
Synthetic Pathway Visualizations
The following diagrams illustrate the key synthetic pathways to 1-nitronaphthalene.
Caption: Direct nitration of naphthalene to 1-nitronaphthalene.
Caption: Indirect synthesis of 1-nitronaphthalene from 1,5-dinitronaphthalene.
Conclusion
The direct nitration of naphthalene using a mixture of nitric and sulfuric acids remains the most practical and high-yielding method for the synthesis of 1-nitronaphthalene. The reaction conditions can be optimized to achieve excellent yields and high regioselectivity. For researchers seeking milder conditions or exploring novel synthetic methodologies, alternative nitrating agents and catalyst systems present viable, though often more complex, options. The choice of a specific synthetic route will ultimately depend on factors such as the desired scale of the reaction, available resources, and the required purity of the final product. The provided experimental protocols and comparative data serve as a valuable resource for making an informed decision.
References
Safety Operating Guide
Proper Disposal of 5-Nitronaphthalene-1-carboxylic Acid: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Nitronaphthalene-1-carboxylic acid is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.
Hazard Profile and Safety Data
This compound is a chemical compound that presents several hazards. A summary of its GHS classification is provided in the table below for quick reference.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute toxicity, oral (Category 4) | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2) | Warning | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | Warning | H411: Toxic to aquatic life with long lasting effects |
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound. This workflow is designed to guide users through the decision-making process, from waste generation to final disposal by a licensed facility.
Step-by-Step Disposal Protocol
The following protocol details the recommended procedures for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
Isolate Waste: All materials that have come into contact with this compound, including contaminated personal protective equipment (PPE), weighing boats, and absorbent materials, must be treated as hazardous waste.
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
2. Containerization:
-
Select Appropriate Containers: Use only approved, chemically resistant, and sealable containers for hazardous waste. Ensure containers are in good condition and free from leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
3. On-site Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
4. Disposal Arrangement: *
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Nitronaphthalene-1-carboxylic acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 5-Nitronaphthalene-1-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard and Exposure Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. Based on available safety data, the primary hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
These hazards necessitate the use of appropriate personal protective equipment (PPE) and strict adherence to handling and disposal protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and dust that can cause serious eye irritation.[2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile), lab coat, and closed-toe shoes | Prevents skin contact which can cause irritation.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator is recommended. | Minimizes the inhalation of dust or aerosols.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Following a strict operational protocol is critical for the safe handling of this chemical.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify the proper functioning of the chemical fume hood.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.
-
Assemble all necessary equipment and reagents before commencing work.
2. Handling:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of the compound exclusively within a chemical fume hood to control exposure.
-
Avoid the creation of dust. Use techniques such as gentle scooping to minimize airborne particles.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
2. Waste Segregation:
-
Do not mix this waste with other incompatible waste streams. Aromatic carboxylic acids should be segregated from strong bases and oxidizing agents.
3. Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected skin area with plenty of water and soap.
-
If skin irritation occurs, seek medical advice.
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
If eye irritation persists, get medical advice/attention.[5]
In Case of Inhalation:
-
Move the individual to fresh air and keep them at rest in a position comfortable for breathing.
-
If the person feels unwell, call a poison center or doctor.
In Case of Ingestion:
-
Rinse mouth.
-
Call a poison center or doctor if you feel unwell.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. This compound | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
